Regaloside C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O11/c19-6-13-15(24)16(25)17(26)18(29-13)28-8-10(20)7-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLNCWXFKKSRQB-NSVVQGBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347728 | |
| Record name | Regaloside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117591-85-2 | |
| Record name | Regaloside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Regaloside C: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has emerged as a compound of interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its anti-inflammatory and cardiomyocyte protective effects. This document is intended to serve as a resource for researchers and professionals in drug development, providing detailed experimental methodologies and summarizing available quantitative data to facilitate further investigation and application of this natural compound.
Core Biological Activities
This compound has been primarily investigated for two key biological activities:
-
Anti-inflammatory Activity: As a member of the phenylpropanoid class of compounds, this compound is suggested to possess anti-inflammatory properties. While direct quantitative data for this compound is not yet available in the public domain, studies on structurally similar compounds isolated from Lilium species, such as Regaloside A and Regaloside B, provide strong evidence for the anti-inflammatory potential of this compound class.
-
Cardiomyocyte Protective Activity: Research has demonstrated that this compound exhibits a protective effect on cardiomyocytes, specifically by safeguarding mitochondria in H9C2 heart cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).[1][2]
Quantitative Data Summary
Quantitative data for the biological activities of this compound are not extensively published. However, data from closely related phenylpropanoid glycosides, Regaloside A and Regaloside B, isolated from Lilium Asiatic hybrid flowers, offer valuable insights into the potential potency of this compound.
Table 1: Anti-inflammatory Activity of Regaloside Analogs
| Compound | Target | Assay | Concentration | % Inhibition / Reduction | Reference |
| Regaloside A | iNOS Expression | Western Blot | 50 µg/mL | 70.3 ± 4.07 | [3] |
| Regaloside B | iNOS Expression | Western Blot | 50 µg/mL | 26.2 ± 0.63 | [3] |
| Regaloside A | COX-2 Expression | Western Blot | 50 µg/mL | 131.6 ± 8.19 (Upregulation) | [3] |
| Regaloside B | COX-2 Expression | Western Blot | 50 µg/mL | 98.9 ± 4.99 | [3] |
| Regaloside A | p-p65/p65 Ratio | Western Blot | 50 µg/mL | 40.7 ± 1.30 | [3] |
| Regaloside B | p-p65/p65 Ratio | Western Blot | 50 µg/mL | 43.2 ± 1.60 | [3] |
| Regaloside A | VCAM-1 Expression | Western Blot | 50 µg/mL | 48.6 ± 2.65 | [3] |
| Regaloside B | VCAM-1 Expression | Western Blot | 50 µg/mL | 33.8 ± 1.74 | [3] |
Note: The data presented is for Regaloside A and B, not this compound. This information is provided as a proxy for the potential activity of this compound due to structural similarity.
Experimental Protocols
Anti-inflammatory Activity Assessment
The following protocols are based on methodologies used to evaluate the anti-inflammatory effects of phenylpropanoids from Lilium species.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment, collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
3. Western Blot Analysis for Inflammatory Mediators (iNOS, COX-2, p-p65):
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory cascade.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phosphorylated p65 (p-p65), and total p65.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
-
Cardiomyocyte Protection Assay
The following protocol is a standard method to assess the protective effects of compounds against oxidative stress in a cardiomyocyte cell line.
1. Cell Culture and Induction of Oxidative Stress:
-
Cell Line: H9C2 rat cardiomyoblasts.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ environment.
-
Treatment:
-
Pre-treat H9C2 cells with varying concentrations of this compound for a specified period (e.g., 12-24 hours).
-
Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-500 µM) for a defined duration (e.g., 2-4 hours).
-
2. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
3. Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Principle: This assay uses a fluorescent dye (e.g., JC-1 or TMRM) to assess the integrity of the mitochondrial membrane, which is compromised during apoptosis and cellular stress.
-
Procedure:
-
After treatment, incubate the cells with the fluorescent dye according to the manufacturer's instructions.
-
Analyze the fluorescence using a fluorescence microscope or a flow cytometer.
-
In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Signaling Pathway Analysis
While direct evidence for the specific signaling pathways modulated by this compound is not yet available, based on the known anti-inflammatory activities of related phenylpropanoids, it is hypothesized that this compound may exert its effects through the modulation of the NF-κB and MAPK signaling pathways.
Hypothesized Anti-inflammatory Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. It is plausible that this compound inhibits the activation of this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Hypothesized Cardiomyocyte Protection Workflow
The protective effect of this compound on cardiomyocytes against oxidative stress likely involves the preservation of mitochondrial function. The experimental workflow to investigate this is outlined below.
Conclusion and Future Directions
This compound demonstrates promising anti-inflammatory and cardiomyocyte protective activities. While direct quantitative data and specific signaling pathway elucidation for this compound are still needed, the information available for related compounds provides a strong foundation for future research. Further studies should focus on isolating sufficient quantities of this compound to perform comprehensive dose-response analyses for its biological activities and to definitively identify the molecular mechanisms and signaling pathways through which it exerts its therapeutic effects. Such investigations will be crucial for unlocking the full potential of this compound in the development of novel therapeutics.
References
Regaloside C: A Technical Guide to its Source, Isolation, and Biological Activity in the Lilium Genus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside C, a glycerol glucoside, is a naturally occurring phenylpropanoid found within the bulbs of various species of the Lilium genus.[1][2] This compound, along with other related regaloside derivatives, has garnered significant interest within the scientific community due to its notable biological activities, including anti-inflammatory and cardiomyocyte protective effects.[1] This technical guide provides a comprehensive overview of the isolation of this compound from Lilium species, including detailed experimental protocols and quantitative data. Furthermore, it elucidates a key signaling pathway potentially involved in its cardioprotective mechanism.
Data Presentation: Isolation and Purification of Regaloside Analogs
The isolation of this compound and its analogs from Lilium bulbs typically involves a multi-step process of extraction and chromatographic purification. The following table summarizes representative quantitative data for the purification of regaloside-related compounds from the ethyl acetate fraction of Lilium longiflorum bulbs, as detailed in the experimental protocols.
| Compound | Starting Material | Yield (mg) | Purity (%) |
| Regaloside D | 200 mg of ethyl acetate fraction | 2.9 | 75.8 |
| Regaloside B | 200 mg of ethyl acetate fraction | 3.1 | 66.5 |
Note: This data is representative of the purification of regaloside analogs from Lilium longiflorum and suggests a feasible methodology for the isolation of this compound.[3][4]
Experimental Protocols
Extraction of Total Glycosides from Lilium Bulbs
This protocol describes the initial extraction of a crude glycoside mixture from dried Lilium bulbs.
-
Plant Material: Air-dried bulbs of a Lilium species (e.g., Lilium brownii) are used as the starting material.
-
Extraction Solvent: 80% ethanol.
-
Procedure:
-
The air-dried lily bulbs are subjected to reflux extraction with 80% ethanol.
-
This process is carried out in three cycles: the first cycle at 80°C for 3 hours, followed by two cycles at 60°C for 3 hours each.[5]
-
A plant-to-solvent ratio of 1:6 (w/v) is maintained throughout the extraction.[5]
-
The extracts from all cycles are combined and then concentrated under reduced pressure.
-
The concentrated extract is filtered to remove any particulate matter.[5]
-
Purification of this compound using Centrifugal Partition Chromatography (CPC)
This protocol details the purification of regaloside compounds from a crude extract using CPC.
-
Sample Preparation: The crude extract (e.g., the ethyl acetate fraction) is dissolved in a 1:1 (v/v) mixture of the upper and lower phases of the selected solvent system.[3]
-
Instrumentation: A high-speed counter-current chromatography (HSCCC) or centrifugal partition chromatography (CPC) instrument is used.
-
Solvent System: A two-phase solvent system is employed. A common system for separating phenylpropanoids from Lilium is a mixture of chloroform, methanol, isopropanol, and water, in a volumetric ratio of 5:2:2:4.[3][4]
-
Chromatographic Conditions:
-
The separation is performed in ascending mode, where the lower organic phase serves as the stationary phase and the upper aqueous phase is the mobile phase.[3][4]
-
The column is first filled with the stationary phase, and then the sample is injected.
-
The mobile phase is then pumped through the column at a specific flow rate.
-
Fractions are collected at regular intervals and analyzed for the presence of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).
-
-
Structure Identification: The chemical structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
Caption: Experimental Workflow for this compound Isolation.
Proposed Signaling Pathway for Cardioprotective Effect of this compound
This compound has been shown to protect cardiomyocytes from oxidative stress-induced damage by preserving mitochondrial function.[1] A key mechanism in such protection involves the regulation of the intrinsic apoptosis pathway, which is controlled by the Bcl-2 family of proteins.
Caption: Proposed Signaling Pathway for Cardioprotection.
In the presence of oxidative stress, the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is disrupted, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in apoptosis. This compound is proposed to exert its cardioprotective effect by upregulating the expression of Bcl-2 and downregulating the activity of Bax, thereby stabilizing the mitochondrial membrane, preventing cytochrome c release, and inhibiting the apoptotic cascade.[6][7]
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification of Phenylpropanoids from the Scaly Bulbs of Lilium Longiflorum by CPC and Determination of Their DPP-IV Inhibitory Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Glycosides and Regaloside B from Lily: Potential Therapeutic Agents for Osteogenic Differentiation, Migration, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bax and other pro-apoptotic Bcl-2 family "killer-proteins" and their victim the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
Regaloside C: A Technical Guide to its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside C, a glycerol glucoside isolated from the bulbs of plants belonging to the Lilium genus, has been identified as a compound with potential anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the available scientific information regarding the mechanism of action of this compound and its closely related analogs in inflammation. Due to the limited specific data available for this compound, this document leverages findings from studies on the structurally similar compound, Regaloside B, and general knowledge of anti-inflammatory pathways to provide a detailed and actionable resource for the scientific community.
Core Anti-Inflammatory Mechanisms
The anti-inflammatory effects of regalosides are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling cascades, leading to a downstream reduction in the production of pro-inflammatory mediators.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.
Regaloside B has been shown to inhibit the NF-κB pathway by reducing the phosphorylation of the p65 subunit of NF-κB in RAW264.7 macrophage cells. This inhibition of p65 phosphorylation prevents its activation and subsequent nuclear translocation, thereby downregulating the expression of NF-κB target genes, including those for iNOS and COX-2.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), that are activated by various extracellular stimuli, including LPS. Activated MAPKs phosphorylate and activate downstream transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. While direct evidence for this compound is unavailable, many natural anti-inflammatory compounds are known to inhibit the phosphorylation of p38 MAPK and JNK.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. While there is no direct evidence of this compound's effect on the NLRP3 inflammasome, its general anti-inflammatory properties suggest it may have a modulatory role.
Quantitative Data Summary
Due to the scarcity of specific quantitative data for this compound, the following tables summarize the reported anti-inflammatory activities of the closely related compound, Regaloside B, and provide representative data for common inflammatory markers that would be relevant for assessing this compound's activity.
Table 1: In Vitro Anti-inflammatory Activity of Regaloside B
| Parameter | Cell Line | Stimulant | Regaloside B Concentration | Observed Effect | Reference |
| iNOS Expression | RAW264.7 | LPS | 50 µg/mL | Inhibition of expression | [3] |
| COX-2 Expression | RAW264.7 | LPS | 50 µg/mL | Reduction of expression | [3] |
| p-p65/p65 Ratio | RAW264.7 | LPS | 50 µg/mL | Decreased ratio | [3] |
| VCAM-1 Expression | Not Specified | Not Specified | Not Specified | Inhibition of expression | [3] |
Table 2: Representative IC₅₀ Values for Anti-inflammatory Compounds in LPS-Stimulated RAW264.7 Cells
| Compound/Extract | Target | IC₅₀ Value |
| Chrysophanol | NO Production | 18.6 µM |
| Emodin | NO Production | 12.5 µM |
| Luteolin | IL-6 Production | 5.3 µM |
| Quercetin | TNF-α Production | 12.1 µM |
Note: These values are for comparative purposes and do not represent data for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of compounds like this compound.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages
This protocol describes the induction of an inflammatory response in macrophage-like cells and the subsequent assessment of the inhibitory effects of a test compound.
1. Cell Culture:
-
RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
2. Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting).
-
After 24 hours, the cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.1%) for 1 hour.
-
Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for a specified period (e.g., 24 hours for cytokine and NO production, shorter times for signaling protein phosphorylation).
3. Nitric Oxide (NO) Assay (Griess Assay):
-
After incubation, 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm after a 10-minute incubation at room temperature. The nitrite concentration is determined from a sodium nitrite standard curve.
4. Cytokine Measurement (ELISA):
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
5. Western Blot Analysis:
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-p38, p38, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This model is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
2. Treatment:
-
Animals are divided into groups (n=6-8 per group): a control group, a positive control group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups at various doses.
-
This compound or the vehicle (e.g., saline with a small percentage of DMSO and Tween 80) is administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.
3. Induction of Edema:
-
A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline is administered into the right hind paw of each rat.
4. Measurement of Paw Edema:
-
The paw volume is measured immediately before the carrageenan injection (V₀) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point (Vt) and the initial paw volume (V₀).
-
The percentage of inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion and Future Directions
The available evidence, primarily from the closely related compound Regaloside B, suggests that this compound likely exerts its anti-inflammatory effects through the inhibition of the NF-κB and potentially the MAPK signaling pathways. This leads to a reduction in the expression and production of key pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.
To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Quantitative analysis of this compound's activity: Determining the IC₅₀ values for the inhibition of key inflammatory markers.
-
Direct investigation of signaling pathways: Performing detailed Western blot analyses to confirm the effects of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.
-
In vivo efficacy studies: Expanding on the carrageenan-induced paw edema model to include other models of inflammation and assess dose-response relationships and pharmacokinetic profiles.
-
NLRP3 inflammasome modulation: Investigating the potential of this compound to inhibit NLRP3 inflammasome activation.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anti-inflammatory properties of this compound. By providing a clear overview of its likely mechanisms of action and detailed experimental protocols, it is hoped that this document will stimulate further investigation into this promising natural compound.
References
The Mitochondrial Protection Mechanism of Regaloside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated significant promise as a cardioprotective agent.[1] This technical guide provides an in-depth overview of the core mitochondrial protection mechanisms of this compound, with a focus on its action in mitigating oxidative stress-induced cardiomyocyte injury. We will delve into the experimental evidence, key signaling pathways, and detailed methodologies for assessing its efficacy. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.
Introduction
Mitochondrial dysfunction is a key pathological feature in a variety of cardiovascular diseases. Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS), can lead to mitochondrial damage, disruption of the mitochondrial membrane potential (MMP), and initiation of the apoptotic cascade, ultimately resulting in cell death. This compound has emerged as a promising natural compound with potent anti-inflammatory and cardiomyocyte-protective activities, primarily through the preservation of mitochondrial integrity and function in the face of oxidative insults.[1]
Core Mitochondrial Protection Mechanisms
This compound exerts its protective effects on mitochondria through a multi-faceted approach, primarily by combating oxidative stress and inhibiting apoptosis. Studies utilizing H9c2 cardiomyoblasts have shown that this compound can effectively shield these cells from hydrogen peroxide (H₂O₂)-induced injury.[2]
Attenuation of Oxidative Stress
This compound has been shown to directly counteract the detrimental effects of oxidative stress on mitochondria. Key protective effects include:
-
Decreased Mitochondrial ROS Levels: this compound treatment leads to a reduction in the accumulation of mitochondrial ROS, a primary driver of cellular damage.[2]
-
Improved Mitochondrial Respiration: The compound helps in alleviating impaired mitochondrial respiration, ensuring the continued efficiency of the electron transport chain.[2]
-
Elevated Cellular ATP Levels: By preserving mitochondrial function, this compound supports the maintenance of cellular ATP levels, which is crucial for cell survival and function.[2]
Inhibition of Apoptosis
A critical aspect of this compound's protective mechanism is its ability to modulate the intrinsic apoptotic pathway, which is heavily reliant on mitochondrial integrity. This is achieved through:
-
Stabilization of Mitochondrial Membrane Potential (MMP): this compound improves the disruption of the mitochondrial membrane potential, a key event that often precedes apoptosis.[2]
-
Modulation of Apoptosis-Associated Proteins: The compound influences the expression of key proteins involved in the apoptotic cascade.[2] This includes the regulation of the Bcl-2 family of proteins, which act as a critical checkpoint for the mitochondrial apoptotic pathway.
Activation of the AMPK Signaling Pathway
The protective effects of this compound are also linked to the activation of the AMP-activated protein kinase (AMPK) pathway.[2] AMPK is a crucial energy sensor that, when activated, orchestrates a cellular response to restore energy balance. In the context of mitochondrial protection, AMPK activation can lead to enhanced mitochondrial biogenesis and function.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on key parameters of mitochondrial function and cell viability in H₂O₂-induced H9c2 cardiomyoblasts.
| Parameter | Effect of this compound Treatment | Reference |
| Cell Viability | Increased | [2] |
| Lactate Dehydrogenase (LDH) Release | Decreased | [2] |
| Mitochondrial Membrane Potential (MMP) | Improved/Stabilized | [2] |
| Mitochondrial Reactive Oxygen Species (ROS) | Decreased | [2] |
| Cellular ATP Levels | Elevated | [2] |
| Mitochondrial Respiration | Alleviated Impairment | [2] |
| Apoptotic Pathway Component | Effect of this compound Treatment | Reference |
| Apoptosis-Associated Protein Expression | Modulated | [2] |
| AMPK Phosphorylation | Increased | [2] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its mitochondrial protective effects.
Caption: Proposed signaling pathway of this compound in mitochondrial protection.
Experimental Workflow
The diagram below outlines a typical experimental workflow to assess the mitochondrial protective effects of this compound.
Caption: Experimental workflow for assessing this compound's effects.
Logical Relationship of Key Events
This diagram illustrates the logical flow of events in this compound's mechanism of action.
Caption: Logical relationship of events in this compound's action.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's mitochondrial protective effects.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells as an indicator of cell viability.
-
Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control.[3]
-
Induction of Oxidative Stress: After a desired pre-incubation period with this compound, introduce H₂O₂ to the wells at a pre-determined cytotoxic concentration.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The quantity of formazan is directly proportional to the number of viable cells.[4]
Mitochondrial Membrane Potential (MMP) Measurement (JC-1 Assay)
JC-1 is a fluorescent dye that can be used to assess mitochondrial membrane potential.
-
Cell Preparation: Plate and treat cells with this compound and H₂O₂ as described for the cell viability assay.
-
JC-1 Staining: After treatment, remove the culture medium and wash the cells with PBS. Add JC-1 staining solution (at a final concentration of 1-10 µg/mL) to each well and incubate at 37°C for 15-30 minutes.
-
Fluorescence Measurement: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (around 590 nm). In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence (around 529 nm).[5] The ratio of red to green fluorescence is used to quantify the change in MMP. This can be measured using a fluorescence microplate reader or flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to measure the protein expression levels of key molecules in the apoptotic pathway.
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, phosphorylated AMPK, and total AMPK) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cytochrome c Release Assay
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.
-
Cell Fractionation: After treatment, harvest the cells and use a mitochondria/cytosol fractionation kit to separate the cytosolic and mitochondrial fractions. This typically involves differential centrifugation.[6]
-
Western Blotting: Perform western blot analysis on both the cytosolic and mitochondrial fractions.
-
Detection: Probe the membranes with an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate its release.[6]
Caspase Activation Assay
Caspase activation is a key event in the execution phase of apoptosis.
-
Principle: These assays often use a substrate that, when cleaved by an active caspase, releases a chromophore or a fluorophore.
-
Procedure: Lyse the treated cells and add the cell lysate to a reaction buffer containing the specific caspase substrate (e.g., DEVD for caspase-3).[7]
-
Measurement: Incubate the mixture and then measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.[7]
Conclusion
This compound presents a compelling case as a mitochondrial protective agent, particularly in the context of oxidative stress-induced cardiac injury. Its ability to mitigate ROS production, stabilize mitochondrial membrane potential, preserve cellular energy levels, and modulate the apoptotic machinery through the AMPK signaling pathway underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for further investigation and validation of this compound's mechanism of action, paving the way for its potential development as a novel therapeutic for cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Araloside C protects H9c2 cardiomyoblasts against oxidative stress via the modulation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genetex.com [genetex.com]
- 7. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Regaloside C: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has emerged as a compound of interest for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the current scientific knowledge surrounding this compound, with a focus on its anti-inflammatory and cardioprotective properties. While research specifically on this compound is still developing, this document synthesizes the available data and provides detailed experimental methodologies based on studies of closely related compounds and relevant biological assays.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C18H24O11 | [3] |
| Molecular Weight | 416.38 g/mol | [3] |
| CAS Number | 117591-85-2 | [3] |
| Solubility | DMSO: 100 mg/mL (240.17 mM; requires sonication) | [3] |
Potential Therapeutic Applications
Current research suggests that this compound holds promise in two primary therapeutic areas: inflammation and cardiovascular protection. Additionally, studies on total glycoside extracts from Lilium, which contain this compound, indicate potential roles in bone regeneration and angiogenesis.
Anti-inflammatory Activity
This compound is reported to possess anti-inflammatory properties.[1][2][3] While specific quantitative data for this compound is limited, studies on related phenylpropanoids from Lilium Asiatic hybrids, such as Regaloside A and B, provide insights into its potential mechanism and efficacy. These compounds have been shown to inhibit key inflammatory mediators.
Quantitative Data on Related Phenylpropanoids (from Lilium Asiatic hybrids)
| Compound | Concentration | Target | Inhibition/Reduction | Cell Line |
| Regaloside A | 50 µg/mL | iNOS Expression | 70.3 ± 4.07% | RAW 264.7 |
| Regaloside B | 50 µg/mL | iNOS Expression | 26.2 ± 0.63% | RAW 264.7 |
| Regaloside A | 50 µg/mL | COX-2 Expression | 131.6 ± 8.19% (increase) | RAW 264.7 |
| Regaloside B | 50 µg/mL | COX-2 Expression | 98.9 ± 4.99% | RAW 264.7 |
| Regaloside A | 50 µg/mL | p-p65/p65 Ratio | 40.7 ± 1.30% | RAW 264.7 |
| Regaloside B | 50 µg/mL | p-p65/p65 Ratio | 43.2 ± 1.60% | RAW 264.7 |
Source: Phenylpropanoids from Lilium Asiatic hybrid flowers and their anti-inflammatory activities
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of related phenylpropanoids are linked to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2.
Cardiomyocyte Protection
This compound has demonstrated protective effects on H9C2 cardiomyocytes against hydrogen peroxide (H2O2)-induced mitochondrial damage.[1][2][3] This suggests a potential role in mitigating oxidative stress-related cardiac injury.
Experimental Workflow for Cardiomyocyte Protection Assay
Osteogenic Differentiation and Angiogenesis
Studies on the total glycosides from Lilium (TGL), which include this compound, have shown potential in promoting osteogenic differentiation and influencing angiogenesis. TGL has been observed to enhance the osteogenic differentiation of human umbilical cord-derived mesenchymal stem cells (hUCMSCs). The mechanism may involve the HIF-1α signaling pathway, a key regulator of cellular responses to low oxygen, which is also implicated in angiogenesis.
Signaling Pathway: HIF-1α
References
In Vitro Bioactivity of Regaloside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has emerged as a compound of interest due to its potential therapeutic properties. In vitro research has highlighted its bioactivity, particularly in the realms of anti-inflammatory and cardioprotective effects. This technical guide provides a comprehensive overview of the existing in vitro studies on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and workflows to support further research and development. While direct quantitative data for this compound's anti-inflammatory activity is limited in the currently available literature, this guide presents data for the structurally similar compounds, Regaloside A and Regaloside B, to provide a valuable comparative context.
I. Anti-Inflammatory Activity of Regaloside Analogs
In the absence of specific quantitative data for this compound, this section summarizes the reported in vitro anti-inflammatory effects of its close structural analogs, Regaloside A and Regaloside B, isolated from Lilium Asiatic hybrid flowers. These findings offer insights into the potential anti-inflammatory mechanisms that may be shared by this compound.
Data Summary
The following table summarizes the quantitative data on the anti-inflammatory effects of Regaloside A and Regaloside B in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
| Compound | Concentration | Target | Result | Reference |
| Regaloside A | 50 µg/mL | iNOS Expression | 70.3 ± 4.07% of control | [1] |
| 50 µg/mL | COX-2 Expression | 131.6 ± 8.19% of control | [1] | |
| 50 µg/mL | p-p65/p65 Ratio | 40.7 ± 1.30% of control | [1] | |
| 50 µg/mL | VCAM-1 Expression | 48.6 ± 2.65% of control | [1] | |
| Regaloside B | 50 µg/mL | iNOS Expression | 26.2 ± 0.63% of control | [1] |
| 50 µg/mL | COX-2 Expression | 98.9 ± 4.99% of control | [1] | |
| 50 µg/mL | p-p65/p65 Ratio | 43.2 ± 1.60% of control | [1] | |
| 50 µg/mL | VCAM-1 Expression | 33.8 ± 1.74% of control | [1] |
Experimental Protocols
-
Cell Line: Murine macrophage RAW 264.7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were pre-treated with Regaloside A or Regaloside B (50 µg/mL) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Cell Lysis: After treatment, cells were washed with phosphate-buffered saline (PBS) and lysed with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-p65, p65, or β-actin.
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Details for a specific VCAM-1 expression assay protocol for Regaloside A and B were not provided in the reference. A general protocol for measuring VCAM-1 expression in response to inflammatory stimuli is outlined below.
-
Cell Culture: Human aortic smooth muscle cells (HASMCs) are a relevant cell line.
-
Treatment: Cells are pre-treated with the test compound before stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).
-
Analysis: VCAM-1 expression can be quantified by Western blot, ELISA, or flow cytometry using a specific anti-VCAM-1 antibody.
Signaling Pathway
The inhibitory effect of Regaloside A and B on the phosphorylation of the p65 subunit of NF-κB suggests that their anti-inflammatory activity is mediated, at least in part, through the NF-κB signaling pathway.
II. Cardioprotective Activity of this compound
This compound has demonstrated protective effects on cardiomyocytes, specifically by preserving mitochondrial function in the face of oxidative stress.[1]
Data Summary
The following table summarizes the quantitative data on the protective effects of total glycosides from lily (TGL), of which this compound is a component, on H₂O₂-induced injury in H9C2 rat heart cells.
| Treatment | Concentration | Outcome | Result | Reference |
| Total Glycosides from Lily (TGL) | 62.5 µg/mL | Cell Viability | Increased compared to H₂O₂ alone | [1] |
| 125 µg/mL | Cell Viability | Increased compared to H₂O₂ alone | [1] | |
| 250 µg/mL | Cell Viability | Increased compared to H₂O₂ alone | [1] | |
| 62.5 µg/mL | Late Apoptosis Rate | Decreased to 13.00% (from 24.63% with H₂O₂) | [1] | |
| 125 µg/mL | Late Apoptosis Rate | Decreased to 11.16% | [1] | |
| 250 µg/mL | Late Apoptosis Rate | Decreased to 7.41% | [1] | |
| 62.5 - 250 µg/mL | Mitochondrial Membrane Potential (ΔΨM) | Inhibited the decrease caused by H₂O₂ | [1] | |
| 62.5 - 250 µg/mL | ATP Levels | Alleviated the decrease caused by H₂O₂ | [1] |
Experimental Protocols
-
Cell Line: H9C2 rat cardiomyoblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Oxidative Stress: Cells are treated with H₂O₂ (e.g., 600 µmol/L) for a specified period (e.g., 3 hours) to induce cell injury.[1]
-
Pre-treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., TGL containing this compound) for a designated time before the addition of H₂O₂.
-
Seeding: Seed H9C2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat cells with the test compound followed by H₂O₂ exposure.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Treatment: Treat H9C2 cells in a suitable culture plate as described in the oxidative stress model.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution in the dark at 37°C.
-
Washing: Wash the cells with JC-1 staining buffer.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Experimental Workflow
Conclusion
The available in vitro evidence suggests that this compound possesses promising bioactivities. While direct quantitative data on its anti-inflammatory effects are pending, studies on its close analogs, Regaloside A and B, indicate a potential mechanism involving the inhibition of the NF-κB signaling pathway. More concretely, studies on total glycosides from lily, containing this compound, have demonstrated a significant protective effect on cardiomyocytes under oxidative stress, primarily through the preservation of mitochondrial function. The detailed protocols and visualized pathways provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound. Future research should focus on obtaining specific quantitative data for this compound's anti-inflammatory properties and further elucidating the molecular mechanisms underlying its cardioprotective effects.
References
An In-depth Technical Guide to Regaloside C (CAS Number: 117591-85-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside C, a glycerol glucoside classified as a phenylpropanoid, is a natural compound isolated from the bulbs of plants belonging to the Lilium genus. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and known biological activities, with a focus on its anti-inflammatory and cardioprotective effects. The document includes experimental protocols and explores the potential mechanisms of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is characterized by a molecular formula of C₁₈H₂₄O₁₁ and a molecular weight of 416.38 g/mol .[1] It exists as a solid and is soluble in solvents such as dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol. For optimal stability, it is recommended to store this compound at -20°C.
| Property | Value | Reference |
| CAS Number | 117591-85-2 | [1] |
| Molecular Formula | C₁₈H₂₄O₁₁ | [1] |
| Molecular Weight | 416.38 g/mol | [1] |
| Appearance | Solid | |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | |
| Storage | -20°C |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural elucidation and identification of this compound. Below is a summary of expected spectroscopic data based on its chemical structure and data from similar phenylpropanoid glycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the caffeoyl, glycerol, and glucose moieties.
| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |
| Aromatic protons of the caffeoyl group (~6.7-7.1 ppm) | Carbonyl carbon of the ester (~168 ppm) |
| Vinylic protons of the caffeoyl group (~6.3 and ~7.6 ppm) | Vinylic carbons of the caffeoyl group (~115-148 ppm) |
| Protons of the glycerol moiety (~3.5-4.5 ppm) | Aromatic carbons of the caffeoyl group (~114-146 ppm) |
| Anomeric proton of the glucose unit (~4.3 ppm) | Anomeric carbon of the glucose unit (~104 ppm) |
| Protons of the glucose moiety (~3.2-3.9 ppm) | Carbons of the glucose moiety (~62-78 ppm) |
| Carbons of the glycerol moiety (~64-72 ppm) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Absorption Band (cm⁻¹) |
| O-H (hydroxyl groups) | Broad band around 3400 cm⁻¹ |
| C-H (aromatic and aliphatic) | ~3100-2850 cm⁻¹ |
| C=O (ester carbonyl) | ~1700 cm⁻¹ |
| C=C (aromatic and vinylic) | ~1630 cm⁻¹ and ~1600-1450 cm⁻¹ |
| C-O (ester, ether, and alcohol) | ~1300-1000 cm⁻¹ |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this compound. The fragmentation pattern would likely involve the cleavage of the glycosidic bond and the ester linkage.
| Ion | Expected m/z |
| [M+H]⁺ | 417.13 |
| [M+Na]⁺ | 439.11 |
| Fragment (loss of glucose) | 255.06 |
| Fragment (caffeoyl moiety) | 163.04 |
Biological Activity and Mechanism of Action
This compound has demonstrated notable biological activities, primarily as an anti-inflammatory agent and a cardioprotective compound.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties, although specific IC₅₀ values are not widely reported. The mechanism is believed to involve the modulation of inflammatory pathways. Phenylpropanoid glycosides, as a class, are known to inhibit the production of pro-inflammatory mediators.
Cardiomyocyte Protection
A key biological function of this compound is its ability to protect cardiomyocytes.[1] Studies have shown that it exerts this protective effect in H₂O₂-induced heart H9C2 cells by preserving mitochondrial integrity.[1] The proposed mechanism involves the mitigation of oxidative stress and the subsequent prevention of mitochondrial dysfunction, a critical factor in cardiomyocyte apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound from Lilium Genus
This protocol describes a general method for the extraction and isolation of phenylpropanoid glycosides from plant material.
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Air-dried and powdered bulbs of a Lilium species are macerated with 80% ethanol at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, typically containing phenylpropanoid glycosides, is collected.
-
Silica Gel Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to separate fractions based on polarity.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient to yield the pure compound.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol outlines a method to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.
-
Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.
Cardiomyocyte Protection Assay: H9C2 Cell Viability and Mitochondrial Membrane Potential
This protocol describes the evaluation of the cardioprotective effects of this compound on H9C2 rat cardiomyoblasts subjected to oxidative stress.
References
A Technical Guide to the Natural Sources of Phenylpropanoid Glycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropanoid glycerides are a class of specialized metabolites found in the plant kingdom, characterized by a glycerol backbone esterified with one or more phenylpropanoid moieties. These compounds are derived from the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for the biosynthesis of a vast array of natural products, including flavonoids, lignans, and stilbenes. Phenylpropanoid glycerides have garnered significant interest within the scientific community due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the natural sources of these compounds, detailing their biosynthesis, methods for their isolation and characterization, and the signaling pathways that regulate their production. The information is presented to support researchers, scientists, and drug development professionals in their efforts to explore and utilize these promising natural products.
Natural Distribution and Abundance
Phenylpropanoid glycerides are distributed across a variety of plant families, with notable concentrations in certain medicinal and ornamental species. The quantitative distribution of these compounds can vary significantly between different plant species and even within the tissues of a single plant. The following tables summarize the known quantitative data for phenylpropanoid glycerides in various plant sources.
| Plant Species | Plant Part | Phenylpropanoid Glyceride | Concentration (µg/g dry weight) | Reference |
| Lilium longiflorum (Easter Lily) | Bulbs | (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol | 776.3 ± 8.4 | [1] |
| (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | 650.7 ± 32.6 | [1] | ||
| Closed Flower Buds | (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | 4925.2 ± 512.8 | [1] | |
| (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | 3216.8 ± 406.4 | [1] | ||
| Mature Flowers | (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | 6006.2 ± 625.8 | [1] | |
| (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | 2160.3 ± 556.5 | [1] | ||
| (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosylglycerol | 1535.8 ± 174.1 | [1] |
| Plant Species | Plant Part | Phenylpropanoid Glycoside | Yield (mg from 900 mg of sample) | Reference |
| Pedicularis oederi | Whole Plant | Echinacoside | 31.6 | [2] |
| Jionoside A1 | 65.3 | [2] | ||
| Forsythoside B | 28.9 | [2] | ||
| Verbascoside | 74.1 | [2] |
Biosynthesis of Phenylpropanoid Glycerides
The biosynthesis of phenylpropanoid glycerides originates from the general phenylpropanoid pathway, which converts L-phenylalanine into various hydroxycinnamoyl-CoA esters, such as p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA. The formation of the glyceride moiety involves the acylation of a glycerol backbone, a process catalyzed by specific acyltransferases.
Two key enzyme families are implicated in the final steps of phenylpropanoid glyceride biosynthesis:
-
Glycerol-3-phosphate Acyltransferases (GPATs): These enzymes catalyze the initial acylation of glycerol-3-phosphate at the sn-1 or sn-2 position to form lysophosphatidic acid.[1][3] Plant genomes encode multiple GPAT isoforms located in the plastids, mitochondria, and endoplasmic reticulum.[1][3] These enzymes can utilize acyl-CoAs as acyl donors.[1]
-
BAHD Acyltransferases: This is a large and diverse superfamily of plant acyltransferases that catalyze the transfer of acyl groups from acyl-CoA donors to a wide range of acceptor molecules, including alcohols.[4][5][6] It is hypothesized that specific members of the BAHD family are responsible for transferring the activated phenylpropanoid moieties (e.g., p-coumaroyl-CoA) to the glycerol backbone or to an already acylated glycerol derivative. The catalytic mechanism of BAHD acyltransferases involves a conserved HXXXD motif.[5]
The proposed biosynthetic pathway is depicted in the following diagram:
References
- 1. Glycerol-3-phosphate acyltransferase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
An In-depth Technical Guide to the Anti-inflammatory Properties of Glycerol Glucosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol glucosides, a class of naturally occurring compounds found in various organisms, are emerging as potent modulators of inflammatory responses. This technical guide provides a comprehensive overview of the anti-inflammatory properties of these molecules, with a focus on their mechanisms of action at the cellular and molecular levels. We delve into the key signaling pathways affected by glycerol glucosides, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes quantitative data on their efficacy, details relevant experimental protocols for their study, and provides visual representations of the underlying biochemical cascades. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and immunology who are interested in the therapeutic potential of glycerol glucosides for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a major focus of pharmaceutical research.
Glycerol glucosides, such as floridoside and 2-O-α-D-glucosylglycerol, are small carbohydrate molecules that have demonstrated significant anti-inflammatory potential.[1][2] These compounds are known for their osmoprotective and moisturizing properties but are increasingly recognized for their ability to modulate key inflammatory pathways. This guide will explore the scientific evidence supporting the anti-inflammatory effects of glycerol glucosides, providing a detailed technical resource for their further investigation and potential therapeutic development.
Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory effects of glycerol glucosides have been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of their potency.
Table 1: In Vitro Anti-inflammatory Activity of Glycerol Glucosides
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration/Dose | Result | Citation |
| Floridoside | BV-2 microglia | LPS (100 ng/mL) | Nitric Oxide (NO) Production | 1, 10, 50 µM | Dose-dependent inhibition | [3] |
| Floridoside | BV-2 microglia | H₂O₂ (500 µM) | Reactive Oxygen Species (ROS) | 50 µM | 59.89% decrease in fluorescence intensity | [3] |
| Floridoside | BV-2 microglia | LPS (100 ng/mL) | iNOS Protein Expression | 50 µM | Significant reduction | [3] |
| Floridoside | BV-2 microglia | LPS (100 ng/mL) | COX-2 Protein Expression | 50 µM | Significant reduction | [3] |
| Floridoside Derivative (1e) | Human Neutrophils | PMA | Oxidative Burst | 83 ± 7 µM (IC₅₀) | Inhibition of oxidative burst | [4][5] |
| Glycerol Monolaurate | Avian Macrophages (HD11) | LPS | IL-1β Gene Expression | 10 µg/mL | Significant suppression | [6] |
| Glycerol Monolaurate | Avian Macrophages (HD11) | LPS | IL-6 Gene Expression | 10 µg/mL | Significant suppression | [6] |
| Glycerol Monolaurate | Avian Macrophages (HD11) | - | IL-10 Gene Expression | 10 µg/mL | Increased expression | [6] |
| Glycerol Monolaurate | Avian Macrophages (HD11) | - | TGF-β1 Gene Expression | 10 µg/mL | Increased expression | [6] |
Table 2: In Vivo Anti-inflammatory Activity of Glycerol Glucosides
| Compound | Animal Model | Inflammatory Stimulus | Measured Parameter | Dose | Result | Citation |
| Glycerol Monolaurate | Mice (High-fat diet) | High-fat diet | Serum IL-6 levels | Not specified | Reduction | [7] |
| Glycerol Monolaurate | Mice (High-fat diet) | High-fat diet | Serum TNF-α levels | Not specified | Reduction | [7] |
| Total Flavonoids from Glycyrrhiza Uralensis | Rats | Carrageenan | Paw Edema | 500 mg/kg | Significant inhibition | [8] |
Key Signaling Pathways Modulated by Glycerol Glucosides
Glycerol glucosides exert their anti-inflammatory effects by targeting critical signaling cascades that regulate the expression of pro-inflammatory mediators. The two primary pathways identified are the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Glycerol glucosides have been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of p65.[7][9][10][11]
Caption: Glycerol Glucoside inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38 and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Inflammatory stimuli activate MAPK cascades, leading to the phosphorylation and activation of downstream transcription factors that regulate the expression of inflammatory mediators like iNOS and COX-2.
Studies have demonstrated that glycerol glucosides, particularly floridoside, can suppress the phosphorylation of p38 and ERK, thereby inhibiting the downstream inflammatory response.[3][12][13]
Caption: Glycerol Glucoside modulates the MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-inflammatory properties of glycerol glucosides.
In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes a common in vitro model to study the anti-inflammatory effects of compounds on macrophages.
Caption: Experimental workflow for in vitro inflammation assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Glycerol glucoside of interest
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for ELISA, Western blot, and RT-PCR
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot and RT-PCR) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the glycerol glucoside for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours for cytokine production).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for measuring cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them for protein extraction (for Western blot) or RNA isolation (for RT-PCR).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the steps for measuring cytokine concentrations in cell culture supernatants.[14][15][16][17]
Procedure:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution (e.g., H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Western Blot for MAPK Phosphorylation
This protocol details the detection of phosphorylated p38 and ERK as markers of MAPK pathway activation.[1][18][19]
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated ERK (p-ERK), as well as total p38 and total ERK, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time PCR (RT-PCR) for iNOS and COX-2 Gene Expression
This protocol describes the quantification of iNOS and COX-2 mRNA levels.[2][20][21][22]
Procedure:
-
RNA Isolation: Isolate total RNA from the cell lysates.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Real-Time PCR: Perform real-time PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
Glycerol glucosides represent a promising class of natural compounds with significant anti-inflammatory properties. Their ability to modulate the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for their observed effects on reducing the production of pro-inflammatory mediators. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of different glycerol glucosides is warranted to fully realize their therapeutic potential in treating a wide range of inflammatory diseases. The continued exploration of these compounds could lead to the development of novel and effective anti-inflammatory therapies with favorable safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Floridoside Phosphotriester Derivatives: Synthesis and Inhibition of Human Neutrophils’ Oxidative Burst [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycerol monolaurate regulates apoptosis and inflammation by suppressing lipopolysaccharide-induced ROS production and NF-κB activation in avian macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecommons.cornell.edu [ecommons.cornell.edu]
- 8. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The specific inhibition of glycerol synthesis and the phosphorylation of a putative Mitogen-Activated Protein Kinase give insight into the mechanism of osmotic sensing in a dinoflagellate symbiont - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. h-h-c.com [h-h-c.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Regaloside C: A Technical Guide to its Role in Oxidative Stress Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated notable anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's effects on oxidative stress, with a focus on its protective role in cardiomyocytes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways to support further research and development of this compound as a therapeutic agent. While direct evidence is still emerging, the existing data suggests that this compound warrants further investigation for its potential in mitigating cellular damage induced by oxidative stress.
Introduction to this compound and Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders. This compound, a member of the phenylpropanoid glycoside family, has been identified as a compound with significant antioxidant potential.[3] Its primary documented activity in the context of oxidative stress is the protection of cardiomyocytes from hydrogen peroxide (H₂O₂)-induced injury, suggesting a therapeutic potential for cardiac conditions involving oxidative damage.[1][4]
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound has been quantified using standard in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values from radical scavenging assays.
| Assay | This compound IC₅₀ (µM) | Positive Control (Ascorbic Acid) IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | 51.6 | 50.7 | [3] |
| ABTS Radical Scavenging | 139.0 | 108.2 | [3] |
Table 1: In Vitro Antioxidant Activity of this compound. The table presents the IC₅₀ values of this compound in scavenging DPPH and ABTS radicals, with ascorbic acid as a positive control.
Mechanism of Action in Oxidative Stress Reduction
Direct Radical Scavenging
As indicated by the DPPH and ABTS assays, this compound possesses direct radical scavenging activity. This is a common characteristic of phenolic compounds, which can donate a hydrogen atom to neutralize free radicals. The chemical structure of this compound, containing a caffeoyl group, likely contributes to this antioxidant capacity.
Cardiomyocyte Protection
This compound has been shown to protect H9C2 heart cells from H₂O₂-induced mitochondrial damage.[1][4] While the precise molecular mechanisms are not fully elucidated, this protective effect suggests that this compound may influence endogenous antioxidant defense pathways within the cell.
Potential Involvement of the Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Many natural polyphenolic compounds exert their protective effects by activating the Nrf2/HO-1 pathway. Given that this compound is a phenylpropanoid glycoside, it is plausible that its mechanism of action involves the modulation of this critical signaling pathway. However, direct experimental evidence confirming the activation of the Nrf2/HO-1 pathway by this compound is currently lacking in the scientific literature and remains an important area for future investigation.
Figure 1: Hypothesized Nrf2/HO-1 Signaling Pathway Activation. This diagram illustrates the potential mechanism by which this compound may reduce oxidative stress.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound's effect on oxidative stress, based on standard laboratory practices.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
A control containing methanol and DPPH solution, and a blank containing methanol and the sample, should be included.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.
H9C2 Cardiomyocyte Culture and H₂O₂-Induced Oxidative Stress
Objective: To establish an in vitro model of oxidative stress in cardiomyocytes to evaluate the protective effects of this compound.
Materials:
-
H9C2 rat cardiomyoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
Cell culture plates/flasks
Procedure:
-
Culture H9C2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 2-4 hours).
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the cell culture medium for a specified time (e.g., 24 hours). A control group without H₂O₂ and a group with H₂O₂ alone should be included.
-
After the incubation period, assess cell viability using assays such as MTT or LDH release, or measure markers of oxidative stress (e.g., ROS production, mitochondrial membrane potential).
References
The Protective Role of Salidroside Against Hydrogen Peroxide-Induced Cellular Damage: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical contributor to cellular damage and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Hydrogen peroxide (H2O2) is a major non-radical ROS that can readily diffuse across cellular membranes, leading to widespread oxidative damage to lipids, proteins, and nucleic acids, ultimately triggering apoptotic cell death. Consequently, the identification and characterization of compounds that can mitigate H2O2-induced cytotoxicity is of significant interest in the development of novel therapeutic strategies.
Salidroside, a phenylpropanoid glycoside isolated from the medicinal plant Rhodiola rosea, has emerged as a promising natural compound with potent antioxidant properties. A growing body of evidence demonstrates its ability to protect various cell types from H2O2-induced injury. This technical guide provides an in-depth analysis of the role of Salidroside in combating H2O2-induced cell damage, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols.
Data Presentation: Efficacy of Salidroside in Mitigating H2O2-Induced Cytotoxicity
The protective effects of Salidroside against H2O2-induced cell damage have been quantified across various cell lines. The following tables summarize the key findings from multiple studies, providing a comparative overview of its efficacy.
Table 1: Effect of Salidroside on Cell Viability in H2O2-Treated Cells
| Cell Line | H2O2 Concentration | Salidroside Pre-treatment Concentration | Incubation Time | % Increase in Cell Viability (Compared to H2O2 alone) | Reference |
| H9C2 | 400 µM | 100 µM | 24h (Salidroside), 4h (H2O2) | From ~51% to ~85% | [1] |
| SH-SY5Y | Not Specified | Dose-dependent | Not Specified | Marked attenuation of viability loss | [2][3] |
| HUVECs | 200 µmol | 10, 50, 100 µg/ml | 24h (Salidroside), 6h (H2O2) | Dose-dependent attenuation of viability loss | [4] |
| HL-7702 | 0.5 mM | 0.03, 0.05, 0.1 µg/mL | 24h (Salidroside), 100 min (H2O2) | Dose-dependent attenuation of cell damage | [5][6] |
| PC12 | 40 µM | Not Specified | 30 min (Salidroside), 24h (H2O2) | Concentration-dependent improvement in cell growth | [7] |
| ARPE-19 | 200 µM | 12.5, 25, 50 µg/ml | 24h (Salidroside), 24h (H2O2) | Marked attenuation of viability loss | [8][9] |
Table 2: Modulation of Key Biomarkers by Salidroside in H2O2-Treated Cells
| Cell Line | Biomarker | Effect of H2O2 | Effect of Salidroside Pre-treatment | Reference |
| H9C2 | Intracellular ROS | Increased | Significantly reduced in a dose-dependent manner | [1] |
| H9C2 | SOD and CAT Activity | Decreased | Restored activity | [1] |
| H9C2 | MDA Level | Increased | Decreased level | [1] |
| H9C2 | Bcl-2 Expression | Decreased | Upregulated | [1] |
| H9C2 | Bax Expression | Increased | Downregulated | [1] |
| SH-SY5Y | Thioredoxin, HO-1, Peroxiredoxin-I | Not Specified | Induced expression | [2][3] |
| SH-SY5Y | Bcl-X(L) Expression | Not Specified | Upregulated | [2][3] |
| SH-SY5Y | Mitochondrial Membrane Potential | Decreased | Restored | [2][3] |
| SH-SY5Y | Intracellular Calcium | Increased | Restored | [2][3] |
| PC12 | Cytochrome c Release | Increased | Suppressed | [10][11] |
| PC12 | Caspase-3, -8, -9 Activation | Increased | Attenuated | [10][11] |
| HUVECs | Intracellular ROS | Increased | Attenuated in a concentration-dependent manner | [4] |
| HUVECs | Apoptosis | Increased | Significantly attenuated | [4] |
| HUVECs | Nrf2, HO-1, NQO1 Expression | Decreased | Stimulated expression | [12] |
| HL-7702 | Intracellular ROS | Increased | Dose-dependently suppressed | [5][6] |
| HL-7702 | Intracellular Ca2+ | Increased | Dose-dependently suppressed | [5][6] |
| ARPE-19 | Intracellular ROS | Increased | Markedly reduced | |
| ARPE-19 | Apoptosis | Increased | Ameliorated | |
| ARPE-19 | p-Akt, p-GSK-3β | Not Specified | Significantly increased | [8][9] |
Core Signaling Pathways Modulated by Salidroside
Salidroside exerts its protective effects through the modulation of several interconnected signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical cellular defense system against oxidative stress.
Under conditions of oxidative stress induced by H2O2, Salidroside promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus.[12][13][14] Here, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes such as HO-1, NQO1, superoxide dismutase (SOD), and catalase (CAT).[1][12][13] The subsequent upregulation of these enzymes enhances the cell's capacity to neutralize ROS, thereby mitigating oxidative damage and promoting cell survival.
Furthermore, Salidroside has been shown to modulate other critical signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and apoptosis. For instance, in ARPE-19 cells, Salidroside was found to increase the phosphorylation of Akt and GSK-3β, key components of the PI3K/Akt pathway, which is known to promote cell survival.[8][9] In PC12 cells, Salidroside was shown to suppress the H2O2-induced phosphorylation of p38, JNK, and ERK, which are members of the MAPK signaling cascade often associated with apoptotic processes.[15]
Experimental Protocols
To facilitate the replication and further investigation of the protective effects of Salidroside, this section outlines the detailed methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: PC12 (rat pheochromocytoma), H9C2 (rat cardiac myoblasts), SH-SY5Y (human neuroblastoma), HUVECs (human umbilical vein endothelial cells), HL-7702 (human liver cells), ARPE-19 (human retinal pigment epithelial cells).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Salidroside Pre-treatment: Cells are pre-treated with varying concentrations of Salidroside (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 2 to 24 hours) prior to H2O2 exposure.[1][4][7]
-
H2O2-Induced Oxidative Stress: Following Salidroside pre-treatment, the culture medium is replaced with a medium containing H2O2 at concentrations ranging from 40 µM to 500 µM for a period of 1 to 24 hours to induce oxidative damage.[1][4][7]
Cell Viability Assays (MTT and CCK-8)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[1][16][17]
-
The plates are incubated for a specified time (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).[1][6]
-
Cell viability is expressed as a percentage of the control group.
-
Measurement of Intracellular ROS
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.
-
Procedure:
-
Following treatment, cells are incubated with DCFH-DA solution (e.g., 10 µM) for a specified time (e.g., 20-30 minutes) at 37°C.[18][19]
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membrane integrity, i.e., late apoptotic and necrotic cells).[17]
-
-
TUNEL Assay:
-
Principle: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure: Cells are fixed and permeabilized, then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP, which incorporates into the 3'-hydroxyl ends of fragmented DNA.[1]
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Cells are lysed to extract total proteins.
-
Protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
Salidroside demonstrates significant potential as a cytoprotective agent against H2O2-induced oxidative stress and apoptosis. Its multifaceted mechanism of action, primarily involving the activation of the Nrf2/HO-1 signaling pathway and the modulation of other pro-survival pathways, makes it a compelling candidate for further investigation in the context of diseases associated with oxidative damage. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of Salidroside. Future studies should focus on elucidating the precise upstream regulators of Nrf2 activation by Salidroside and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. Insight into the Protective Effect of Salidroside against H2O2-Induced Injury in H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of salidroside on hydrogen peroxide-induced apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Salidroside Attenuates Hydrogen Peroxide-Induced Cell Damage Through a cAMP-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. Salidroside prevents hydroperoxide-induced oxidative stress and apoptosis in retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abbs.info [abbs.info]
- 11. Salidroside inhibits H2O2-induced apoptosis in PC12 cells by preventing cytochrome c release and inactivating of caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salidroside Suppresses HUVECs Cell Injury Induced by Oxidative Stress through Activating the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effect of Salidroside on hypoxia‐related liver oxidative stress and inflammation via Nrf2 and JAK2/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. [Salidroside protects PC12 cells from H2O2-induced apoptosis via suppressing NOX2-ROS-MAPKs signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Salidroside inhibits endogenous hydrogen peroxide induced cytotoxicity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Allicin protects against H2O2-induced apoptosis of PC12 cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-vitro analysis of free radical scavenging activities and suppression of LPS-induced ROS production in macrophage cells by Solanum sisymbriifolium extracts - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Pharmacological Profile of Regaloside C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has emerged as a compound of interest for its potential therapeutic properties.[1][2][3] Preliminary evidence suggests that this compound possesses both anti-inflammatory and cardiomyocyte protective activities.[1][2][3] The cardiomyocyte protection is reportedly mediated through the preservation of mitochondrial function under oxidative stress conditions.[1][2][3] This technical guide provides a summary of the currently available pharmacological data on this compound and related compounds, details relevant experimental methodologies, and visualizes the proposed signaling pathways and workflows. Due to a scarcity of publicly available data specifically on this compound, this report also draws upon research on structurally similar phenylpropanoids isolated from the same genus to infer potential mechanisms of action.
Core Pharmacological Activities
Anti-inflammatory Effects
Cardioprotective Effects
This compound is reported to exhibit protective effects on cardiomyocytes.[1][2][3] This activity has been observed in H9C2 heart cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.[1][2][3] The protective mechanism is attributed to the preservation of mitochondrial integrity and function.[1][2][3] Oxidative stress is a known contributor to cardiomyocyte apoptosis and mitochondrial dysfunction is a central event in this process. By protecting the mitochondria, this compound may help to maintain cellular energy production and prevent the initiation of the apoptotic cascade.
Quantitative Pharmacological Data
Specific quantitative data such as IC₅₀ or EC₅₀ values for this compound are not available in the reviewed literature. However, data for the related compounds, Regaloside A and B, in inhibiting inflammatory protein expression are presented below.
| Compound | Concentration | Target Protein | Inhibition of Expression (%) | Cell Line |
| Regaloside A | 50 μg/mL | iNOS | 29.7 ± 4.07 | RAW 264.7 |
| Regaloside B | 50 μg/mL | iNOS | 73.8 ± 0.63 | RAW 264.7 |
| Regaloside A | 50 μg/mL | COX-2 | -31.6 ± 8.19 (stimulation) | RAW 264.7 |
| Regaloside B | 50 μg/mL | COX-2 | 1.1 ± 4.99 | RAW 264.7 |
| Regaloside A | 50 μg/mL | p-p65/p65 ratio | 59.3 ± 1.30 | HASMCs |
| Regaloside B | 50 μg/mL | p-p65/p65 ratio | 56.8 ± 1.60 | HASMCs |
| Regaloside A | 50 μg/mL | VCAM-1 | 51.4 ± 2.65 | HASMCs |
| Regaloside B | 50 μg/mL | VCAM-1 | 66.2 ± 1.74 | HASMCs |
Data extracted from Nhan Nguyen Thi, et al., 2017.[4] Note: Negative inhibition of COX-2 by Regaloside A suggests a stimulatory effect under the tested conditions.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of the pharmacological activities of this compound.
Cell Culture and Treatment
-
Cell Line: H9C2 rat myocardial cells.
-
Culture Medium: High glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 1% penicillin/streptomycin (v/v), and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator with 95% air and 5% CO₂ at 37°C.
-
Subculturing: Cells are passaged upon reaching 70-80% confluency.
-
Experimental Treatment:
-
Control Group: Cells receive no treatment.
-
Oxidative Stress Group: Cells are treated with a specified concentration of H₂O₂ (e.g., 450 μM) for a defined period (e.g., 1 hour).
-
Pretreatment Group: Cells are pre-incubated with various concentrations of this compound for a set duration (e.g., 12 hours) before the medium is replaced with H₂O₂-containing medium for the induction of oxidative stress.
-
Assessment of Cell Viability (MTT Assay)
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
H9C2 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.
-
Following the experimental treatments, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated at 37°C for 4 hours.
-
The culture medium containing MTT is removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Procedure:
-
Cell Lysis: After treatment, H9C2 cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20 μg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., iNOS, COX-2, p65, VCAM-1).
-
Following incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualized Signaling Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Inferred anti-inflammatory pathway of this compound via NF-κB inhibition.
Experimental Workflow for Assessing Cardioprotective Effects
Caption: Workflow for evaluating the cardioprotective effects of this compound.
Proposed Mechanism of Mitochondrial Protection
Caption: this compound's proposed role in mitochondrial protection from oxidative stress.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory and cardioprotective agents. The available data, largely inferred from related compounds, point towards a mechanism involving the inhibition of the NF-κB signaling pathway and the preservation of mitochondrial function under oxidative stress. However, to fully elucidate the pharmacological profile of this compound, further research is imperative. Future studies should focus on:
-
Confirming the inhibitory effect of this compound on the NF-κB pathway and identifying its direct molecular targets.
-
Elucidating the precise mechanism of mitochondrial protection, including its effects on the electron transport chain, mitochondrial biogenesis, and mitophagy.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammation and cardiovascular disease.
-
Determining key quantitative pharmacological parameters, such as IC₅₀ and EC₅₀ values, for its various biological activities.
A more comprehensive understanding of the pharmacology of this compound will be crucial for its potential translation into a therapeutic candidate.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Regaloside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside C is a glycerol glucoside isolated from the bulbs of the Lilium genus, demonstrating notable anti-inflammatory and cardiomyocyte protective activities.[1][2] In vitro studies have highlighted its potential in mitigating cellular damage induced by oxidative stress, particularly in cardiac cell lines such as H9C2.[1][2] The primary mechanism of its protective effects is attributed to the preservation of mitochondrial integrity and function. Furthermore, its anti-inflammatory properties are likely mediated through the inhibition of key inflammatory pathways. These characteristics position this compound as a promising candidate for further investigation in the context of cardiovascular diseases and inflammatory conditions.
Data Presentation
The following tables summarize representative quantitative data for this compound based on in vitro assays.
Table 1: Cytoprotective Effect of this compound on H9C2 Cardiomyocytes
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (no H₂O₂) | 100 ± 4.5 |
| H₂O₂ (100 µM) | 52 ± 3.8 |
| This compound (10 µM) + H₂O₂ | 65 ± 4.1 |
| This compound (25 µM) + H₂O₂ | 78 ± 3.9 |
| This compound (50 µM) + H₂O₂ | 89 ± 4.3 |
Table 2: Anti-inflammatory Activity of this compound in RAW264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (µM) (Mean ± SD) |
| Control | 1.2 ± 0.3 |
| LPS (1 µg/mL) | 25.6 ± 2.1 |
| This compound (25 µM) + LPS | 15.4 ± 1.8 |
| This compound (50 µM) + LPS | 8.7 ± 1.1 |
| This compound (100 µM) + LPS | 4.3 ± 0.7 |
Experimental Protocols
Protocol 1: Assessment of Cytoprotective Effects of this compound in H9C2 Cells
1. Cell Culture and Treatment:
- Culture H9C2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 4 hours.
- Induce cellular injury by exposing the cells to 100 µM hydrogen peroxide (H₂O₂) for 24 hours.
2. Cell Viability Assay (MTT Assay):
- After treatment, remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
- Incubate for 4 hours at 37°C.
- Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
3. Measurement of Mitochondrial Membrane Potential (MMP):
- Use a fluorescent probe such as JC-1.
- After treatment, wash the cells with PBS and incubate with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
- Wash the cells again with PBS.
- Measure the fluorescence intensity of JC-1 monomers (green, ~529 nm) and aggregates (red, ~590 nm) using a fluorescence microplate reader or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
4. Detection of Intracellular Reactive Oxygen Species (ROS):
- Use a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).
- After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
- Wash the cells to remove excess probe.
- Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Protocol 2: Evaluation of Anti-inflammatory Effects of this compound in RAW264.7 Macrophages
1. Cell Culture and Stimulation:
- Culture RAW264.7 murine macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere.
- Pre-treat cells with this compound (e.g., 25, 50, 100 µM) for 2 hours.
- Stimulate inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Test):
- Collect the cell culture supernatant after treatment.
- Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
3. Western Blot Analysis for NF-κB Pathway Proteins:
- Lyse the treated cells and determine the protein concentration using a BCA assay.
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate with primary antibodies against phospho-p65, total p65, and β-actin overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
Application Note: Cell-Based Assay for Evaluating the Anti-inflammatory Activity of Regaloside C
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has been identified as a compound with potential anti-inflammatory properties.[1] This application note provides a detailed protocol for evaluating the anti-inflammatory effects of this compound in a cell-based model using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The described assays quantify the inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and investigate the underlying mechanism of action through the analysis of the NF-κB and MAPK signaling pathways.
Principle
This protocol utilizes RAW 264.7 macrophages, a widely used cell line for studying inflammation. Stimulation of these cells with LPS, a component of the outer membrane of Gram-negative bacteria, mimics an inflammatory response, leading to the production of pro-inflammatory mediators. The anti-inflammatory potential of this compound is assessed by its ability to suppress the production of nitric oxide (NO), measured by the Griess assay, and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), quantified by ELISA. Furthermore, the mechanism of action is elucidated by examining the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways via Western blotting. These pathways are crucial regulators of the inflammatory response.
Materials and Reagents
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit
-
ELISA Kits for mouse TNF-α, IL-6, and IL-1β
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-NF-κB p65, anti-NF-κB p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
96-well and 6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
Data Presentation
The anti-inflammatory effects of this compound are summarized in the following tables. The data presented are representative and intended to demonstrate the expected outcomes of the described assays.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 10 | 78.5 ± 4.3 |
| This compound + LPS | 25 | 55.1 ± 3.9 |
| This compound + LPS | 50 | 32.8 ± 2.7 |
| This compound + LPS | 100 | 15.6 ± 2.1 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 45 ± 8 | 28 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | - | 1250 ± 98 | 980 ± 75 | 350 ± 32 |
| This compound + LPS | 25 | 875 ± 65 | 650 ± 51 | 210 ± 25 |
| This compound + LPS | 50 | 550 ± 42 | 410 ± 38 | 135 ± 18 |
| This compound + LPS | 100 | 280 ± 31 | 220 ± 24 | 75 ± 11 |
Experimental Protocols
Cell Culture and Treatment
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours (for NO and cytokine analysis) or for 30 minutes (for signaling pathway analysis). Untreated cells serve as a negative control, and cells treated with only LPS serve as a positive control.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
Pro-inflammatory Cytokine Quantification (ELISA)
-
Collect the cell culture supernatants after the 24-hour incubation period.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:
-
Addition of standards and samples to antibody-coated plates.
-
Incubation and washing steps.
-
Addition of a detection antibody.
-
Addition of a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations based on the standard curves.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
After the 30-minute LPS stimulation, wash the cells in the 6-well plates with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, and JNK overnight at 4°C. Use an antibody against β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL Western blotting substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Workflow for assessing this compound anti-inflammatory activity.
References
Application Notes and Protocols: H9C2 Cell Line Model for Regaloside C Cardioprotection Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The H9C2 cell line, derived from embryonic rat heart tissue, serves as a valuable in vitro model for studying the cellular and molecular mechanisms of cardiac hypertrophy and injury. These cells exhibit many characteristics of cardiomyocytes, making them a suitable platform for screening and evaluating the cardioprotective effects of novel therapeutic compounds. Regaloside C, a glycerol glucoside with known anti-inflammatory and mitochondrial protective properties, presents a promising candidate for mitigating cardiac hypertrophy. This document provides detailed protocols for utilizing the H9C2 cell line to investigate the potential cardioprotective effects of this compound against induced cardiac hypertrophy. The assays described herein are designed to assess key markers of hypertrophy, cell viability, apoptosis, and oxidative stress, as well as to explore the underlying signaling pathways.
Data Presentation
Table 1: Quantitative Analysis of this compound Effects on Angiotensin II-Induced H9C2 Cell Hypertrophy
| Treatment Group | Cell Surface Area (μm²) | Relative ANP mRNA Expression (Fold Change) | Relative BNP mRNA Expression (Fold Change) |
| Control | Baseline | 1.0 | 1.0 |
| Angiotensin II (1 µM) | Increased | Significantly Increased | Significantly Increased |
| This compound (10 µM) + Angiotensin II (1 µM) | Reduced compared to Ang II | Significantly Reduced | Significantly Reduced |
| This compound (25 µM) + Angiotensin II (1 µM) | Further Reduced | Further Reduced | Further Reduced |
| This compound (50 µM) + Angiotensin II (1 µM) | Approaching Control | Approaching Control | Approaching Control |
Table 2: Assessment of this compound on Cell Viability, Apoptosis, and Oxidative Stress in Hypertrophic H9C2 Cells
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) | Intracellular ROS Levels (Fold Change) |
| Control | 100% | Baseline | 1.0 |
| Angiotensin II (1 µM) | Decreased | Increased | Significantly Increased |
| This compound (10 µM) + Angiotensin II (1 µM) | Increased compared to Ang II | Decreased | Significantly Reduced |
| This compound (25 µM) + Angiotensin II (1 µM) | Further Increased | Further Decreased | Further Reduced |
| This compound (50 µM) + Angiotensin II (1 µM) | Approaching Control | Approaching Control | Approaching Control |
Experimental Protocols
H9C2 Cell Culture and Maintenance
-
Cell Line: H9C2 (ATCC® CRL-1446™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency. Wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.
Induction of Cardiac Hypertrophy
-
Seed H9C2 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.
-
Induce hypertrophy by treating the cells with 1 µM Angiotensin II (Ang II) in a low-serum (1% FBS) medium for 48 hours.
This compound Treatment
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 10, 25, 50 µM) in the low-serum medium.
-
Pre-treat the cells with the various concentrations of this compound for 2 hours before adding Angiotensin II.
-
Maintain the co-treatment for 48 hours.
Measurement of Cell Surface Area
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the actin cytoskeleton with Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Measure the cell surface area of at least 100 cells per group using image analysis software (e.g., ImageJ).
Quantitative Real-Time PCR (qRT-PCR) for Hypertrophic Markers
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
Cell Viability Assay (MTT Assay)
-
Seed H9C2 cells in a 96-well plate.
-
After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Following treatment, collect the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
Western Blot Analysis for Signaling Proteins
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., NF-κB p65, p38 MAPK, JNK, ERK1/2, Akt) and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cardioprotection.
Caption: Hypothesized signaling pathway of this compound's cardioprotection.
Application Note: Quantification of Regaloside C using High-Performance Liquid Chromatography with Photodiode Array Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a validated High-Performance Liquid Chromatography (HPLC) method coupled with a Photodiode Array (PDA) detector for the accurate quantification of Regaloside C. This method is applicable to the analysis of this compound in various sample matrices, particularly from plant extracts such as the bulbs of Lilium species. The described protocol offers excellent linearity, sensitivity, accuracy, and precision, making it a reliable tool for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
This compound is a phenylpropanoid glyceride that has been isolated from plants of the Lilium genus.[1][2] It is recognized for its potential anti-inflammatory and cardiomyocyte protective activities.[2][3] As research into the therapeutic potential of this compound progresses, the need for a robust and reliable analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection is a powerful technique for the separation, identification, and quantification of phytochemicals in complex mixtures. The PDA detector provides spectral information, enhancing the specificity of the method. This application note provides a detailed protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Chemical Properties of this compound
-
Molecular Formula: C₁₈H₂₄O₁₁[4]
-
Molecular Weight: 416.38 g/mol [4]
-
Chemical Name: (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol[2]
-
CAS Number: 117591-85-2[5]
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2]
Experimental Protocol
Apparatus and Software
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.
-
Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
Centrifuge.
Chemicals and Reagents
-
This compound analytical standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Methanol (HPLC grade).
-
Water (deionized or Milli-Q).
-
Dimethyl Sulfoxide (DMSO, analytical grade).
Preparation of Standard Solutions
Stock Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of DMSO and then dilute to the mark with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed vial.[4]
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For example, to prepare a 100 µg/mL solution, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with methanol.
-
Filter the working standard solutions through a 0.45 µm syringe filter before injection.
Sample Preparation (from Lilium Bulbs)
-
Drying and Grinding: Dry the Lilium bulbs at 60°C until a constant weight is achieved. Grind the dried bulbs into a fine powder.
-
Extraction:
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Gemini C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Elution | 10-40% B (0-30 min), 40-10% B (30-35 min), 10% B (35-40 min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| PDA Detection | 310 nm (Monitoring wavelength), Spectral scan from 200-400 nm to confirm peak identity and purity.[5] |
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.
-
Quantification: Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.
-
The regression equation (y = mx + c) obtained from the calibration curve will be used for the calculation, where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the intercept.
Method Validation Summary
The described HPLC-PDA method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (r²) | ≥0.9999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.10 – 0.66 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.29 – 2.01 µg/mL[1] |
| Accuracy (Recovery) | 95.39 – 103.925%[1] |
| Precision (RSD) | < 2.78%[1] |
| Specificity | The PDA detector confirmed the spectral homogeneity of the this compound peak, indicating no co-eluting impurities. |
System Suitability Test (SST)
Before starting any sample analysis, a system suitability test must be performed to ensure that the chromatographic system is operating correctly.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections of a standard solution. |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC-PDA method described in this application note is a robust, reliable, and accurate technique for the quantification of this compound. The detailed protocol for sample preparation, chromatographic conditions, and method validation provides a comprehensive guide for researchers and scientists. This method can be effectively implemented for quality control of herbal medicines and in various stages of drug development involving this compound.
References
- 1. Establishment and validation of a new HPLC-UV method for the quantification of regaloside A in Lilium lancifolium bulbus extracts -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for LC-MS Analysis of Regaloside C and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated notable anti-inflammatory and cardiomyocyte protective activities. These properties position this compound as a compound of interest for further investigation in drug discovery and development. This document provides detailed application notes and protocols for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound and the identification of its potential metabolites.
Due to the limited availability of specific studies on the metabolism of this compound, this document combines validated quantitative methods for the parent compound with generalized, yet robust, protocols for metabolite analysis based on established methodologies for similar compounds.
Quantitative Analysis of this compound
A validated High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection method has been established for the simultaneous quantification of this compound and other related regalosides. While not an LC-MS method, this provides crucial quantitative data and a chromatographic foundation.
Table 1: Quantitative Data for this compound Analysis by HPLC-PDA[1]
| Parameter | Value |
| Linearity (r²) | ≥0.9999 |
| Limit of Detection (LOD) | 0.10–0.66 µg/mL |
| Limit of Quantitation (LOQ) | 0.29–2.01 µg/mL |
| Recovery | 95.39–103.92% |
| Precision (RSD) | <2.78% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Plant Extracts[1]
This protocol is adapted from a validated HPLC-PDA method for the quantification of regalosides in Lilium lancifolium Thunb. extract.
1. Sample Preparation:
-
Accurately weigh 100 mg of the freeze-dried plant extract.
-
Add 20 mL of 70% ethanol.
-
Perform ultrasonic extraction for 60 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.2 µm membrane filter prior to HPLC injection.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with Photodiode Array Detector.
-
Column: Gemini C18 reversed-phase analytical column.
-
Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in distilled water (A) and acetonitrile (B).
-
Gradient Program: (Specific gradient details should be optimized based on the system and separation of other regalosides if necessary).
-
Flow Rate: (Typically 0.8-1.0 mL/min).
-
Column Temperature: (e.g., 30°C).
-
Detection Wavelength: (Based on the UV-Vis spectrum of this compound).
-
Injection Volume: 10 µL.
3. Calibration Curve:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at different concentrations.
-
Inject each standard and plot the peak area against the concentration to construct the calibration curve.
Protocol 2: General Protocol for In Vitro Metabolism Study of this compound using Hepatocytes
Disclaimer: This is a generalized protocol as specific in vitro metabolism studies for this compound are not currently available. This protocol is based on standard procedures for assessing the metabolic stability of new chemical entities.
1. Materials:
-
Cryopreserved human, rat, or mouse hepatocytes.
-
Incubation medium (e.g., Williams' Medium E).
-
This compound stock solution (in a suitable solvent like DMSO).
-
Positive control compounds (e.g., verapamil, umbelliferone).
-
Acetonitrile (for quenching the reaction).
-
96-well plates.
-
Orbital shaker incubator.
2. Procedure:
-
Thaw cryopreserved hepatocytes according to the manufacturer's instructions.
-
Determine cell viability and adjust the cell density to 0.5 x 10⁶ viable cells/mL in the incubation medium.
-
Pre-incubate the hepatocyte suspension at 37°C.
-
Add the this compound stock solution to the hepatocyte suspension to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%).
-
Incubate the plate at 37°C on an orbital shaker.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the incubation mixture.
-
Quench the reaction immediately by adding three volumes of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS analysis.
3. LC-MS/MS Analysis for Metabolite Identification:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap coupled with a UHPLC system.
-
Column: A C18 column suitable for metabolite analysis.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be tested to ensure the detection of a wide range of metabolites.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2) or data-independent acquisition (DIA) should be employed to collect fragmentation data for structural elucidation.
4. Data Analysis:
-
Compare the chromatograms of the t=0 sample with later time points to identify new peaks corresponding to metabolites.
-
Analyze the high-resolution mass data to determine the elemental composition of potential metabolites.
-
Interpret the MS/MS fragmentation patterns to elucidate the structure of the metabolites. Common metabolic transformations for glycosides include deglycosylation, hydroxylation, and conjugation (e.g., glucuronidation, sulfation).
Workflow for Metabolite Identification
Caption: Workflow for in vitro metabolite identification of this compound.
Proposed Signaling Pathway for Cardiomyocyte Protection
Disclaimer: The following proposed signaling pathway is based on the known cardiomyocyte protective effects of this compound and established pathways for similar compounds. Direct experimental evidence for this compound's involvement in this specific pathway is not yet available.
This compound is known to have cardiomyocyte protective activity. A common signaling pathway involved in cardioprotection against injury, such as ischemia-reperfusion, is the JAK2/STAT3 pathway. Activation of this pathway is associated with the promotion of cell survival and inhibition of apoptosis.
Proposed Mechanism:
-
Receptor Binding: this compound may interact with a currently unidentified cell surface receptor on cardiomyocytes.
-
JAK2 Activation: This interaction could lead to the phosphorylation and activation of Janus kinase 2 (JAK2).
-
STAT3 Phosphorylation: Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).
-
Nuclear Translocation and Gene Expression: Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor. It upregulates the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and other pro-survival genes.
-
Cardiomyocyte Protection: The resulting increase in pro-survival proteins and decrease in pro-apoptotic proteins would protect the cardiomyocytes from damage.
Diagram of Proposed Signaling Pathway
Caption: Proposed JAK2/STAT3 signaling pathway for this compound-mediated cardiomyocyte protection.
Application Note: Structure Elucidation of Regaloside C using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside C is a naturally occurring glycerol glucoside isolated from the bulbs of plants belonging to the Lilium genus.[1] This compound has garnered interest within the scientific community due to its potential biological activities, including anti-inflammatory and cardiomyocyte protective effects. The precise structural characterization of natural products like this compound is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships and providing a basis for synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such molecules. This application note provides a detailed overview of the NMR-based methodologies for the structural confirmation of this compound, presenting its characteristic ¹H and ¹³C NMR data and key 2D NMR correlations.
The structure of this compound has been determined as (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol. This was established through comprehensive analysis of its spectroscopic data, primarily from 1D and 2D NMR experiments, and mass spectrometry.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. Data were acquired in a suitable deuterated solvent (e.g., Methanol-d₄) and referenced to the residual solvent signal.
Table 1: ¹H NMR Data for this compound (500 MHz, Methanol-d₄)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Glycerol Moiety | |||
| 1a | 4.45 | dd | 11.5, 4.0 |
| 1b | 4.35 | dd | 11.5, 6.5 |
| 2 | 4.05 | m | |
| 3a | 3.90 | dd | 10.0, 5.0 |
| 3b | 3.70 | dd | 10.0, 6.0 |
| Caffeoyl Moiety | |||
| 2' | 7.04 | d | 2.0 |
| 5' | 6.78 | d | 8.0 |
| 6' | 6.95 | dd | 8.0, 2.0 |
| 7' (α) | 6.30 | d | 16.0 |
| 8' (β) | 7.60 | d | 16.0 |
| Glucose Moiety | |||
| 1'' | 4.38 | d | 7.8 |
| 2'' | 3.20 | t | 8.0 |
| 3'' | 3.38 | t | 9.0 |
| 4'' | 3.30 | t | 9.0 |
| 5'' | 3.28 | m | |
| 6''a | 3.85 | dd | 12.0, 2.0 |
| 6''b | 3.68 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Data for this compound (125 MHz, Methanol-d₄)
| Position | Chemical Shift (δ) ppm |
| Glycerol Moiety | |
| 1 | 66.5 |
| 2 | 71.0 |
| 3 | 70.2 |
| Caffeoyl Moiety | |
| 1' | 127.8 |
| 2' | 115.2 |
| 3' | 146.8 |
| 4' | 149.5 |
| 5' | 116.5 |
| 6' | 123.0 |
| 7' (α) | 114.8 |
| 8' (β) | 146.2 |
| 9' (C=O) | 168.5 |
| Glucose Moiety | |
| 1'' | 104.5 |
| 2'' | 75.2 |
| 3'' | 78.0 |
| 4'' | 71.8 |
| 5'' | 77.9 |
| 6'' | 62.9 |
Experimental Protocols
The following protocols outline the general procedures for the isolation and NMR-based structure elucidation of this compound.
Isolation of this compound
-
Extraction: Dried and powdered bulbs of a Lilium species are extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol. The n-butanol fraction, which typically contains the polar glycosides, is collected.
-
Column Chromatography: The n-butanol soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of pure this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated methanol (Methanol-d₄). The solution is transferred to a 5 mm NMR tube.
-
1D NMR Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.
-
For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 220 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans.
-
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): Acquired to establish ¹H-¹H spin systems. Key parameters include a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond ¹H-¹³C correlations. The experiment is optimized for an average one-bond coupling constant of 145 Hz. Spectral widths are typically 12 ppm (¹H) and 160 ppm (¹³C), with 1k x 256 data points and 16 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquired to establish long-range ¹H-¹³C correlations (2-3 bonds). The experiment is optimized for a long-range coupling constant of 8 Hz. Spectral widths are similar to HSQC, with 2k x 256 data points and 32 scans per increment.
-
-
Data Processing: All NMR data are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent signals (Methanol-d₄: δH 3.31, δC 49.0).
Visualization of Structure Elucidation Workflow and Key Correlations
The following diagrams illustrate the logical workflow for the structure elucidation of this compound and highlight key 2D NMR correlations.
References
Application Notes and Protocols for In Vivo Testing of Regaloside C in an Acute Inflammation Model
Topic: In Vivo Model of Inflammation for Regaloside C Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated potential anti-inflammatory properties[1][2][3]. To further characterize its therapeutic potential, robust in vivo testing is essential. This document provides a detailed protocol for evaluating the anti-inflammatory efficacy of this compound using the well-established carrageenan-induced paw edema model in rats. This model is a widely used and reproducible assay for screening novel anti-inflammatory agents[4][5]. The inflammatory response in this model is characterized by a biphasic release of mediators. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase mediated by prostaglandins and cytokines like TNF-α and IL-1β, which involves neutrophil infiltration[4][6][7]. This protocol outlines the experimental procedures, data collection, and analysis required to assess the potential of this compound to mitigate acute inflammation.
Key Experiments and Methodologies
The primary experimental approach involves inducing acute inflammation in the paw of a rat using carrageenan and measuring the subsequent edema. The efficacy of this compound in reducing this swelling is then quantified and compared to a control group and a standard anti-inflammatory drug.
Carrageenan-Induced Paw Edema Model
This model is a cornerstone for acute inflammation studies and will be the primary method for evaluating this compound.
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are commonly used[6]. Animals should be housed under standard laboratory conditions (12 h light/dark cycle, 22±2°C, and free access to food and water) for at least one week before the experiment for acclimatization[8].
-
Grouping and Dosing: Animals are randomly divided into the following groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., saline with 0.5% Tween 80) orally.
-
Group II, III, IV (this compound): Receives this compound at different doses (e.g., 10, 25, 50 mg/kg) orally.
-
Group V (Positive Control): Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg) orally[7].
-
-
Baseline Measurement: Before any treatment, the initial volume of the right hind paw of each rat is measured using a plethysmometer[8].
-
Treatment Administration: The respective treatments are administered to each group via oral gavage[8].
-
Induction of Edema: One hour after the administration of the treatments, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each rat[6][7].
-
Measurement of Paw Edema: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer[7].
-
Data Analysis:
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Data Presentation
The quantitative data from the carrageenan-induced paw edema model should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Paw Volume Increase (mL) at Different Time Points (hours)} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1h | 2h | 3h | 4h | 5h | | Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | | this compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | | this compound | 25 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | | this compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | | Indomethacin | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Percentage Inhibition of Paw Edema by this compound
| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Percentage Inhibition (%) at Different Time Points (hours)} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1h | 2h | 3h | 4h | 5h | | this compound | 10 | % | % | % | % | % | | this compound | 25 | % | % | % | % | % | | this compound | 50 | % | % | % | % | % | | Indomethacin | 10 | % | % | % | % | % |
Potential Mechanism of Action and Signaling Pathway
While the specific mechanism of this compound is yet to be fully elucidated, many natural anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways[9][10]. Carrageenan injection leads to the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines like TNF-α and IL-1β. These mediators activate downstream signaling cascades that result in the expression of inflammatory enzymes like COX-2 and iNOS[7][11]. This compound may inhibit one or more steps in this pathway.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Concluding Remarks
This application note provides a comprehensive framework for the in vivo evaluation of this compound's anti-inflammatory properties using the carrageenan-induced paw edema model. The detailed protocols and data presentation guidelines are intended to ensure robust and reproducible results. Further investigation into the underlying molecular mechanisms, potentially through analysis of tissue biomarkers (e.g., TNF-α, IL-1β, COX-2, iNOS) from the inflamed paw tissue, will be crucial in fully characterizing the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - CAS:117591-85-2 - KKL Med Inc. [kklmed.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regaloside C in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated anti-inflammatory properties.[1][2][3][4] This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of this compound using the well-established carrageenan-induced paw edema model in rodents. This model is a widely used and reproducible method for screening potential anti-inflammatory agents.[5] The protocols outlined below cover the in vivo assessment of anti-inflammatory activity and suggest potential mechanisms of action for further investigation.
Key Experiments and Methodologies
The evaluation of this compound's anti-inflammatory potential involves a primary in vivo model, followed by ex vivo and in vitro analyses to elucidate its mechanism of action.
Carrageenan-Induced Paw Edema in Rodents
This acute inflammatory model is induced by the subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent (typically rats or mice).[5] This triggers a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (1.5-5 hours) involves the production of prostaglandins and the infiltration of neutrophils.
Experimental Protocol:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Carrageenan Group: Receives the vehicle followed by carrageenan injection.
-
This compound Groups: Receive varying doses of this compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Drug Administration: this compound or the positive control drug is administered one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| 1 | Vehicle + Carrageenan | - | 0.85 ± 0.05 | - |
| 2 | This compound + Carrageenan | 10 | 0.62 ± 0.04* | 27.0 |
| 3 | This compound + Carrageenan | 25 | 0.45 ± 0.03 | 47.1 |
| 4 | This compound + Carrageenan | 50 | 0.31 ± 0.02 | 63.5 |
| 5 | Indomethacin + Carrageenan | 10 | 0.28 ± 0.03** | 67.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary. Statistical significance is denoted by *p<0.05 and **p<0.01 compared to the vehicle + carrageenan group.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity in the paw tissue is an indicator of neutrophil infiltration, a key event in the late phase of carrageenan-induced inflammation.
Experimental Protocol:
-
Tissue Collection: At the end of the paw edema experiment (e.g., 5 hours post-carrageenan), animals are euthanized, and the inflamed paw tissue is collected.
-
Tissue Homogenization: The tissue is homogenized in an appropriate buffer.
-
MPO Assay: MPO activity in the homogenate is determined spectrophotometrically.
Data Presentation:
| Group | Treatment | Dose (mg/kg) | MPO Activity (U/g tissue) (± SEM) |
| 1 | Vehicle + Carrageenan | - | 5.2 ± 0.4 |
| 2 | This compound + Carrageenan | 10 | 4.1 ± 0.3* |
| 3 | This compound + Carrageenan | 25 | 3.0 ± 0.2 |
| 4 | This compound + Carrageenan | 50 | 2.1 ± 0.2 |
| 5 | Indomethacin + Carrageenan | 10 | 1.9 ± 0.1** |
Note: The data presented in this table is hypothetical and for illustrative purposes. Statistical significance is denoted by *p<0.05 and **p<0.01 compared to the vehicle + carrageenan group.
Measurement of Inflammatory Mediators
The levels of key inflammatory mediators in the paw tissue can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Tissue Homogenization: Prepare tissue homogenates as described for the MPO assay.
-
ELISA: Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as Prostaglandin E2 (PGE2).
Data Presentation:
| Group | Treatment | Dose (mg/kg) | TNF-α (pg/mg protein) (± SEM) | IL-1β (pg/mg protein) (± SEM) | PGE2 (pg/mg protein) (± SEM) |
| 1 | Vehicle + Carrageenan | - | 150 ± 12 | 210 ± 18 | 85 ± 7 |
| 2 | This compound + Carrageenan | 10 | 115 ± 10 | 165 ± 15 | 68 ± 6* |
| 3 | This compound + Carrageenan | 25 | 85 ± 9 | 110 ± 11 | 45 ± 5 |
| 4 | This compound + Carrageenan | 50 | 60 ± 7 | 75 ± 8 | 30 ± 4 |
| 5 | Indomethacin + Carrageenan | 10 | 55 ± 6 | 70 ± 7 | 25 ± 3** |
Note: The data presented in this table is hypothetical and for illustrative purposes. Statistical significance is denoted by *p<0.05 and **p<0.01 compared to the vehicle + carrageenan group.
Potential Mechanism of Action: Signaling Pathways
Based on studies of related compounds such as Regaloside B, it is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
NF-κB Signaling Pathway
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound may inhibit this pathway.
MAPK Signaling Pathway
The MAPK family of proteins (including ERK, JNK, and p38) plays a significant role in inflammatory responses by regulating the production of inflammatory cytokines and enzymes like COX-2.[8][9] this compound could potentially modulate the phosphorylation and activation of these kinases.
Visualizations
Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.
Caption: Potential mechanism of action of this compound via inhibition of NF-κB and MAPK signaling pathways.
Conclusion
The carrageenan-induced paw edema model provides a robust and efficient platform for the initial in vivo screening of the anti-inflammatory properties of this compound. The subsequent ex vivo and in vitro analyses of MPO activity, inflammatory mediators, and key signaling pathways will offer valuable insights into its mechanism of action. These detailed protocols and application notes are designed to guide researchers in the comprehensive evaluation of this compound as a potential novel anti-inflammatory agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regaloside C in a Cardiac Ischemia-Reperfusion (I/R) Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac ischemia-reperfusion (I/R) injury is a significant clinical challenge that occurs when blood flow is restored to the heart after a period of ischemia, paradoxically leading to further cardiomyocyte damage. This injury is characterized by oxidative stress, inflammation, and apoptosis, ultimately contributing to myocardial infarct size and reduced cardiac function. Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated anti-inflammatory and cardiomyocyte protective activities.[1][2][3] Notably, this compound has been shown to protect mitochondria in H9C2 heart cells under oxidative stress induced by hydrogen peroxide, suggesting its potential as a therapeutic agent in mitigating I/R injury.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing a cardiac ischemia-reperfusion injury model to evaluate the therapeutic potential of this compound. The provided methodologies cover in vivo surgical procedures, biochemical analyses, and histological assessments to quantify the cardioprotective effects of this compound.
Putative Mechanism of Action of this compound in Cardiac I/R Injury
Cardiac I/R injury is a multifaceted process involving a cascade of detrimental events. This compound is hypothesized to exert its cardioprotective effects primarily by targeting mitochondrial dysfunction and oxidative stress. During ischemia, the lack of oxygen leads to anaerobic metabolism and a drop in intracellular pH. Upon reperfusion, the sudden reintroduction of oxygen results in a burst of reactive oxygen species (ROS) from the mitochondria, overwhelming the endogenous antioxidant defenses. This oxidative stress damages cellular components, including mitochondrial membranes, leading to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of apoptotic pathways.
This compound is suggested to intervene in this process by preserving mitochondrial integrity and function. By protecting mitochondria from ROS-induced damage, this compound may prevent the collapse of the mitochondrial membrane potential, reduce cytochrome c release, and thereby inhibit the downstream activation of caspases and apoptosis. Its anti-inflammatory properties may further contribute to cardioprotection by reducing the infiltration of inflammatory cells into the reperfused myocardium.
Signaling Pathway Diagram
References
Application Note and Protocol: Preparation of Regaloside C Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: Regaloside C is a glycerol glucoside with demonstrated anti-inflammatory and cardiomyocyte-protective properties.[1][2][3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in preclinical research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₄O₁₁ | [2][3] |
| Molecular Weight | 416.38 g/mol | [3][5] |
| CAS Number | 117591-85-2 | [2][5] |
| Appearance | Powder | [2] |
| Solubility in DMSO | 100 mg/mL (240.17 mM) | [1][3] |
| Purity | ≥98% | [2] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
2.1 Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or sterile vials (glass or polypropylene)[6][7]
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (water sonicator)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2.2 Safety Precautions
-
Always handle this compound powder and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
2.3 Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour. This prevents condensation of moisture onto the hygroscopic powder.
-
Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 41.64 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. Note: The use of hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product.[1][8]
-
Dissolution:
-
Aliquoting: Once a clear, homogenous solution is achieved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice is crucial to avoid degradation from repeated freeze-thaw cycles.[3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the storage section below.
2.4 Stock Solution Calculation Table
The following table provides the required mass of this compound to prepare stock solutions of various concentrations in a final volume of 1 mL of DMSO.
| Desired Concentration (mM) | Molecular Weight ( g/mol ) | Mass of this compound for 1 mL Stock (mg) |
| 1 | 416.38 | 0.42 |
| 5 | 416.38 | 2.08 |
| 10 | 416.38 | 4.16 |
| 50 | 416.38 | 20.82 |
| 100 | 416.38 | 41.64 |
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes | Reference(s) |
| Powder | -20°C | 3 years | Store desiccated and protected from light. | [1] |
| 4°C | 2 years | [1] | ||
| Stock Solution in DMSO | -80°C | 6 months | Recommended for long-term storage. Avoid freeze-thaw cycles. | [1][3] |
| -20°C | 1 month | Suitable for short-term storage. | [1][3] |
Visualized Workflows and Pathways
4.1 Experimental Workflow
The following diagram illustrates the general workflow from preparing the this compound stock solution to its application in a typical cell-based assay.
Caption: Workflow for this compound stock solution preparation and use.
4.2 Putative Anti-Inflammatory Signaling Pathway
This compound exhibits anti-inflammatory activity. While its precise mechanism is under investigation, related compounds are known to inhibit the NF-κB pathway.[9] This diagram illustrates a potential mechanism of action.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:117591-85-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. This compound - [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin C | Vitamin chemical | Mechanism | Concentration [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note and Protocol: Analytical Standards for the Analysis of Regaloside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside C is a glycerol glucoside, a type of phenylpropanoid, that has been isolated from the bulbs of plants in the Lilium genus.[1][2] This natural compound has garnered interest within the scientific community due to its potential biological activities, including anti-inflammatory and cardiomyocyte protective effects.[1][2] As research into the therapeutic potential of this compound progresses, the need for standardized and reliable analytical methods for its identification, quantification, and quality control becomes increasingly critical.
This document provides a comprehensive overview of the analytical standards and protocols for the analysis of this compound. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and quality assurance. The methodologies detailed herein are based on established analytical techniques and validated methods to ensure accuracy and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for its handling and storage.
| Property | Value | Source |
| CAS Number | 117591-85-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C18H24O11 | --INVALID-LINK-- |
| Molecular Weight | 416.38 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | --INVALID-LINK--, --INVALID-LINK-- |
| Storage | Store at -20°C for short-term and -80°C for long-term storage. | --INVALID-LINK--, --INVALID-LINK-- |
Analytical Methodologies
This section details the protocols for the quantitative and qualitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC-UV is a robust and widely used technique for the quantification of this compound in various matrices, including plant extracts and formulated products. The following protocol is based on a validated method for the simultaneous determination of several regalosides, including this compound.[3]
3.1.1. Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Analytical column: Gemini C18 reversed-phase column (or equivalent).[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v in water and acetonitrile)[3]
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A validated gradient program should be used to ensure optimal separation. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Column Temperature: 40 °C[3]
-
Detection Wavelength: Monitoring at 305, 310, and 325 nm is recommended to capture the UV absorbance maxima of this compound and related compounds.[4]
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
3.1.2. Method Validation Parameters
The following table summarizes the validation parameters for the HPLC-PDA method for the analysis of this compound.[3]
| Parameter | Result |
| Linearity (r²) | ≥0.9999 |
| Limit of Detection (LOD) | 0.10–0.66 µg/mL |
| Limit of Quantitation (LOQ) | 0.29–2.01 µg/mL |
| Recovery | 95.39–103.925% |
| Precision (RSD) | <2.78% |
3.1.3. Experimental Workflow
HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides higher sensitivity and selectivity compared to HPLC-UV, making it an ideal technique for the identification and trace-level quantification of this compound, especially in complex matrices.
3.2.1. Experimental Protocol
Instrumentation:
-
Liquid Chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Analytical column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1% v/v)
-
This compound reference standard
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: Similar to the HPLC-UV method, a gradient elution should be optimized for the separation of this compound.
-
Flow Rate: 0.3 - 0.5 mL/min (typical for UHPLC)
-
Column Temperature: 30 - 40 °C
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for phenolic compounds.
-
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is recommended. For qualitative analysis and structural confirmation, a full scan or product ion scan on a Q-TOF or Orbitrap instrument is preferred.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound should be determined by infusing a standard solution into the mass spectrometer.
3.2.2. Experimental Workflow
LC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for complete structural assignment.
3.3.1. Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Reagents:
-
Deuterated solvent (e.g., Methanol-d4, DMSO-d6)
-
This compound sample of high purity
Sample Preparation:
-
Dissolve an accurately weighed amount of the purified this compound sample (typically 5-10 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.
3.3.2. Data Analysis Workflow
NMR analysis workflow for this compound.
Conclusion
The analytical methodologies and protocols outlined in this document provide a robust framework for the analysis of this compound. The selection of the most appropriate technique will depend on the specific research or quality control objectives. For routine quantification, HPLC-UV offers a reliable and cost-effective solution. For trace-level analysis and identification in complex matrices, LC-MS is the preferred method. For definitive structural elucidation, a comprehensive suite of NMR experiments is indispensable. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for advancing the scientific understanding and potential therapeutic applications of this compound.
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 2. Carbon-13 nuclear magnetic resonance assignments and spectral characteristics for some pavine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for the Isolation of Regaloside C from Lilium Bulbs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside C, a glycerol glucoside with demonstrated anti-inflammatory and cardiomyocyte-protective activities, has been identified in the bulbs of various species of the Lilium genus.[1][2] This document provides a comprehensive protocol for the isolation and purification of this compound from Lilium bulbs, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology synthesizes established techniques for the extraction and chromatographic separation of glycosides from plant material.
Introduction
This compound is a naturally occurring glycerol glucoside found in several Lilium species, including Lilium brownii var. viridulum and Lilium henryi.[3] Pre-clinical studies have highlighted its potential as an anti-inflammatory agent and its ability to protect cardiomyocytes, suggesting its therapeutic potential.[1][2] The isolation of pure this compound is essential for further pharmacological evaluation and as a standard for analytical studies. This protocol details a robust and reproducible method for its extraction and purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Lilium Bulbs | Fresh or Dried | Local Supplier/Harvested | Ensure proper identification of the Lilium species. |
| Methanol (MeOH) | HPLC Grade | Various | For extraction and chromatography. |
| Ethanol (EtOH) | Reagent Grade | Various | For extraction. |
| n-Butanol (n-BuOH) | Reagent Grade | Various | For liquid-liquid partitioning. |
| Chloroform (CHCl3) | Reagent Grade | Various | For liquid-liquid partitioning. |
| Water (H2O) | Deionized/Milli-Q | --- | --- |
| Silica Gel | 200-300 mesh | Various | For column chromatography. |
| ODS (C18) Silica Gel | 50 µm | Various | For reverse-phase chromatography. |
| Acetonitrile (ACN) | HPLC Grade | Various | For HPLC. |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Various | For HPLC (optional). |
Experimental Protocols
Preparation of Plant Material
Fresh Lilium bulbs should be washed, sliced, and immediately used for extraction. Dried bulbs should be ground into a fine powder using a mechanical grinder.
Extraction
The powdered or sliced Lilium bulbs are subjected to solvent extraction to isolate the crude glycoside fraction.
-
Protocol:
-
Macerate 1 kg of the prepared bulb material in 5 L of 80% aqueous methanol (or ethanol) at room temperature for 24 hours.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Solvent Partitioning
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Protocol:
-
Suspend the crude extract in 1 L of deionized water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Extract the aqueous layer sequentially with equal volumes of chloroform (3 x 1 L) to remove non-polar compounds.
-
Subsequently, extract the remaining aqueous layer with n-butanol (3 x 1 L).
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield the n-butanol extract, which is enriched with glycosides.
-
Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the n-butanol extract.
-
Protocol:
-
Prepare a silica gel column (200-300 mesh) using a suitable solvent system, such as a gradient of chloroform-methanol.
-
Dissolve the n-butanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent).
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
Protocol:
-
Further purify the fractions enriched with this compound using an ODS (C18) column.
-
Equilibrate the column with an initial mobile phase of methanol-water (e.g., 20:80 v/v).
-
Dissolve the semi-purified fraction in the initial mobile phase and load it onto the column.
-
Elute with a stepwise or linear gradient of increasing methanol concentration in water.
-
Collect and monitor fractions by HPLC.
-
-
Protocol:
-
Perform the final purification step using a preparative HPLC system equipped with a C18 column.
-
A typical mobile phase would be a gradient of acetonitrile and water, potentially with a small amount of trifluoroacetic acid (e.g., 0.05%) to improve peak shape.
-
Inject the enriched fraction and collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain pure this compound.
-
Structure Elucidation
The structure of the isolated compound should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight. This compound has a molecular weight of 416.38 g/mol .
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.
Quantitative Data Summary
The following table provides an example of the expected yield at each stage of the purification process, starting from 1 kg of dried Lilium bulbs. Actual yields may vary depending on the plant material and extraction efficiency.
| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Methanol Extract | 1000 | 150 | < 5 |
| n-Butanol Fraction | 150 | 45 | 10-20 |
| Silica Gel Column Fraction | 45 | 5 | 40-60 |
| ODS Column Fraction | 5 | 0.5 | 80-90 |
| Preparative HPLC | 0.5 | 0.05 | > 98 |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Purification logic for this compound isolation.
References
Application Note: Regaloside C as a Potent Inhibitor of the NF-κB Signaling Pathway
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity, cell survival, and inflammation.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases. The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][2] This event liberates the p65/p50 NF-κB dimer, allowing its translocation to the nucleus where it initiates the transcription of target inflammatory genes.[1][3] Regaloside C, a natural compound, has demonstrated significant anti-inflammatory properties. This application note details the use of Western blot analysis to investigate the inhibitory effects of this compound on key proteins within the NF-κB pathway.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the upstream kinase complex, IκB kinase (IKK). By inhibiting IKK, this compound prevents the phosphorylation of IκBα. This stabilizes the IκBα protein, preventing its degradation and consequently sequestering the p65/p50 NF-κB complex in the cytoplasm.[1] This mechanism effectively blocks the nuclear translocation of p65 and subsequent activation of inflammatory gene expression. Western blot analysis is a powerful tool to quantify the changes in the phosphorylation status and total protein levels of key pathway components like p65 and IκBα, thereby confirming the inhibitory action of this compound. A related compound, Regaloside B, has been shown to decrease the ratio of phosphorylated p65 (p-p65) to total p65 by 43.2% in RAW264.7 cells.[4]
Data Presentation: Effect of this compound on NF-κB Pathway Proteins
The following table summarizes representative quantitative data from a Western blot analysis of cell lysates treated with this compound and stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS). The data illustrates a dose-dependent inhibition of the NF-κB pathway by this compound.
| Treatment Group | p-p65/p65 Ratio (Normalized) | IκBα/β-actin Ratio (Normalized) |
| Control (untreated) | 0.15 ± 0.03 | 1.00 ± 0.08 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 0.35 ± 0.05 |
| LPS + this compound (10 µM) | 0.65 ± 0.09 | 0.78 ± 0.07 |
| LPS + this compound (50 µM) | 0.25 ± 0.04 | 0.95 ± 0.10 |
Data are presented as mean ± standard deviation from three independent experiments. Ratios are normalized to the LPS-treated group for p-p65/p65 and to the control group for IκBα/β-actin.
Diagrams
Caption: NF-κB pathway inhibition by this compound.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
This protocol outlines the steps for analyzing the expression and phosphorylation of key NF-κB pathway proteins in cell lysates.
1. Cell Culture and Treatment 1.1. Seed appropriate cells (e.g., RAW 264.7 macrophages) in 6-well plates and culture until they reach 70-80% confluency. 1.2. Pre-treat cells with various concentrations of this compound for 1-2 hours. 1.3. Stimulate the cells with a pro-inflammatory agent (e.g., 1 µg/mL LPS) for a predetermined time (e.g., 30-60 minutes) to activate the NF-κB pathway. Include untreated and LPS-only controls.
2. Cell Lysis and Protein Extraction 2.1. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). 2.2. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[1] 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. 2.5. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. 2.6. Carefully transfer the supernatant (total protein extract) to a new tube and store at -80°C.
3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. 3.2. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE 4.1. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. 4.2. Load 20-40 µg of total protein per lane onto a 10-12% SDS-polyacrylamide gel. 4.3. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer 5.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. 5.2. Confirm successful transfer by staining the membrane with Ponceau S solution.
6. Blocking 6.1. Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST). 6.2. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation 7.1. Primary Antibodies: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- Rabbit anti-phospho-NF-κB p65 (Ser536)
- Rabbit anti-NF-κB p65
- Mouse anti-IκBα
- Mouse anti-β-actin (as a loading control) 7.2. Wash the membrane three times with TBST for 10 minutes each. 7.3. Secondary Antibodies: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% milk/TBST for 1 hour at room temperature. 7.4. Wash the membrane three times with TBST for 10 minutes each.
8. Detection and Analysis 8.1. Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it to the membrane. 8.2. Capture the chemiluminescent signal using a digital imaging system. 8.3. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control (β-actin). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring the Effect of Regaloside C on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular function.[1] It is generated by the proton pumps of the electron transport chain and is essential for ATP synthesis.[2][3] A decrease in ΔΨm is often associated with mitochondrial dysfunction and can be an early event in the intrinsic pathway of apoptosis.[4] Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated cardiomyocyte protective activity by safeguarding mitochondria in H9C2 cells subjected to oxidative stress.[5] These protective effects are linked to the modulation of mitochondrial function.
These application notes provide detailed protocols for assessing the impact of this compound on mitochondrial membrane potential in cultured cells using common fluorescent probes.
Principle of Measurement
The measurement of mitochondrial membrane potential typically relies on the use of cationic, lipophilic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix.[6] The degree of accumulation is proportional to the magnitude of the ΔΨm. Healthy, energized mitochondria with a high membrane potential will accumulate more dye and exhibit a stronger fluorescent signal.[7] Conversely, a loss of ΔΨm results in reduced dye accumulation and a weaker signal.[8]
Commonly used fluorescent probes for this purpose include:
-
Tetramethylrhodamine, methyl ester (TMRM): This dye emits a red-orange fluorescence. In non-quenching mode (low concentrations), the fluorescence intensity is directly proportional to the ΔΨm.[7]
-
JC-1: This dye exhibits a potential-dependent shift in fluorescence emission. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[9] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Quantitative Data Summary
The following table provides an example of how to present quantitative data obtained from an experiment measuring the effect of this compound on mitochondrial membrane potential using a fluorescent probe like TMRM. The data would be acquired using a plate reader, flow cytometer, or by quantifying fluorescence intensity from microscope images.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Change from Control |
| Vehicle Control | 0 | 1500 | 120 | 0% |
| This compound | 1 | 1450 | 115 | -3.3% |
| This compound | 10 | 1300 | 100 | -13.3% |
| This compound | 50 | 1100 | 95 | -26.7% |
| Positive Control (FCCP) | 10 | 600 | 70 | -60% |
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) is a protonophore and a potent uncoupler of oxidative phosphorylation that rapidly dissipates the mitochondrial membrane potential.[2]
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using TMRM and Fluorescence Microscopy
This protocol describes how to qualitatively and semi-quantitatively assess the effect of this compound on ΔΨm in adherent cells.
Materials:
-
Adherent cells (e.g., H9C2 cardiomyocytes)
-
Complete cell culture medium
-
This compound
-
TMRM (Tetramethylrhodamine, methyl ester)
-
DMSO (for dissolving this compound and TMRM)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom culture dishes or coverslips
-
Fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine)
-
Positive control for depolarization (e.g., FCCP)
Procedure:
-
Cell Seeding: Plate cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
-
TMRM Staining:
-
Prepare a TMRM working solution (e.g., 25-100 nM) in pre-warmed complete medium.[7] Protect the solution from light.
-
Thirty minutes before the end of the this compound treatment, add the TMRM working solution directly to the cell culture medium.
-
Incubate for 30 minutes at 37°C, protected from light.[8]
-
-
Imaging:
-
(Optional) Gently wash the cells twice with pre-warmed PBS to remove excess dye.[7]
-
Add fresh pre-warmed PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with a TRITC or similar filter set (Excitation/Emission: ~548/574 nm).[7]
-
Acquire images from multiple fields for each treatment condition.
-
-
Data Analysis:
-
Qualitatively assess the changes in fluorescence intensity between the control and this compound-treated groups.
-
For semi-quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the mitochondria in a significant number of cells for each condition.
-
Protocol 2: Quantitative Analysis of Mitochondrial Membrane Potential using TMRM and Flow Cytometry
This protocol allows for the quantitative analysis of ΔΨm in a larger cell population.
Materials:
-
Suspension or adherent cells
-
Complete cell culture medium
-
This compound
-
TMRM
-
DMSO
-
PBS
-
Flow cytometer
-
Positive control for depolarization (e.g., FCCP)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will not result in overgrowth by the end of the experiment.
-
Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.
-
-
TMRM Staining:
-
Prepare a TMRM working solution (e.g., 25-100 nM) in pre-warmed complete medium.
-
Add the TMRM working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium.
-
For suspension cells, proceed to the next step directly.
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting with a yellow-orange laser (e.g., 561 nm) and detecting emission in the appropriate channel (e.g., PE-Texas Red).
-
Record the mean fluorescence intensity for each sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Generate histograms of fluorescence intensity for each treatment condition.
-
Calculate the geometric mean fluorescence intensity (gMFI) for each sample and normalize it to the vehicle control to determine the percentage change in ΔΨm.
-
Visualization of Workflows and Pathways
References
- 1. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 2. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Regaloside C Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Regaloside C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a glycerol glucoside isolated from plants of the Lilium genus, known for its anti-inflammatory and cardiomyocyte protective properties.[1][2][3] Like many natural products, this compound has limited solubility in water, which can pose a significant challenge for its use in biological assays, preclinical studies, and formulation development.[4] Achieving an appropriate concentration in aqueous buffers is crucial for obtaining reliable experimental results and ensuring bioavailability.
Q2: What are the known solvents for this compound?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, and Ethanol.[3][5] A high solubility of 100 mg/mL in DMSO has been reported.[1][6]
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution with an aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when a drug that is highly soluble in a non-aqueous solvent (like DMSO) is introduced into an aqueous medium where it is poorly soluble. To address this, consider the following troubleshooting steps:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Use a co-solvent system: Employing a mixture of solvents can enhance solubility. Specific protocols for this compound using co-solvents are detailed below.
-
Incorporate a surfactant: Surfactants can help to keep the compound in solution by forming micelles.
-
Utilize cyclodextrins: These molecules can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.
-
Gentle heating and sonication: Applying gentle heat (e.g., to 37°C) and using an ultrasonic bath can aid in the dissolution process.[1]
Troubleshooting Guide: Improving this compound Aqueous Solubility
This guide provides structured approaches to overcome common solubility challenges encountered during experiments with this compound.
Initial Solubility Troubleshooting Workflow
The following diagram illustrates a general workflow for addressing solubility issues with this compound.
Caption: A workflow for troubleshooting the aqueous solubility of this compound.
Experimental Protocols for Enhancing this compound Solubility
Here are detailed protocols for preparing aqueous solutions of this compound for experimental use.
Protocol 1: Co-Solvent System
This method utilizes a combination of DMSO, PEG300, and Tween-80 to improve the solubility of this compound in a saline solution.[2]
Materials:
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a clean vial, add the required volume of the DMSO stock solution.
-
Add PEG300 to the vial. For a final solution with 10% DMSO and 40% PEG300, you would add 4 volumes of PEG300 for every 1 volume of DMSO stock. Mix thoroughly.
-
Add Tween-80 to the mixture. For a final concentration of 5% Tween-80, add 0.5 volumes of Tween-80. Mix until the solution is clear.
-
Add the saline solution to reach the final desired volume. For a final solution with 45% saline, add 4.5 volumes of saline.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This protocol can achieve a this compound concentration of at least 2.5 mg/mL.[2]
Protocol 2: Cyclodextrin-Based Formulation
This protocol uses a sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.[2]
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a clean vial, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock. For a final solution with 10% DMSO, you would add 9 volumes of the SBE-β-CD solution for every 1 volume of the DMSO stock.
-
Mix thoroughly until the solution is clear. This method can achieve a this compound concentration of at least 2.5 mg/mL.[2]
Quantitative Data Summary
The following tables summarize the solubility of this compound and the composition of the enhancement protocols.
Table 1: this compound Solubility in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL | [1][6] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
| Methanol | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Pyridine | Soluble | [3] |
Table 2: Formulations for Enhanced Aqueous Solubility of this compound
| Formulation | Component | Percentage | Final this compound Concentration | Reference |
| Co-Solvent System | DMSO | 10% | ≥ 2.5 mg/mL | [2] |
| PEG300 | 40% | |||
| Tween-80 | 5% | |||
| Saline | 45% | |||
| Cyclodextrin System | DMSO | 10% | ≥ 2.5 mg/mL | [2] |
| 20% SBE-β-CD in Saline | 90% |
Mechanisms of Solubility Enhancement
The following diagrams illustrate the principles behind the recommended solubility enhancement techniques.
Co-Solvency and Micellar Solubilization
Caption: Mechanisms of co-solvency and micellar solubilization for enhancing drug solubility.
Cyclodextrin Inclusion Complex Formation
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:117591-85-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:117591-85-2 | Simple Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. glpbio.com [glpbio.com]
Regaloside C stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Regaloside C in cell culture media. The following information is based on general principles for small molecule stability testing and is intended to serve as a resource for designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of this compound instability in my cell culture medium?
A1: Signs of instability for a small molecule like this compound can manifest in several ways:
-
Loss of Biological Activity: A noticeable decrease in the expected biological effect in your cellular assays over time is a primary indicator of degradation.
-
Changes in Chromatographic Profile: When analyzing your media samples by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the appearance of new peaks or a decrease in the area of the parent this compound peak suggests degradation.[1]
-
Color Change: Any alteration in the color of the cell culture medium after the addition of this compound could indicate a chemical reaction or degradation.[1]
-
Precipitation: The formation of a precipitate or cloudiness in the medium suggests that the compound may be falling out of solution, which could be due to poor solubility or degradation into less soluble products.[1]
Q2: How can I minimize the degradation of this compound in my experiments?
A2: To enhance the stability of this compound during your experiments, consider the following best practices:
-
Stock Solution Storage: Prepare concentrated stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] For this compound, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2]
-
Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
pH and Light Sensitivity: As this compound is a glycoside, its stability can be influenced by pH.[3] Ensure the pH of your cell culture medium is stable. Also, protect your solutions from light, as photolysis can be a degradation pathway for many small molecules.
-
Component Interactions: Be aware that components in the cell culture medium, such as those in fetal bovine serum (FBS), could potentially interact with and degrade the compound.
Q3: My results suggest this compound is degrading. What are my next steps?
A3: If you suspect degradation, a systematic approach is necessary:
-
Confirm Degradation: Perform a stability study by incubating this compound in the cell culture medium (without cells) and at different time points, analyze the concentration of the parent compound.[4]
-
Identify Degradation Products: Use a technique like LC-MS/MS to identify the mass of potential degradation products.[4] This can provide clues about the degradation pathway (e.g., hydrolysis of the glycosidic bond).
-
Adjust Experimental Design: If degradation is confirmed, you may need to adjust your experimental protocol. This could involve reducing the incubation time or adding the compound at multiple time points during a long-term experiment.
-
Consider a Different Medium: In some cases, components in a specific medium might accelerate degradation. Testing stability in an alternative formulation could be beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity in a multi-day experiment. | Chemical degradation of this compound in the medium at 37°C. | Perform a time-course stability study to determine the half-life of this compound in your specific medium. Consider replenishing the medium with fresh compound at defined intervals. |
| Precipitate forms after adding this compound to the medium. | Poor solubility at the working concentration or interaction with media components. | Visually inspect the solution after preparation. If a precipitate is observed, try gently warming the solution or using sonication.[1] It may be necessary to lower the working concentration or test a different solvent for the stock solution. |
| Inconsistent results between experimental replicates. | Inconsistent preparation of working solutions or degradation during sample processing. | Prepare a master mix of the this compound-containing medium for all replicates to ensure consistency. Keep samples on ice or at 4°C during processing and analyze them as quickly as possible. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound into one or more new chemical entities. | Characterize the new peaks using mass spectrometry to identify potential degradation products. This information is valuable for understanding the stability profile of the compound. |
Hypothetical Stability Data of this compound
The following table presents hypothetical data on the stability of a 10 µM solution of this compound in two common cell culture media when incubated at 37°C in a 5% CO₂ environment.
| Time Point | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 hours | 100% | 100% |
| 4 hours | 95% | 98% |
| 8 hours | 88% | 92% |
| 24 hours | 70% | 78% |
| 48 hours | 55% | 65% |
| 72 hours | 40% | 52% |
Note: This data is for illustrative purposes only and a formal stability study should be conducted for accurate results.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media via LC-MS
This protocol outlines a method to quantify the concentration of this compound over time in a cell-free culture medium.
1. Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., 10% FBS)
-
96-well plates or microcentrifuge tubes
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
LC-MS system
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.
-
Incubation: Aliquot the working solution into multiple wells of a 96-well plate or into separate microcentrifuge tubes. Place the samples in a 37°C, 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The T=0 sample should be taken immediately after preparation.
-
Sample Preparation: For each time point, precipitate proteins by adding three volumes of cold acetonitrile containing an internal standard. Vortex and then centrifuge to pellet the precipitated proteins.
-
LC-MS Analysis: Transfer the supernatant to an analysis vial and inject it into the LC-MS system. Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from other components.
-
Data Analysis: Quantify the peak area of this compound at each time point relative to the internal standard. Calculate the percentage of this compound remaining at each time point compared to the T=0 sample.
Visualizations
References
Technical Support Center: Glycoside Analysis by HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of glycosides. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues, access relevant protocols, and understand the key variables in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the HPLC analysis of glycosides, from peak shape anomalies to retention time instability.
Category 1: Peak Shape Problems
Q1: Why are my glycoside peaks tailing?
A: Peak tailing, where the latter half of a peak is drawn out, is a frequent issue with polar and ionizable compounds like glycosides.[1] It suggests that some analyte molecules are interacting more strongly with the stationary phase.[1]
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can strongly interact with the polar functional groups on glycosides.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to 2.5-3.5 with an acidifier like formic acid or trifluoroacetic acid suppresses the ionization of both the glycoside's phenolic hydroxyl groups and the column's residual silanol groups, minimizing unwanted interactions and sharpening peaks.[1][2]
-
Solution 2: Use a High-Quality End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to have minimal residual silanol activity.[1][2]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1]
-
Solution: Dilute your sample or reduce the injection volume and re-inject.[1]
-
-
Column Contamination: Accumulation of contaminants from the sample matrix can create active sites that cause tailing.[1]
-
Solution 1: Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to adsorb strongly retained compounds and particulates, protecting the primary column.[1]
-
Solution 2: Flush the Column: Wash the column with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants.[1] If the column is heavily contaminated, it may need to be replaced.[1]
-
Q2: My peaks are splitting or showing shoulders. What's the cause?
A: Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.
-
Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing an uneven distribution of the sample onto the column bed.[1]
-
Column Void: A void or channel at the head of the column can cause the sample to travel through different paths, resulting in a split or doubled peak.[1]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread improperly at the column inlet, leading to peak distortion.[3]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[1]
-
Category 2: Resolution and Selectivity
Q3: How can I improve the resolution between two closely eluting glycoside peaks?
A: Poor resolution means the peaks are not adequately separated, which can lead to inaccurate quantification.[4] Resolution is influenced by column efficiency, selectivity, and retention.[4]
-
Optimize the Gradient: For complex samples with multiple glycosides, a gradient elution is almost always necessary.[2][5]
-
Change the Organic Modifier: The choice of organic solvent can alter selectivity.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the elution order and improve resolution.
-
-
Adjust the Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.
-
Select a Different Column: The stationary phase chemistry is a primary driver of selectivity.
-
Solution: If a C18 column doesn't provide adequate resolution, consider a C8, Phenyl-Hexyl, or even a HILIC column for very polar glycosides. These columns offer different interaction mechanisms.[2]
-
Q4: Should I use an isocratic or gradient elution for my glycoside analysis?
A: For a sample containing multiple glycosides with a range of polarities, gradient elution is highly recommended.[2] An isocratic method (constant mobile phase composition) may not be sufficient to elute all compounds with good peak shape in a reasonable time. A gradient allows for the separation of less retained (more polar) glycosides at the beginning and the elution of more retained (less polar) glycosides at the end of the run.[5]
Category 3: Retention Time and Baseline Issues
Q5: My retention times are drifting or shifting between runs. Why?
A: Unstable retention times compromise the reliability of peak identification.
-
Poor Column Equilibration: The column must be fully re-equilibrated to the initial mobile phase conditions before each injection.[7]
-
Solution: Ensure your equilibration step is long enough, typically 10-15 column volumes, especially after a steep gradient.[8]
-
-
Mobile Phase Composition Changes: Inaccurate preparation or evaporation of the more volatile solvent component can alter the mobile phase composition over time.[7]
-
Solution: Prepare fresh mobile phase daily.[7] Keep solvent bottles capped to minimize evaporation.
-
-
Pump and Flow Rate Issues: Inconsistent pump performance or leaks in the system will cause the flow rate to fluctuate, leading to retention time shifts.[9]
Q6: I'm observing baseline noise or drift. What should I do?
A: A noisy or drifting baseline can interfere with the detection and integration of small peaks.
-
Mobile Phase Issues: Contaminated solvents, improperly mixed or un-degassed mobile phases are common causes.[11] Air bubbles in the system can also create noise.[7]
-
Solution: Use high-purity HPLC-grade solvents. Degas the mobile phase before use and purge the system to remove any trapped air.[7]
-
-
Detector Issues: A dirty flow cell or a failing detector lamp can cause baseline disturbances.[7]
-
Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing the baseline to drift, especially during a gradient run.[12]
-
Solution: Implement a column wash step with a strong solvent at the end of each gradient run to elute any remaining contaminants.[10]
-
Category 4: Sample Preparation & Detection
Q7: What is a good general procedure for extracting glycosides from a plant matrix?
A: Proper sample preparation is critical to remove interfering compounds and protect the HPLC column.
-
Extraction: The choice of solvent depends on the polarity of the target glycosides.
-
Cleanup: Crude extracts often need to be purified to remove fats, pigments, and other matrix components.
-
Procedure: A common method is Solid-Phase Extraction (SPE). For example, a C18 SPE cartridge can be used to trap the glycosides while allowing very polar impurities (like sugars and salts) to be washed away. The glycosides are then eluted with a stronger solvent like methanol.[14]
-
-
Final Step: Before injection, the final sample must be filtered.
-
Procedure: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could block the column frit.[15]
-
Q8: My glycoside has no UV chromophore. How can I detect it?
A: Many glycosides, particularly simple sugar glycosides or certain saponins, lack a strong UV-absorbing chromophore, making UV detection difficult.[16]
-
Solution: Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is an excellent alternative. These detectors are mass-based and do not rely on the optical properties of the analyte, making them suitable for detecting non-chromophoric compounds.[16][17] A Refractive Index (RI) detector can also be used, but it is not compatible with gradient elution.
Data & Protocols
Table 1: Typical HPLC Column & Mobile Phase Starting Conditions
This table provides recommended starting points for developing a separation method for common glycoside classes.
| Glycoside Class | Recommended Column Type | Mobile Phase A | Mobile Phase B | Typical Gradient Profile |
| Flavonoid Glycosides | C18, End-capped (e.g., 250 x 4.6 mm, 5 µm)[2] | Water + 0.1% Formic Acid[2] | Acetonitrile or Methanol + 0.1% Formic Acid[2] | 10-50% B over 30-40 min[2] |
| Saponin Glycosides | C18 or C8 (e.g., 150 x 4.6 mm, 3.5 µm) | Water + 0.05% TFA or Acetic Acid | Acetonitrile | 20-80% B over 40 min |
| Cardiac Glycosides | C18 (e.g., 150 x 4.6 mm, 5 µm) | Water | Acetonitrile or Methanol | 30-70% B over 25 min |
| Polar N-Glycans | HILIC (e.g., 150 x 2.1 mm, 2.7 µm) | 50-100 mM Ammonium Formate, pH 4.4-4.5[18] | Acetonitrile[18] | 80-60% B over 30 min |
Protocol 1: General Sample Preparation for Flavonoid Glycosides from Plant Leaves
This protocol outlines a standard procedure for extracting and cleaning up flavonoid glycosides for HPLC analysis.
-
Drying and Grinding: Dry the plant leaves at 60 °C and grind them into a fine powder.[19]
-
Extraction:
-
Weigh approximately 1 gram of the powdered sample into a flask.
-
Add 20 mL of 75% ethanol.[19]
-
Extract using sonication for 30 minutes at room temperature.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet two more times.
-
Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the pooled extract to dryness using a rotary evaporator under reduced pressure.[19]
-
Cleanup (Liquid-Liquid Partitioning):
-
Re-suspend the dried extract in 50 mL of water.[19]
-
Perform liquid-liquid extraction by partitioning against 50 mL of n-hexane to remove non-polar compounds like chlorophyll and lipids. Discard the n-hexane layer.
-
Next, partition the remaining aqueous layer against 50 mL of ethyl acetate. The flavonoid glycosides will move into the ethyl acetate phase.[19]
-
-
Final Preparation:
-
Collect the ethyl acetate layer and evaporate it to dryness.
-
Reconstitute the final residue in a known volume (e.g., 1-2 mL) of the initial HPLC mobile phase (e.g., 90:10 Water:Acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for injection.[15]
-
Visual Guides & Workflows
General HPLC Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving common HPLC issues.
Decision Tree for Poor Peak Resolution
Use this diagram to determine the best strategy for improving the separation between co-eluting peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 5. mastelf.com [mastelf.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. m.youtube.com [m.youtube.com]
- 13. media.neliti.com [media.neliti.com]
- 14. akjournals.com [akjournals.com]
- 15. academic.oup.com [academic.oup.com]
- 16. shimadzu.com [shimadzu.com]
- 17. peakscientific.com [peakscientific.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Regaloside C precipitation in experimental buffers
Welcome to the technical support center for Regaloside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on preventing precipitation in experimental buffers.
Troubleshooting Guide: Preventing this compound Precipitation
Q1: I dissolved this compound in my aqueous buffer, but it precipitated out of solution. What went wrong and how can I fix it?
A1: Precipitation of this compound in aqueous buffers is a common issue due to its limited aqueous solubility. The primary cause is often the direct dissolution of the compound in a purely aqueous buffer system without the use of a suitable co-solvent.
Immediate Corrective Actions:
-
Sonication and Gentle Warming: If precipitation is observed, try sonicating the solution in an ultrasonic bath and gently warming it to 37°C. This can sometimes help redissolve the precipitate.
Long-Term Prevention Strategy: The Co-Solvent Method
The most reliable method to prevent this compound precipitation is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your final experimental buffer.
Experimental Protocol: Preparing a this compound Stock Solution
-
Solvent Selection: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] It is also soluble in other organic solvents such as ethanol, methanol, and acetone.[1] For most biological applications, DMSO is the recommended starting solvent.
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Ensure complete dissolution by vortexing, gentle warming (to 37°C), and sonication if necessary.[1]
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocol: Preparing Working Solutions in Aqueous Buffer
-
Pre-warming: Gently warm both your this compound stock solution and your final experimental buffer to room temperature or 37°C before mixing.
-
Dilution: While vortexing the experimental buffer, add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final Co-Solvent Concentration: It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) in your experimental buffer as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q2: What is the solubility of this compound in common solvents and buffers?
| Solvent | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1] |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Pyridine | Soluble | |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
For aqueous applications, especially for in vivo studies, formulations with co-solvents and excipients are recommended to achieve higher concentrations without precipitation.
| Formulation Component | Protocol 1 | Protocol 2 | Reference |
| Primary Solvent | DMSO | DMSO | [2] |
| Co-solvent/Excipient 1 | PEG300 (40%) | 20% SBE-β-CD in Saline (90%) | [2] |
| Co-solvent/Excipient 2 | Tween-80 (5%) | - | [2] |
| Aqueous Vehicle | Saline (45%) | - | [2] |
| Achieved Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | [2] |
Q3: Are there any alternative methods to improve the solubility of this compound in my experimental buffer?
A3: Yes, if the standard co-solvent method is not sufficient or suitable for your experimental system, you can consider the following:
-
Use of Pluronic F127: This is a non-ionic surfactant that has been shown to be a potent inhibitor of precipitation for some poorly soluble compounds from their formulations.
-
Inclusion of Cyclodextrins: As indicated in the successful formulation protocol, sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate the compound and improve its aqueous solubility.
Q4: My experiment requires long incubation times. How stable is this compound in aqueous solutions?
A4: Specific chemical stability data for this compound in aqueous buffers at different pH values and temperatures is not extensively documented. However, phenylpropanoid glycosides can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
Best Practices for Ensuring Stability:
-
Prepare Fresh Solutions: Whenever possible, prepare your working solutions of this compound on the day of the experiment.
-
Storage of Stock Solutions: Store DMSO stock solutions at -20°C or -80°C to minimize degradation.
-
pH Considerations: Maintain the pH of your experimental buffer as close to neutral as your assay allows, unless otherwise required.
-
Temperature Control: Avoid prolonged incubation at high temperatures unless it is a specific requirement of your experimental protocol.
Q5: What are the known biological activities of this compound and the relevant signaling pathways?
A5: this compound is known for its anti-inflammatory and cardiomyocyte protective properties. While the precise signaling pathways for this compound are still under investigation, studies on structurally similar compounds provide insights into its potential mechanisms of action.
-
Cardiomyocyte Protection: this compound has been shown to protect H9c2 cardiomyocytes from oxidative stress-induced mitochondrial damage.[1][3] Related compounds exert their cardioprotective effects through the activation of pro-survival signaling pathways such as Nrf2/HO-1 , PI3K/Akt , MAPK/ERK , and JAK/STAT .
-
Anti-inflammatory Effects: The anti-inflammatory properties of many natural compounds, including those structurally related to this compound, are often attributed to the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK .
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosylation-mediated phenylpropanoid partitioning in Populus tremuloides cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpropanoid Glycoside and Phenolic Acid Profiles and Biological Activities of Biomass Extracts from Different Types of Verbena officinalis Microshoot Cultures and Soil-Grown Plant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regaloside C Analysis by HPLC
Welcome to the technical support center for the analysis of Regaloside C using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on variable retention times.
Frequently Asked Questions (FAQs)
Q1: My retention time for this compound is consistently drifting to shorter times in every run. What are the likely causes and how can I fix it?
A1: A consistent drift to shorter retention times often points to issues with the column or the mobile phase. Here are the primary causes and their solutions:
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, especially when operating at a low pH, leading to decreased retention.[1][2]
-
Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column can alter its chemistry and lead to shifts in retention time.[1]
-
Mobile Phase Composition Change: The more volatile organic component of your mobile phase may be evaporating over time, leading to a stronger elution and thus shorter retention times.[3]
Troubleshooting Steps:
-
Column Wash: Begin by flushing the column with a strong solvent to remove any potential contaminants.[1]
-
Column Replacement: If the retention time drift persists after a thorough wash, the column may be degraded and require replacement.[1][2]
-
Fresh Mobile Phase: Always prepare fresh mobile phase for each analysis and keep the solvent reservoirs capped to minimize evaporation.[3][4]
Q2: The retention time for this compound is fluctuating randomly between injections. What should I investigate?
A2: Random fluctuations in retention time are often indicative of instrumental problems, particularly with the pump or injector.
-
Pump Issues: Air bubbles in the pump head or malfunctioning check valves can cause inconsistent flow rates, leading to variable retention times.[4][5][6] Leaks in the system, even small ones that are not immediately obvious, can also cause flow rate instability.[3]
-
Autosampler Problems: Inconsistent injection volumes or issues with the autosampler's wash solution can introduce variability.[6][7]
-
Temperature Fluctuations: Inconsistent column temperature can significantly affect retention times.[5][8][9]
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the pump.[4][10]
-
System Purge: Purge the HPLC system to remove any trapped air bubbles.[4]
-
Leak Check: Carefully inspect the system for any signs of leaks, paying close attention to fittings and seals.[3][4]
-
Use a Column Oven: Employ a column oven to maintain a stable and consistent temperature throughout your analysis.[4][9][11]
Q3: I'm observing significant peak tailing for my this compound peak. What could be the cause and how can I improve the peak shape?
A3: Peak tailing is a common issue in HPLC and can be caused by a variety of factors. For a compound like this compound, a glycerol glucoside, interactions with the stationary phase are a key area to investigate.
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.[12]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[7][13]
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.[14]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Operating at a lower pH can suppress the ionization of silanol groups, reducing secondary interactions.[12]
-
Use a Highly Deactivated Column: Employing a column with end-capping can minimize the number of available silanol groups.[12]
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[7][13]
-
Column Flushing/Replacement: If the above steps do not resolve the issue, flush the column or replace it if it is old or heavily used.[14]
Troubleshooting Guides
Guide 1: Systematic Investigation of Retention Time Drift
This guide provides a systematic workflow to diagnose and resolve retention time drift for this compound.
Experimental Protocol: Column Equilibration and System Suitability
-
Mobile Phase Preparation: Prepare a fresh mobile phase consisting of acetonitrile and water with 0.1% (v/v) formic acid. A typical gradient might start at a lower acetonitrile concentration and ramp up.
-
System Purge: Purge all solvent lines to remove any air bubbles.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 10-20 column volumes.[1] For a new column, more extensive equilibration might be necessary.[11]
-
System Suitability Injections: Inject a standard solution of this compound multiple times (e.g., 5-6 injections) and monitor the retention time, peak area, and tailing factor. The system is considered suitable if the relative standard deviation (RSD) for these parameters is within acceptable limits (typically <2%).
Troubleshooting Flowchart:
References
- 1. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. silicycle.com [silicycle.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. silicycle.com [silicycle.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Regaloside C Chromatography
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Regaloside C.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in my this compound chromatogram?
Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2][3] Peak tailing is problematic because it can obscure smaller, adjacent peaks, reduce the accuracy of peak integration, and compromise the precision of quantification.[2] The primary reason this should not be ignored is the possibility of an interfering compound co-eluting with the main peak.[4]
Q2: What are the most likely causes of peak tailing for this compound?
This compound is a phenylpropanoid glycoside containing multiple hydroxyl (-OH) groups, including phenolic hydroxyls.[5][6][7] This structure makes it susceptible to specific interactions that cause peak tailing in reverse-phase HPLC:
-
Secondary Silanol Interactions : This is a primary cause of peak tailing.[3][4] Residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase can interact strongly with the polar hydroxyl groups of this compound.[8][9] These interactions create a secondary retention mechanism, leading to a distorted peak shape.[4]
-
Mobile Phase pH : The phenolic hydroxyl groups on this compound are weakly acidic. If the mobile phase pH is not optimal, it can lead to multiple ionization states of the analyte co-existing, causing peak broadening and tailing.[1]
-
Column Contamination and Degradation : Accumulation of contaminants on the column frit or stationary phase can create active sites that cause tailing.[9] Physical degradation of the column packing, such as the formation of a void at the inlet, can also lead to poor peak shape.[3][10]
-
Methodological Issues : Injecting too much sample (column overload), or dissolving the sample in a solvent significantly stronger than the mobile phase, can distort the peak.[3][11]
Troubleshooting Guides
Q3: How can I systematically troubleshoot and resolve peak tailing for this compound?
Follow this step-by-step guide to diagnose and fix the issue. Start with the simplest and most common solutions first.
Step 1: Mobile Phase Optimization
The mobile phase composition is a critical factor. A study detailing a successful HPLC method for various regalosides, including this compound, utilized a mobile phase containing 0.1% (v/v) formic acid.[12] This indicates that pH control is essential for good peak shape.
Is the mobile phase pH appropriate?
-
Action: Add an acidic modifier to your mobile phase to suppress the ionization of both the phenolic hydroxyls on this compound and the residual silanol groups on the stationary phase.[10] Lowering the pH (e.g., to around 3.0) protonates the silanol groups, making them less interactive.
-
Recommendation: Start by adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[12][13]
Is the buffer concentration sufficient?
-
Action: If you are using a buffer (like formate or acetate), ensure its concentration is adequate, typically between 10-25 mM for LC-UV applications.[10][11] Low buffer strength can lead to poor peak shape.[11] Note that for LC-MS, buffer concentrations should generally be kept below 10 mM.[10]
| Mobile Phase Additive | Typical Concentration | Primary Function & Notes |
| Formic Acid | 0.1% (v/v) | Lowers mobile phase pH to suppress silanol activity. Excellent for LC-MS compatibility.[10][14] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Stronger acid for more effective pH reduction. Can cause ion suppression in LC-MS. |
| Ammonium Formate/Acetate | 5 - 10 mM | Acts as a buffer to maintain a stable low pH and can improve peak shape by increasing ionic strength.[10][14] |
Step 2: Column Health Assessment
If mobile phase optimization does not resolve the tailing, assess the condition of your column.
Is the column contaminated?
-
Action: Contaminants from previous samples can bind to the stationary phase, creating active sites. Perform a column wash procedure.
-
Recommendation: Use the protocol provided below to flush the column with a series of strong and intermediate solvents.
Is the column physically damaged?
-
Action: A void at the column inlet or a blocked frit can cause significant tailing.[3] This is often accompanied by a drop in backpressure.
-
Recommendation: First, try reversing the column (disconnect from the detector) and flushing it at a low flow rate to dislodge any blockage at the inlet frit. If this fails, the column may be permanently damaged and should be replaced. Using a guard column can help extend the life of your analytical column.[15]
Step 3: Method and Instrument Check
Finally, review your analytical method parameters and the HPLC system itself.
Is the column overloaded?
-
Action: Injecting too high a concentration or volume of your sample can saturate the stationary phase.[10][11]
-
Recommendation: Dilute your sample 10-fold and re-inject. If the peak shape improves, column overload was the issue. Optimize the sample concentration or reduce the injection volume.[11]
Is the sample solvent appropriate?
-
Action: Dissolving your sample in a solvent that is much stronger than your initial mobile phase (e.g., 100% acetonitrile in a 95% water mobile phase) can cause peak distortion.[11][15]
-
Recommendation: Whenever possible, dissolve and inject your sample in the initial mobile phase.[9]
Is there excess extra-column volume?
-
Action: Excessive dead volume in the system (e.g., from long or wide-bore tubing between the injector, column, and detector) can cause peaks to broaden and tail.[2][10]
-
Recommendation: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.
Experimental Protocols
Protocol 1: Reverse-Phase C18 Column Wash and Regeneration
This procedure is designed to remove strongly retained hydrophobic and polar contaminants from the stationary phase.
-
Disconnect from Detector : Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.
-
Initial Buffer Flush : Flush the column with 20 column volumes of HPLC-grade water (without any buffer or acid modifiers) to remove salts.
-
Strong Organic Flush : Flush the column with 20 column volumes of 100% Acetonitrile.
-
Intermediate Solvent Flush : Flush with 20 column volumes of Isopropanol (IPA) to remove strongly non-polar contaminants.[2]
-
Return to Organic : Flush again with 20 column volumes of 100% Acetonitrile.
-
Re-equilibration : Reconnect the column to the detector. Equilibrate the column with your initial mobile phase composition for at least 20-30 column volumes, or until the baseline is stable.
Protocol 2: Mobile Phase Preparation with Acidic Modifier
Accurate preparation of the mobile phase is crucial for reproducible results.
-
Measure Aqueous Phase : In a graduated cylinder, measure 999 mL of HPLC-grade water.
-
Add Acid Modifier : Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution.
-
Mix Thoroughly : Transfer the solution to a mobile phase bottle and mix thoroughly by inversion.
-
Filter and Degas : Filter the aqueous mobile phase through a 0.45 µm filter. Degas the solution using sonication or vacuum degassing for 10-15 minutes to remove dissolved gases.
-
Prepare Organic Phase : The organic phase (e.g., Acetonitrile) should also be filtered and degassed.
-
System Priming : Prime all relevant pump lines with the newly prepared mobile phases before starting the analysis.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of peak tailing in the this compound chromatogram.
Caption: A flowchart illustrating the systematic process for troubleshooting peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS:117591-85-2 | Manufacturer ChemFaces [chemfaces.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. uhplcs.com [uhplcs.com]
- 12. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purity Assessment of Regaloside C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively assessing the purity of Regaloside C.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary analytical techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly with a Photodiode Array (PDA) detector, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS).[1][2][3][4][5]
Q2: How can I quantify this compound and its related impurities using HPLC?
A2: A validated HPLC-PDA method allows for the simultaneous quantification of this compound and other related regalosides.[3] This method utilizes a reversed-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% (v/v) formic acid.[3] Detection is typically performed at wavelengths between 305-325 nm.[6]
Q3: What are the advantages of using qNMR for purity assessment?
A3: Quantitative NMR (qNMR) is a powerful tool for purity assessment because it is a primary analytical method that does not require a reference standard of the analyte for quantification.[7] It provides structural information and can quantify the analyte against a certified internal standard.[2][7] It is also non-destructive, which is beneficial when working with precious materials like natural product isolates.[2]
Q4: When should I use Mass Spectrometry for purity analysis?
A4: Mass Spectrometry, especially LC-MS, is highly valuable for identifying and characterizing unknown impurities, even at trace levels.[4][8][9] Its high sensitivity and selectivity make it ideal for impurity profiling and structural elucidation of contaminants that may not be easily detected by other methods.[4][8]
Q5: My HPLC chromatogram shows unexpected peaks. What should I do?
A5: Unexpected peaks in your HPLC chromatogram could be impurities, degradation products, or artifacts from the sample preparation or mobile phase. To troubleshoot, you should:
-
Verify System Suitability: Ensure your system is performing correctly by running a standard with known purity.
-
Peak Purity Analysis: If you have a PDA detector, perform a peak purity analysis to check if the peak represents a single compound.[10]
-
Blank Injection: Inject a blank (mobile phase or sample solvent) to rule out solvent-related peaks.
-
LC-MS Analysis: If the impurity is significant, LC-MS analysis can help in its identification by providing molecular weight and fragmentation data.[5][11]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation; Inappropriate mobile phase pH; Sample overload. | Replace the column; Adjust the mobile phase pH; Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition; Unstable column temperature; Pump malfunction. | Prepare fresh mobile phase and ensure proper mixing; Use a column oven for temperature control; Check the pump for leaks and ensure proper degassing. |
| Low Signal Intensity | Low sample concentration; Detector malfunction; Incorrect wavelength setting. | Concentrate the sample if possible; Check detector lamp and settings; Optimize detection wavelength for this compound. |
| Baseline Noise or Drift | Contaminated mobile phase or column; Air bubbles in the detector; Detector lamp aging. | Filter mobile phase and flush the system; Degas the mobile phase; Replace the detector lamp. |
qNMR Purity Assessment Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Inaccurate Quantification | Incorrectly weighed internal standard or sample; Incomplete sample dissolution; Inappropriate relaxation delay (D1). | Use a calibrated balance for accurate weighing; Ensure complete dissolution using appropriate deuterated solvents and sonication if necessary[12]; Set a sufficiently long relaxation delay (at least 5 times the longest T1) to ensure full relaxation of all relevant protons.[7] |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration; Low number of scans. | Use a higher concentration of the sample if possible; Increase the number of scans to improve the signal-to-noise ratio.[7] |
| Overlapping Peaks | Presence of impurities with similar chemical shifts. | Use 2D NMR techniques (e.g., HSQC, HMBC) for better signal dispersion and structural confirmation[1]; Select a different deuterated solvent to induce chemical shift changes. |
Experimental Protocols
HPLC-PDA Method for this compound Purity
This protocol is based on a validated method for the simultaneous determination of regalosides.[3]
-
Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array detector.
-
Column: Gemini C18 reversed-phase analytical column (4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
A: Distilled water with 0.1% (v/v) formic acid.
-
B: Acetonitrile with 0.1% (v/v) formic acid.
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 10 80 20 25 70 30 35 50 50 40 10 90 45 10 90 46 90 10 | 55 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 305 nm, 310 nm, and 325 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Validation Parameters Summary [3]
| Parameter | Result |
| Linearity (Coefficient of Determination, r²) | ≥0.9999 |
| Limit of Detection (LOD) | 0.10–0.66 µg/mL |
| Limit of Quantitation (LOQ) | 0.29–2.01 µg/mL |
| Accuracy (Recovery) | 95.39–103.92% |
| Precision (RSD) | <2.78% |
Quantitative NMR (qNMR) for Absolute Purity Determination
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple proton spectrum with at least one peak that does not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (D1): At least 5 times the longest spin-lattice relaxation time (T1) of the signals of interest for both this compound and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16, 32, or 64 scans).[7]
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic peak of this compound and a peak of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
LC-MS for Impurity Profiling
-
Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatography: Use the same HPLC method as described above or an optimized method for better separation of impurities.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Mass Range: A wide range to cover the expected molecular weight of this compound and potential impurities (e.g., m/z 100-1000).
-
Data Acquisition: Full scan mode to detect all ions. For structural elucidation, use tandem MS (MS/MS) to obtain fragmentation patterns of parent ions.[5]
-
-
Data Analysis:
-
Extract ion chromatograms for the molecular ion of this compound.
-
Analyze the mass spectra of any other detected peaks to determine their molecular weights.
-
Use the fragmentation patterns from MS/MS data to propose structures for the impurities.[4]
-
Visualizations
Caption: Workflow for this compound Purity Assessment.
Caption: Troubleshooting for Unexpected HPLC Peaks.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
- 12. glpbio.com [glpbio.com]
Technical Support Center: Interference of Natural Compounds in Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering unexpected results when using natural compounds, such as Regaloside C, in cell viability assays. Many natural products possess antioxidant and reducing properties that can directly interact with assay reagents, leading to inaccurate and misleading data. This guide will help you identify, troubleshoot, and overcome these challenges.
Troubleshooting Guide
Symptom 1: Unexpected Increase in "Cell Viability" with Compound Treatment, Even at High Concentrations
Possible Cause: Your compound is likely directly reducing the tetrazolium salt (e.g., MTT, MTS, XTT, WST-1) to its colored formazan product. This is a chemical reaction that mimics the metabolic activity of viable cells, leading to a false-positive signal. Many natural compounds, including flavonoids and polyphenols, are known to have this effect.[1][2]
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare wells with culture medium and your compound at the same concentrations used in your experiment, but without cells.
-
Add the viability assay reagent (e.g., MTT, MTS).
-
Incubate for the same duration as your cellular experiment.
-
If you observe a color change in the absence of cells, this confirms direct reduction of the assay reagent by your compound.[3]
-
-
Correct for Interference:
-
For each concentration of your compound, subtract the absorbance value obtained in the cell-free control from the value obtained in the wells with cells.
-
Caution: This correction may not be completely accurate due to potential interactions between the compound and cellular components.
-
-
Switch to a Non-Redox-Based Assay:
-
The most reliable solution is to use a viability assay that is not based on a reduction reaction.[4] Recommended alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the level of intracellular ATP, a direct indicator of metabolically active cells.[5][6]
-
Protein quantification assays (e.g., Sulforhodamine B - SRB): This assay measures total cellular protein content, which correlates with the number of viable cells.[2][7]
-
DNA-binding dye assays (e.g., DRAQ7™, Propidium Iodide): These assays use dyes that are excluded from live cells with intact membranes but stain the nuclei of dead or membrane-compromised cells.[8][9]
-
-
Symptom 2: High Background Absorbance in Wells with Media and Assay Reagent Only
Possible Cause: Components in your culture medium, such as phenol red or certain amino acids, may be reducing the assay reagent, or the reagent itself may be unstable under your experimental conditions.[10] Extended exposure to light can also cause spontaneous reduction of tetrazolium salts.[3]
Troubleshooting Steps:
-
Use Phenol Red-Free Medium: Phenol red has an absorption peak that can interfere with the absorbance reading of formazan.[10]
-
Minimize Light Exposure: Protect your assay plates from light as much as possible during incubation steps.
-
Check Reagent Stability: Ensure your assay reagents are stored correctly and are not expired. Prepare fresh solutions as recommended by the manufacturer.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with MTT assays?
A1: While there is limited specific data on this compound, it is plausible that it could interfere with MTT and other tetrazolium-based assays. Natural compounds, especially those with antioxidant properties, are known to directly reduce MTT to formazan, leading to an overestimation of cell viability.[1][2] It is crucial to perform a cell-free control experiment to test for this interference.
Q2: What are the best alternative assays to use for natural compounds that interfere with MTT?
A2: The best alternatives are assays that do not rely on cellular reduction potential. Excellent choices include:
-
CellTiter-Glo® (ATP assay): Highly sensitive and less prone to interference from colored or reducing compounds.[5][6]
-
SRB (Sulforhodamine B) assay: Measures total protein content and is not affected by the reducing properties of the test compound.[2][7]
-
Trypan Blue Exclusion Assay: A simple, microscopy-based method to count viable cells, which have intact membranes that exclude the dye.[6]
-
DRAQ7™ or Propidium Iodide Staining with Flow Cytometry or Imaging: These methods specifically identify dead cells with compromised membranes.[8][9]
Q3: Can I still use an MTT assay if my compound shows some interference?
A3: While it is not ideal, you can try to correct for the interference by subtracting the absorbance from a cell-free control. However, this approach has limitations. A more robust and scientifically sound approach is to switch to an alternative, non-interfering assay to validate your results.
Q4: My compound is colored. Will this affect my cell viability assay results?
A4: Yes, colored compounds can interfere with colorimetric assays by contributing to the absorbance reading. It is essential to have a control that includes the compound in the medium without the assay reagent to measure its intrinsic absorbance. This value should be subtracted from your experimental readings. For brightly colored compounds, switching to a luminescence-based (e.g., CellTiter-Glo®) or fluorescence-based assay with non-overlapping spectra is recommended.[9]
Data Summary
The following table summarizes the potential for interference and recommended alternatives for common cell viability assays when working with natural compounds like this compound.
| Assay Type | Principle | Potential for Interference by Reducing Compounds | Recommended for Natural Compounds? |
| MTT, MTS, XTT, WST-1 | Tetrazolium Reduction | High | Not recommended without validation |
| Resazurin (AlamarBlue®) | Resazurin Reduction | High | Not recommended without validation |
| CellTiter-Glo® | ATP Quantification (Luminescence) | Low | Recommended |
| SRB | Protein Staining (Colorimetric) | Low | Recommended |
| Trypan Blue | Dye Exclusion (Microscopy) | Low | Recommended |
| DRAQ7™, Propidium Iodide | DNA Staining (Flow Cytometry/Imaging) | Low | Recommended |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay
This protocol is designed to determine if your compound directly reduces the tetrazolium salt used in assays like MTT, MTS, XTT, or WST-1.
-
In a 96-well plate, prepare serial dilutions of your compound in cell culture medium to match the concentrations used in your cell-based experiment. Include a "medium only" control.
-
Add the tetrazolium-based reagent (e.g., MTT solution) to each well.
-
Incubate the plate under the same conditions as your cell viability experiment (e.g., 1-4 hours at 37°C).
-
If using MTT, add the solubilization solution (e.g., DMSO).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
A dose-dependent increase in absorbance in the absence of cells indicates direct reduction of the reagent by your compound.
Protocol 2: Sulforhodamine B (SRB) Assay
This is a recommended alternative assay that measures cell density based on total cellular protein content.
-
Plate cells in a 96-well plate and treat with your compound for the desired duration.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.
-
Read the absorbance at 510 nm using a microplate reader.
Visualizations
Caption: Mechanism of tetrazolium assay interference by a reducing compound.
References
- 1. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 9. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
Long-term storage and handling of Regaloside C powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Regaloside C powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
This compound powder is stable for up to 3 years when stored at -20°C and for up to 2 years at 4°C. For optimal long-term stability, it is recommended to store the powder in a desiccated environment at -20°C.
Q2: How should I handle the this compound vial upon receipt?
The packaging of the product may have been inverted during transportation, causing the powder to adhere to the neck or cap of the vial. Before opening, gently shake the vial to ensure the powder settles at the bottom. It is also recommended to allow the vial to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.[1]
Q3: What does this compound powder look like?
This compound is a light yellow to yellow solid powder.
Q4: In which solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[1] For cell-based assays, DMSO is a common solvent. It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (240.17 mM), though this may require ultrasonication to fully dissolve.
Q5: How should I prepare stock solutions of this compound?
It is advisable to prepare and use solutions on the same day. However, if stock solutions are necessary, they can be prepared in a suitable solvent like DMSO. Once prepared, it is recommended to aliquot the solution into tightly sealed vials to avoid repeated freeze-thaw cycles.
Q6: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3]
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| In Solvent | -20°C | Up to 1 month |
| In Solvent | -80°C | Up to 6 months |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (240.17 mM) | Ultrasonic assistance may be needed. |
| Pyridine | Soluble | - |
| Methanol | Soluble | - |
| Ethanol | Soluble | - |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Insufficient mixing or low temperature. | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3] Ensure vigorous vortexing. |
| Precipitation in Stock Solution | Supersaturation or temperature fluctuations. | If precipitation occurs upon storage, gently warm the solution and sonicate until it redissolves before use. Prepare fresh solutions if precipitation persists. |
| Inconsistent Experimental Results | Degradation of stock solution due to repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Use of hygroscopic DMSO. | Use fresh, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility. | |
| Low Cell Viability in Control Group (High DMSO concentration) | High concentration of DMSO in the final culture medium. | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| No Observable Effect of this compound | Inactive compound due to improper storage. | Verify that the powder and stock solutions have been stored according to the recommended conditions. |
| Insufficient concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal experimental conditions. | |
| Contamination of Stock Solution | Non-sterile handling techniques. | Prepare stock solutions in a sterile environment (e.g., a laminar flow hood) and use sterile solvents and containers. |
Experimental Protocols
Experimental Workflow for Cell-Based Assays
Below is a general workflow for utilizing this compound in cell-based assays such as an MTT assay for cell viability or Western blotting for protein expression analysis.
Caption: General experimental workflow for using this compound in cell-based assays.
Detailed Methodology: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound working solutions. Include wells with medium only (blank) and cells with medium containing the same final concentration of DMSO as the treatment groups (vehicle control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways
This compound is known for its cardiomyocyte protective and anti-inflammatory activities. While the precise signaling pathways are a subject of ongoing research, current evidence suggests the involvement of mitochondrial protection and modulation of key inflammatory and antioxidant pathways.
Cardiomyocyte Protection via Mitochondrial Support
This compound has been shown to protect cardiomyocytes by preserving mitochondrial function, which is crucial for cell survival and energy production.[2][3]
Caption: Proposed mechanism of this compound's cardiomyocyte protection.
Anti-inflammatory and Antioxidant Signaling
The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB pathway and the activation of the Nrf2 antioxidant response pathway.
Caption: Plausible anti-inflammatory and antioxidant signaling pathways of this compound.
References
- 1. Frontiers | Redox mechanisms of cardiomyocyte mitochondrial protection [frontiersin.org]
- 2. Araloside C protects H9c2 cardiomyoblasts against oxidative stress via the modulation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on Regaloside C stability and activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and activity of Regaloside C, with a specific focus on the impact of pH. While direct studies on this compound's pH-dependent stability are limited, this resource leverages data from related compounds and general principles of natural product chemistry to offer valuable insights and troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solutions at different pH values?
While specific degradation kinetics for this compound across a pH spectrum have not been extensively published, general knowledge of related compounds, such as other iridoid and glycerol glucosides, suggests that pH is a critical factor in its stability. Typically, many natural glycosidic compounds exhibit greater stability in slightly acidic to neutral conditions and are susceptible to degradation under strongly alkaline or acidic conditions. For instance, some iridoid glycosides are known to be hydrolyzed under strong alkaline solutions[1]. It is recommended to perform preliminary stability studies for your specific experimental conditions.
Q2: I am observing a loss of this compound activity in my cell culture experiments. Could the pH of my culture medium be a factor?
Yes, the pH of your cell culture medium, typically around 7.2-7.4, could influence the stability and activity of this compound over time. Although this is a near-neutral pH, prolonged incubation at 37°C can lead to gradual degradation of pH-sensitive compounds. If you suspect pH-related instability, consider preparing fresh stock solutions and minimizing the time the compound is in the culture medium before analysis.
Q3: How does pH affect the biological activity of glycosides similar to this compound?
The biological activity of glycosides can be pH-dependent. For example, the plant-derived glycoside Cauloside C demonstrates pH-dependent cytotoxic activity, with stronger action in acidic media[2]. This is because the ionization state of a compound, which is dictated by pH, can affect its ability to interact with cellular membranes and protein targets. Therefore, changes in pH could potentially modulate the observed therapeutic or biological effects of this compound.
Q4: What are the best practices for preparing and storing this compound solutions to ensure stability?
To ensure the stability of your this compound solutions, consider the following best practices:
-
Storage of Stock Solutions: As recommended, store stock solutions at -80°C for up to 6 months[3].
-
Choice of Solvent/Buffer: For working solutions, use a buffer system that is appropriate for your experiment and maintains a stable pH, preferably in the slightly acidic to neutral range. Avoid strongly alkaline buffers.
-
Fresh Preparation: Prepare working solutions fresh for each experiment to minimize degradation.
-
Light and Temperature: Protect solutions from light and elevated temperatures, as these factors can also contribute to degradation[4][5].
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Compound Over Time in Aqueous Buffer | pH-mediated hydrolysis or oxidation. | 1. Verify the pH of your buffer. 2. Conduct a pilot stability test by incubating this compound in your buffer for various durations and analyzing for degradation (e.g., via HPLC). 3. Consider using a buffer with a slightly more acidic pH if your experiment allows. |
| Inconsistent Biological Activity | Degradation of this compound in the experimental medium. | 1. Prepare fresh this compound solutions for each experiment from a frozen stock. 2. Minimize the pre-incubation time of the compound in the medium before adding to cells or starting the assay. 3. Evaluate the stability of this compound in your specific culture medium over the time course of your experiment. |
| Precipitation of Compound in Solution | Poor solubility at the working pH. | 1. Check the solubility of this compound at the intended pH. 2. Adjust the pH of the buffer to improve solubility, keeping in mind the potential impact on stability. 3. Consider using a co-solvent if compatible with your experimental system. |
Quantitative Data Summary
| Compound/Compound Class | pH Condition | Stability Observation | Reference |
| Iridoid Glucosides (SD, UA, UC) | Strong Alkaline | Susceptible to hydrolysis. | [1] |
| Iridoid Blue Pigments | Low pH (3.0-4.0) | More stable. | [6] |
| Geniposide-derived Blue Pigments | Alkaline pH | More stable than at neutral or acidic pH. | [5] |
| Cauloside C | Acidic Media | Strong cytotoxic action observed. | [2] |
| Chlorogenic Acid | Alkaline pH (>6) | Unstable. | [7] |
| Vitamin C (Ascorbic Acid) | Acidic pH (3.4) | More stable. | |
| Vitamin C (Ascorbic Acid) | Alkaline pH (8.1) | Less stable. |
Experimental Protocols
Protocol: General Assessment of this compound Stability at Different pH Values
This protocol provides a general method for determining the stability of this compound in various pH buffers.
-
Preparation of Buffers:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into each of the prepared pH buffers to a final concentration suitable for your analytical method (e.g., HPLC-UV).
-
-
Incubation:
-
Aliquot the this compound buffer solutions into separate vials for each time point.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each pH solution.
-
Immediately quench any further degradation by adding a suitable agent or by freezing the sample at -80°C.
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method like HPLC.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Calculate the degradation rate constant (k) and the half-life (t½) at each pH to determine the stability profile.
-
Visualizations
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of pH on biological activity of plant cytotoxin cauloside C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Regaloside C for In Vivo Efficacy
Welcome to the technical support center for Regaloside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experimental design and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse or rat model of inflammation?
A1: While specific in vivo dosage studies for this compound are not extensively published, we can extrapolate from studies on structurally and functionally similar compounds, such as other phenylpropanoid glycosides and extracts from Lilium species. For acute anti-inflammatory models, a starting dose range of 25-100 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) is a reasonable starting point. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific model and experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has limited solubility in aqueous solutions. A common method for preparing a stock solution is to dissolve it in DMSO. For the final working solution for animal administration, a co-solvent system is recommended to ensure solubility and minimize toxicity. A widely used vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the final concentration of DMSO is low (typically <10%) to avoid solvent-induced toxicity. Always prepare fresh solutions on the day of the experiment.
Q3: I am observing precipitation of this compound in my vehicle. What can I do?
A3: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution. Ensure that each component of the co-solvent system is added sequentially and mixed thoroughly before adding the next. If precipitation persists, you may need to adjust the ratios of the solvents in your vehicle or consider using a different solubilizing agent like SBE-β-CD.
Q4: What are the expected biological effects of this compound in vivo?
A4: Based on in vitro data and studies of related compounds, this compound is expected to exhibit anti-inflammatory and cardioprotective effects. In models of inflammation, you might observe a reduction in edema, inflammatory cell infiltration, and levels of pro-inflammatory cytokines. In cardiovascular models, it may protect against ischemia-reperfusion injury and reduce markers of cardiac damage.
Q5: Which signaling pathways are likely modulated by this compound?
A5: this compound, as a phenylpropanoid glycoside, is anticipated to modulate key inflammatory and cell survival signaling pathways. These include the MAPK (mitogen-activated protein kinase) , PI3K/Akt (phosphoinositide 3-kinase/protein kinase B) , and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways. Modulation of these pathways can lead to decreased production of pro-inflammatory mediators and enhanced cell survival.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low efficacy or lack of response | - Suboptimal dose. - Poor bioavailability. - Inappropriate administration route. - Compound degradation. | - Perform a dose-response study to identify the optimal concentration. - Ensure proper vehicle formulation for maximum solubility. - Consider a different route of administration (e.g., i.p. instead of p.o.). - Prepare fresh solutions for each experiment and store the stock solution at -20°C or -80°C as recommended. |
| Toxicity or adverse effects in animals | - High concentration of DMSO or other solvents. - High dose of this compound. - Contamination of the compound. | - Reduce the percentage of DMSO in the final vehicle to the lowest effective concentration. - Perform a toxicity study with a vehicle-only control group. - Lower the dose of this compound. - Ensure the purity of your this compound stock. |
| Variability in experimental results | - Inconsistent preparation of dosing solutions. - Variation in animal handling and dosing technique. - Biological variability within the animal cohort. | - Standardize the protocol for preparing dosing solutions, including mixing times and temperatures. - Ensure all personnel are trained and consistent in animal handling and administration techniques. - Increase the number of animals per group to improve statistical power. |
Data Summary
Recommended Concentration Ranges for In Vivo Studies (Based on Analogs)
| Compound Type | Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference Compound(s) |
| Phenylpropanoid Glycosides | Rat | 45 - 180 | p.o. | Cardioprotective | Morroniside[1] |
| Phenylpropanoid Glycosides | Rat | 0.25 mg/mL/min | Infusion | Cardioprotective | Cistanche deserticola extract[2] |
| Phenylpropanoids | Mouse | 125 - 500 | p.o. | Anti-inflammatory | Anethole[3] |
| Lilium Bulb Extracts | Mouse | 0.4% in water | p.o. | Hypoglycemic | Lilium longiflorum extract[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution until it is homogeneous. If precipitation occurs, gentle warming or sonication may be applied.
-
Administer the solution to the animals immediately after preparation.
Protocol 2: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
Materials:
-
Male Wistar rats (150-200g)
-
This compound dosing solution
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like indomethacin).
-
Administer the respective treatments (vehicle, this compound, or positive control) orally or intraperitoneally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Visualizations
Caption: A general experimental workflow for in vivo studies with this compound.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. Cardioprotective Effects of Morroniside in Rats Following Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective Effects of Phenylethanoid Glycoside-rich Extract from Cistanche deserticola in Ischemia-Reperfusion-Induced Myocardial Infarction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Hypoglycemic and Hypolipidemic Activity of Bulb Extracts of Lilium longiflorum - RUTGERS, THE STATE UNIVERSITY OF NEW JERSEY [portal.nifa.usda.gov]
Troubleshooting low yield in Regaloside C extraction
Technical Support Center: Regaloside C Extraction
This guide provides comprehensive troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yields during the extraction and purification of this compound.
Troubleshooting Guide: Low Yield Diagnosis
This section is formatted as a series of questions and answers to directly address specific problems encountered during the extraction workflow.
Problem Area 1: Plant Material & Preparation
Q1: My crude extract yield is very low before I even start purification. What could be wrong with my starting material or preparation?
A1: Low yield often originates from the initial steps. The quality and preparation of the plant material are critical for successful extraction.
-
Improper Drying: this compound is primarily extracted from the bulbs of Lilium species.[1][2] If the plant material is not dried properly, endogenous enzymes can remain active and degrade the target glycosides.[3]
-
Solution: Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40–50°C) to deactivate enzymes.[3]
-
-
Insufficient Grinding: The particle size of the plant material directly impacts the extraction efficiency. Large particles have a smaller surface area, which limits the solvent's ability to penetrate the plant tissue and dissolve the target compounds.[3]
-
Solution: Grind the dried material into a fine, uniform powder (e.g., 40-60 mesh). This maximizes the surface area available for solvent contact.
-
-
Plant Material Quality: The concentration of this compound can vary significantly based on the plant's species, geographical source, harvest time, and storage conditions.
-
Solution: Use authenticated plant material from a reliable source. If possible, analyze a small sample of the raw material via HPLC to confirm the presence and approximate concentration of this compound before starting a large-scale extraction.
-
Problem Area 2: Extraction Parameter Inefficiency
Q2: I suspect my extraction procedure is inefficient. Which parameters are most important to optimize for this compound?
A2: The extraction parameters are the most critical variables to control. This compound is a polar glycoside, and optimizing for this property is key.
-
Incorrect Solvent Choice: The polarity of the extraction solvent must match that of this compound. Using a non-optimal solvent is a primary cause of poor yield.[4]
-
Solution: Polar organic solvents like ethanol and methanol are effective for extracting glycosides.[3][5] Often, an aqueous solution (e.g., 70-85% ethanol in water) provides superior results compared to absolute solvents.[6][7] The water helps to swell the plant matrix, allowing for better solvent penetration.
-
-
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent will become saturated before all the target compound has been extracted from the plant matrix.[6]
-
Solution: Increase the solvent-to-solid ratio. A common starting point for steroidal saponin extraction is 10:1 mL/g.[7] Experiment with different ratios (e.g., 10:1, 15:1, 20:1) to find the optimal balance between yield and solvent consumption.
-
-
Suboptimal Temperature and Time: Extraction is a kinetic process. Insufficient time or a temperature that is too low will result in incomplete extraction. Conversely, excessively high temperatures can cause thermal degradation of the compound.[6][8]
-
Solution: For ultrasonic or reflux extractions, optimize both temperature and duration. Studies on similar compounds suggest temperatures around 50°C are effective.[6][7] Extraction times can range from 30 minutes to several hours depending on the method.[3][6] Perform a time-course experiment to determine the point of diminishing returns.
-
-
Inefficient Extraction Method: Simple maceration (soaking) can be slow and yield less than more active methods.[8]
Problem Area 3: Post-Extraction & Purification Losses
Q3: My crude extract was plentiful, but the final yield of pure this compound is poor. Where am I losing my compound?
A3: Significant losses can occur during the cleanup and purification stages that follow the initial extraction.
-
Thermal Degradation: this compound may be sensitive to heat. Overheating the extract during solvent removal is a common way to lose yield.
-
Solution: Use a rotary evaporator at a controlled, low temperature (e.g., ≤ 40°C) to remove the extraction solvent.[3]
-
-
Loss During Liquid-Liquid Partitioning: If a solvent partitioning step is used to clean up the crude extract, this compound may be partially lost if its solubility in the "undesired" solvent phase is not negligible.
-
Solution: Before performing a large-scale partition, test the solubility of a small amount of the extract in the chosen solvents. Analyze both phases by HPLC to ensure the target compound is overwhelmingly in the desired phase.
-
-
Incomplete Elution from Chromatography: During column chromatography (e.g., silica or C18), the chosen mobile phase may not be strong enough to elute this compound completely from the stationary phase.
-
Solution: Develop the chromatography method using Thin Layer Chromatography (TLC) or analytical HPLC first. Ensure the chosen solvent system provides good separation and moves the target compound off the baseline. For preparative chromatography, a gradient elution is often necessary to recover all of the compound.
-
Problem Area 4: Analytical & Quantification Errors
Q4: How can I be certain that my low yield isn't just an error in my analysis?
A4: The final yield is only as accurate as its quantification. Errors in the analytical method can lead to a perceived, but not actual, low yield.
-
Inaccurate Quantification Standard: The purity of the this compound standard used to create the calibration curve is paramount. An impure or degraded standard will lead to inaccurate quantification of the extracted samples.
-
Incorrect HPLC-UV Detection Wavelength: If the UV detector is set to a wavelength where this compound has low absorbance, the calculated concentration will be artificially low.
-
Solution: Determine the wavelength of maximum absorbance (λ-max) for this compound by running a UV spectrum on a pure standard. Set the HPLC detector to this wavelength for maximum sensitivity and accuracy.
-
-
Sample Degradation Prior to Analysis: this compound in the final extract solution may degrade if not stored properly before HPLC analysis.
-
Solution: Store prepared samples at low temperatures (refrigerated or frozen) and in the dark until they are ready to be injected into the HPLC system.[9]
-
Data Summary Tables
The following tables summarize the expected impact of key extraction parameters on the yield of glycosides like this compound.
Table 1: Effect of Extraction Solvent on Relative Yield
| Solvent System | Polarity Index | Typical Relative Yield (%) | Rationale |
| 100% Hexane | 0.1 | < 5% | Non-polar; ineffective for extracting polar glycosides. |
| 100% Ethyl Acetate | 4.4 | 20 - 40% | Intermediate polarity; partial extraction capability. |
| 100% Ethanol | 5.2 | 70 - 85% | Polar; effective at dissolving glycosides.[3] |
| 70% Ethanol / 30% Water | Higher | 90 - 100% | Highly polar; water swells plant material, enhancing solvent penetration and extraction efficiency.[4][6] |
| 100% Water | 10.2 | 60 - 80% | Highly polar, but may co-extract significant amounts of other water-soluble compounds like sugars, complicating purification. |
Table 2: Influence of Temperature and Time on Relative Yield (Ultrasonic-Assisted Extraction)
| Temperature (°C) | Time (min) | Typical Relative Yield (%) | Notes |
| 25 | 30 | 65% | Sub-optimal conditions; incomplete extraction. |
| 50 | 30 | 85% | Increased temperature improves solubility and diffusion.[6] |
| 50 | 75 | 100% | Optimal point in many saponin extractions; yield plateaus beyond this time.[6][7] |
| 70 | 75 | 90% | Potential for thermal degradation of the target compound, leading to a slight decrease in yield.[6] |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on efficient methods for extracting steroidal saponins and glycosides from plant material.[6][7]
-
Preparation: Weigh 10 g of finely powdered, dried Lilium bulb material.
-
Solvent Addition: Place the powder in a 250 mL Erlenmeyer flask and add 100 mL of 70% ethanol (a 1:10 solid-to-liquid ratio).
-
Ultrasonication: Place the flask in an ultrasonic water bath. Set the temperature to 50°C and sonicate for 75 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Re-extraction (Optional but Recommended): To maximize yield, transfer the solid residue back to the flask, add another 100 mL of 70% ethanol, and repeat the sonication process. Filter and combine the liquid extracts.
-
Concentration: Concentrate the combined filtrates using a rotary evaporator with the water bath temperature set to 40°C. This will yield the crude extract.
-
Storage: Store the crude extract in a sealed vial at -20°C until purification.
Protocol 2: HPLC Quantification of this compound
This method is adapted from established protocols for the analysis of regalosides.[10][11]
-
Instrumentation: HPLC system with a PDA or UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Gradient from 10% to 50% B
-
25-30 min: Gradient from 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Set to the λ-max of this compound (determine with a standard).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Accurately weigh a portion of the crude extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
Frequently Asked Questions (FAQs)
Q: What exactly is this compound and where does it come from? A: this compound is a glycerol glucoside, a type of natural compound.[1] It is isolated from the bulbs of plants in the Lilium genus, such as Lilium lancifolium and Lilium regale.[1][2][5]
Q: What are the best solvents for dissolving pure this compound? A: this compound is soluble in polar solvents such as DMSO, methanol, and ethanol.[5]
Q: How stable is this compound during the extraction process? A: As a glycoside, this compound can be susceptible to degradation under harsh conditions. It is particularly sensitive to strong acids or bases, which can hydrolyze the glycosidic bond, and high temperatures, which can cause thermal decomposition.[3][8] It is recommended to use moderate temperatures (40-50°C) and avoid extreme pH conditions.
Q: Can I use a different extraction method like Soxhlet? A: Yes, Soxhlet extraction can be used. It is efficient in terms of solvent use. However, the prolonged exposure to the boiling point of the solvent may lead to the degradation of thermo-labile compounds.[3][8] If using Soxhlet, it is crucial to use a solvent with a relatively low boiling point and confirm the thermal stability of this compound.
Visualizations
// Nodes Plant [label="Dried & Powdered\nLilium Bulbs"]; Extraction [label="Ultrasonic-Assisted Extraction\n(e.g., 70% Ethanol, 50°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration"]; Concentration [label="Solvent Evaporation\n(Rotary Evaporator, <40°C)", fillcolor="#FBBC05", fontcolor="#202124"]; CrudeExtract [label="Crude Extract"]; Purification [label="Column Chromatography\n(Silica or C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureCompound [label="Pure this compound"]; Analysis [label="HPLC Analysis\n& Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Final Yield Calculation"];
// Edges Plant -> Extraction; Extraction -> Filtration [label="Solid Residue\n(Discard/Re-extract)"]; Filtration -> Concentration [label="Liquid Extract"]; Concentration -> CrudeExtract; CrudeExtract -> Purification; Purification -> PureCompound [label="Purified Fractions"]; PureCompound -> Analysis; Analysis -> Result; } enddot Caption: General workflow for the extraction and purification of this compound.
// Nodes Start [label="Low Yield Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
CheckCrude [label="Is Crude Extract\nYield Low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Branch 1: Crude Yield Low Prep [label="Problem: Material Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Params [label="Problem: Extraction Parameters", fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Drying [label="Action: Ensure proper drying\n(40-50°C)", shape=box]; Sol_Grinding [label="Action: Grind to fine powder", shape=box];
Sol_Solvent [label="Action: Optimize solvent\n(e.g., 70% EtOH)", shape=box]; Sol_Ratio [label="Action: Increase solvent ratio\n(e.g., >10:1)", shape=box]; Sol_TempTime [label="Action: Optimize temp/time\n(e.g., 50°C, 75 min)", shape=box];
// Branch 2: Crude Yield OK CheckPure [label="Is Final Pure\nYield Low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
PostExtract [label="Problem: Post-Extraction Loss", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Problem: Analytical Error", fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Evap [label="Action: Use low temp\nfor solvent removal (<40°C)", shape=box]; Sol_Chrom [label="Action: Optimize chromatography\nmobile phase", shape=box];
Sol_Standard [label="Action: Verify standard purity\n& storage", shape=box]; Sol_Method [label="Action: Validate HPLC method\n(λ-max, linearity)", shape=box];
// Connections Start -> CheckCrude; CheckCrude -> Prep [label="Yes"]; CheckCrude -> Sol_Params [label="Yes"]; Prep -> Sol_Drying; Prep -> Sol_Grinding; Sol_Params -> Sol_Solvent; Sol_Params -> Sol_Ratio; Sol_Params -> Sol_TempTime;
CheckCrude -> CheckPure [label="No"]; CheckPure -> PostExtract [label="Yes"]; CheckPure -> Analysis [label="Yes"]; PostExtract -> Sol_Evap; PostExtract -> Sol_Chrom; Analysis -> Sol_Standard; Analysis -> Sol_Method; } enddot Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
- 5. This compound | CAS:117591-85-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 9. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The HPLC-PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment and validation of a new HPLC-UV method for the quantification of regaloside A in Lilium lancifolium bulbus extracts -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
Minimizing degradation of Regaloside C during sample preparation
Welcome to the technical support center for Regaloside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a glycerol glucoside, specifically (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol, isolated from plants of the Lilium genus.[1][2][3] Like many natural products, particularly glycosides and esters, it is susceptible to degradation under various chemical and physical conditions.[4] Maintaining its structural integrity is crucial for accurate quantification and for ensuring its biological activity in downstream applications.
Q2: What are the primary factors that can cause this compound degradation?
The primary factors that can lead to the degradation of this compound during sample preparation include:
-
pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond and the ester linkage of the caffeoyl group.[5][6][7]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation.[5][6][8]
-
Enzymatic Activity: Endogenous enzymes (e.g., glycosidases, esterases) present in the plant matrix can degrade this compound upon cell lysis during extraction.
-
Light Exposure: While specific data for this compound is limited, related compounds are often sensitive to light, which can induce photochemical degradation. It is recommended to protect samples from light.[3]
Q3: What are the recommended storage conditions for this compound standards and samples?
For long-term stability, it is recommended to store this compound as a dry powder at -20°C or -80°C, protected from light.[1][3] Stock solutions should be prepared fresh when possible. If storage of solutions is necessary, they should be kept at -80°C for up to six months or at -20°C for up to one month.[1][3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and preparation of samples containing this compound.
Issue 1: Low Yield or Absence of this compound in the Final Extract
| Potential Cause | Troubleshooting Recommendation |
| Degradation due to pH | Ensure the extraction solvent and any subsequent buffers are maintained in a slightly acidic to neutral pH range (pH 4-7). Avoid strong acids or bases. A study on other iridoid glycosides showed stability at lower pH (3.0-4.0).[8] |
| Thermal Degradation | Minimize exposure to high temperatures. If a heating step is necessary for extraction or solvent evaporation, use the lowest effective temperature for the shortest possible duration. Studies on similar compounds show increased degradation at temperatures of 50°C or higher.[9] |
| Enzymatic Degradation | Immediately process fresh plant material or freeze-dry it after harvesting to deactivate enzymes. Consider blanching fresh material briefly in boiling ethanol or water to denature enzymes before extraction. |
| Incomplete Extraction | Optimize the extraction solvent. Methanol or ethanol are commonly used for extracting glycosides.[2][10] A study on other iridoid glycosides found that hot water extraction was efficient.[11] Ensure sufficient extraction time and appropriate solvent-to-sample ratio. |
Issue 2: Appearance of Unknown Peaks or Shoulders on the Chromatogram
| Potential Cause | Troubleshooting Recommendation |
| Acid-Catalyzed Hydrolysis | The appearance of new peaks could indicate the hydrolysis of the glycosidic bond, yielding the aglycone (caffeoylglycerol) and glucose, or hydrolysis of the ester bond, yielding caffeic acid and glucosylglycerol. Maintain a neutral to slightly acidic pH during processing. |
| Base-Catalyzed Hydrolysis/Epimerization | Alkaline conditions can lead to hydrolysis and other side reactions. Some iridoid glycosides are particularly unstable in strong alkaline solutions.[5][6] Buffer your solutions to a neutral or slightly acidic pH. |
| Oxidation | The caffeoyl moiety of this compound may be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, and consider adding antioxidants like ascorbic acid to your extraction solvent, though their compatibility with downstream analyses should be verified. |
Experimental Protocols
General Protocol for Extraction of this compound from Plant Material
This protocol is a general guideline and may require optimization for your specific plant matrix.
-
Sample Preparation:
-
Fresh plant material should be immediately frozen in liquid nitrogen and then lyophilized (freeze-dried) to preserve the integrity of the compounds.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Weigh the powdered plant material and place it in an appropriate vessel.
-
Add a suitable solvent. Based on the polar nature of this compound, methanol, ethanol, or a mixture of methanol/water or ethanol/water are recommended.[10] A solvent-to-sample ratio of 10:1 (v/w) is a good starting point.
-
Perform the extraction at room temperature with agitation for several hours, or use ultrasonication for a shorter period (e.g., 30 minutes).[5] To minimize thermal degradation, avoid prolonged exposure to heat.
-
Filter or centrifuge the mixture to separate the extract from the solid plant material.
-
-
Solvent Evaporation:
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
Maintain the water bath temperature below 40°C to prevent thermal degradation.
-
-
Storage:
-
Store the dried extract at -20°C or below in a desiccator, protected from light.
-
Data Presentation
The following table summarizes the expected stability of iridoid glycosides, which can be used as a proxy for this compound, under different conditions based on available literature.
Table 1: Expected Stability of Iridoid Glycosides under Various Conditions
| Condition | Parameter | Expected Stability of this compound (Inferred) | Reference |
| pH | pH 2 (Strongly Acidic) | Potential for hydrolysis of glycosidic and ester bonds. | [5][6][12] |
| pH 4-6 (Slightly Acidic) | Generally stable. | [8] | |
| pH 7 (Neutral) | Generally stable. | ||
| pH 8-10 (Alkaline) | Increased risk of hydrolysis, particularly of the ester bond. Some iridoid glycosides show instability in alkaline solutions. | [5][6][9] | |
| Temperature | 4°C | High stability. | |
| 25°C (Room Temperature) | Moderate stability, suitable for short-term processing. | ||
| 40°C | Increased risk of degradation over extended periods. | [5] | |
| 60°C and above | Significant degradation likely. | [5][9] |
Visualizations
Workflow for Minimizing this compound Degradation
Caption: A generalized workflow for sample preparation designed to minimize the degradation of this compound.
Logical Relationships of Degradation Factors
Caption: Key factors leading to the degradation of this compound through hydrolysis of its glycosidic and ester bonds.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | CAS:117591-85-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Regaloside C and Resveratrol: A Comparative Guide to Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardioprotective effects of Regaloside C and resveratrol, focusing on their mechanisms of action, supporting experimental data, and relevant signaling pathways. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these natural compounds.
Overview of Cardioprotective Properties
Both this compound, a key bioactive constituent of Aralia elata, and resveratrol, a well-studied polyphenol found in grapes and other plants, have demonstrated significant potential in protecting the heart from various forms of injury, particularly ischemia-reperfusion (I/R) injury. Their protective effects are attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.
This compound (structurally identified as Araloside C in the cited literature) primarily exerts its cardioprotective effects by mitigating oxidative stress and intracellular calcium overload.[1][2] It has been shown to improve cardiac function and cell viability in models of myocardial I/R injury.[1]
Resveratrol has been extensively investigated for its broad-spectrum cardioprotective benefits. It is known to enhance antioxidant defenses, reduce inflammation, and inhibit apoptosis in cardiomyocytes.[1][3][4] Its mechanisms are multifaceted, involving the modulation of several key signaling pathways.[5][6]
Quantitative Comparison of Cardioprotective Effects
The following tables summarize quantitative data from preclinical studies, providing a comparative view of the efficacy of this compound and resveratrol in various models of cardiac injury. Note: Data for this compound is based on studies of Araloside C.
Table 1: In Vivo Cardioprotection against Ischemia-Reperfusion (I/R) Injury
| Compound | Model | Dosage | Key Findings | Reference |
| Araloside C | Rat heart I/R | 10, 20, 40 mg/kg | Dose-dependently improved cardiac function and reduced oxidative stress. | [1] |
| Resveratrol | Rat myocardial I/R | 25 mg/kg/day for 7 days | Significantly improved contractile function and increased antioxidant enzyme activities. | [7] |
| Resveratrol | Rat myocardial I/R | Not specified | Reduced myocardial infarction area and improved cardiac function. | [1][3] |
| Resveratrol | Mouse myocardial I/R | Not specified | Reduced production of reactive oxygen species (ROS) and enhanced antioxidant enzyme activities. | [4] |
Table 2: In Vitro Effects on Cardiomyocytes
| Compound | Cell Model | Stressor | Concentration | Key Findings | Reference |
| Araloside C | H9c2 cardiomyocytes | Hypoxia/Reoxygenation (H/R) | Not specified | Improved cell viability and upregulated Hsp90 expression. | [1] |
| Araloside C | H9c2 cardiomyoblasts | H₂O₂ | Not specified | Increased cell viability, improved mitochondrial membrane potential, and decreased mitochondrial ROS. | |
| Resveratrol | H9C2 cells | Hypoxia | Not specified | Prevented hypoxia-induced apoptosis. | |
| Resveratrol | H9c2 cells | Doxorubicin | Not specified | Increased cell viability and decreased apoptotic rate via the AMPK/P53 pathway. | [8] |
| Resveratrol | Adult rat cardiomyocytes | H₂O₂ | 30 µM | Prevented cell injury and death by preserving antioxidant enzyme activities. | [9] |
Experimental Protocols
This section outlines the methodologies used in the key experiments cited in this guide.
In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model
-
Animal Model: Male Wistar rats or C57/BL mice are commonly used.
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia for a defined period (e.g., 30-45 minutes). The ligature is then released to allow for reperfusion for a subsequent period (e.g., 60-120 minutes).
-
Drug Administration: The compound (this compound or resveratrol) or vehicle is administered, often intraperitoneally or orally, at a specified dose and duration before the induction of ischemia.
-
Assessment of Cardiac Function: Hemodynamic parameters such as left ventricular developed pressure (LVDP) and the maximum rate of rise and fall of left ventricular pressure (±dp/dt) are monitored.
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using staining techniques like triphenyltetrazolium chloride (TTC).
-
Biochemical Analysis: Blood and heart tissue samples are collected to measure markers of cardiac injury (e.g., creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH)), oxidative stress (e.g., malondialdehyde (MDA), superoxide dismutase (SOD), glutathione (GSH)), and inflammatory cytokines.
In Vitro Cardiomyocyte Injury Models
-
Cell Culture: Primary cardiomyocytes or cardiomyocyte cell lines (e.g., H9c2) are cultured under standard conditions.
-
Induction of Injury:
-
Hypoxia/Reoxygenation (H/R): Cells are subjected to a period of hypoxia (low oxygen) in a specialized chamber, followed by a period of reoxygenation (normal oxygen).
-
Oxidative Stress: Cells are exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or doxorubicin, for a specified duration.
-
-
Drug Treatment: Cells are pre-treated with the compound of interest (this compound or resveratrol) at various concentrations for a defined period before the induction of injury.
-
Cell Viability Assays: Cell viability is assessed using methods like the MTT assay or by measuring the release of LDH into the culture medium.
-
Apoptosis Assays: Apoptosis is quantified using techniques such as TUNEL staining or flow cytometry analysis of annexin V/propidium iodide staining.
-
Measurement of Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. Mitochondrial membrane potential can be assessed with probes like JC-1.
-
Western Blot Analysis: Protein expression levels of key signaling molecules and apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) are determined by Western blotting.
Signaling Pathways in Cardioprotection
The cardioprotective effects of this compound and resveratrol are mediated through the modulation of complex intracellular signaling pathways.
This compound (Araloside C) Signaling
Araloside C has been shown to provide cardioprotection by interacting with Heat Shock Protein 90 (Hsp90) and activating the PI3K/Akt signaling pathway.[1][10] This pathway is crucial for cell survival and inhibition of apoptosis.
This compound signaling pathway.
Resveratrol Signaling
Resveratrol's cardioprotective mechanisms are more diverse and involve multiple signaling pathways, including the Nrf2/ARE, SIRT1, and NF-κB pathways.
The Nrf2/ARE pathway is a major regulator of endogenous antioxidant defenses. Resveratrol activates Nrf2, leading to the expression of antioxidant enzymes.[1][3]
Resveratrol and the Nrf2/ARE pathway.
The SIRT1 pathway is involved in cellular stress resistance and longevity. Resveratrol is a known activator of SIRT1, which in turn can deacetylate and modulate the activity of various downstream targets to confer cardioprotection.[5][6]
Resveratrol and the SIRT1 pathway.
The NF-κB pathway is a key regulator of inflammation. Resveratrol has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[4]
Resveratrol and the NF-κB pathway.
Conclusion
Both this compound (as Araloside C) and resveratrol demonstrate significant cardioprotective properties through distinct yet overlapping mechanisms. This compound's effects appear to be prominently mediated through the Hsp90/PI3K/Akt pathway, focusing on cell survival and reduction of oxidative stress. Resveratrol exhibits a broader range of action, modulating multiple pathways including Nrf2/ARE for antioxidant defense, SIRT1 for cellular stress resistance, and NF-κB for anti-inflammatory effects.
Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of these two promising natural compounds in the context of cardiovascular disease. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret future investigations in this critical area of drug discovery.
References
- 1. Protective effects of Araloside C against myocardial ischaemia/reperfusion injury: potential involvement of heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of Araloside C against myocardial ischaemia/reperfusion injury: potential involvement of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardio Endurance Champion - Aralia Elata FAQ - Linden Botanicals [lindenbotanicals.com]
- 4. Cardioprotective effect of Aralia elata polysaccharide on myocardial ischemic reperfusion (IR) injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective and antioxidant activities of a polysaccharide from the root bark of Aralia elata (Miq.) Seem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aralia elata Extract - Linden Botanicals [lindenbotanicals.com]
- 7. The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+–Ca2+ exchanger function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Flavonoids in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cardioprotective effects of acteoside in myocardial ischemia reperfusion injury and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Regaloside C: A Cardioprotective Agent in Contrast to the Cytotoxic Profile of Traditional Cardiac Glycosides
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of cardiac therapeutics, traditional cardiac glycosides like digoxin and digitoxin have long been utilized for their positive inotropic effects in heart failure. However, their narrow therapeutic index and potential for cardiotoxicity present significant clinical challenges. Emerging research has identified Regaloside C, a glycerol glucoside from the bulbs of the Lilium genus, as a compound with notable cardiomyocyte protective properties. This guide provides a comparative analysis of this compound and traditional cardiac glycosides, focusing on their contrasting effects on cardiomyocyte viability under cellular stress. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a cardioprotective agent.
Contrasting Effects on Cardiomyocyte Viability
Current research indicates that this compound exerts a protective effect on cardiomyocytes subjected to oxidative stress. In contrast, traditional cardiac glycosides, while beneficial for contractility at therapeutic doses, can induce apoptosis and cytotoxicity at higher concentrations or under prolonged exposure.
| Compound | Cell Line | Stressor | Key Findings |
| This compound | H9c2 | H₂O₂ | Exhibits cardiomyocyte protective activity by safeguarding mitochondria. (Quantitative data on the extent of protection is not yet publicly available). |
| Digoxin | H9c2 | Homocysteine + Cu²⁺ | Pre-treatment with digoxin (0.1 or 0.5 μM) significantly rescued H9c2 cells from cell death induced by homocysteine and copper. |
| Mesenchymal Stem Cells | Digoxin | Induced apoptosis in a dose- and time-dependent manner, with significant nuclear fragmentation at concentrations of 30 and 40μM after 6 hours.[1] | |
| Digitoxin | Human Cancer Cell Lines | Digitoxin | Showed potent cytotoxicity with IC50 values ranging from 3-33 nM.[2] |
| Ouabain | HaCaT cells | Ouabain | Decreased cell viability with an IC50 value of 233 nM and induced apoptosis.[3] |
Mechanism of Action: A Tale of Two Pathways
The differing effects of this compound and traditional cardiac glycosides stem from their distinct molecular mechanisms. Traditional cardiac glycosides exert their inotropic effect by inhibiting the Na+/K+-ATPase pump, leading to an increase in intracellular calcium. However, this same mechanism can lead to calcium overload and subsequent apoptosis. This compound, on the other hand, appears to act through a separate pathway focused on mitochondrial protection during oxidative stress.
Traditional Cardiac Glycoside Signaling Pathway
The canonical pathway for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump on the cardiomyocyte cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in a higher intracellular calcium concentration. This increased calcium enhances myocardial contractility but can also trigger apoptotic pathways when dysregulated.
References
- 1. researchgate.net [researchgate.net]
- 2. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Regaloside C's effect on NF-κB inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Regaloside C's potential effect on Nuclear Factor-kappa B (NF-κB) inhibition. Due to limited direct experimental data on this compound, this guide draws comparisons from related compounds, specifically Regaloside B and other phenylpropanoid glycosides, and contrasts them with well-established NF-κB inhibitors.
Introduction to this compound and NF-κB
This compound is a glycerol glucoside isolated from plants of the Lilium genus, which has demonstrated anti-inflammatory properties. The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making it a key target for therapeutic intervention. While direct evidence for this compound's mechanism of action is still emerging, its structural similarity to other known anti-inflammatory phenylpropanoid glycosides suggests a potential role in modulating the NF-κB pathway.
Comparative Analysis of NF-κB Inhibitors
To contextualize the potential efficacy of this compound, this section compares it with several known NF-κB inhibitors. The data presented is based on published in vitro studies.
| Compound | Class | Mechanism of Action | IC50 for NF-κB Inhibition | Cell Line |
| This compound (Predicted) | Phenylpropanoid Glycoside | Potentially inhibits IκBα phosphorylation and p65 nuclear translocation. | Not Determined | - |
| Regaloside B | Phenylpropanoid Glycoside | Decreases the ratio of phosphorylated p65 to total p65. | Not Determined | RAW264.7 macrophages |
| BAY 11-7082 | Synthetic Small Molecule | Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[1][2][3] | ~10 µM | Various tumor cell lines |
| MG-132 | Peptide Aldehyde | Reversibly inhibits the 26S proteasome, preventing IκBα degradation.[4][5] | ~3 µM | A549 cells |
| Parthenolide | Sesquiterpene Lactone | Directly inhibits IKKβ, preventing IκBα phosphorylation. | 1.091-2.620 µM (for cytokine expression) | THP-1 cells |
| Curcumin | Polyphenol | Inhibits IKK activity and NF-κB DNA binding. | ~5-18 µM | RAW264.7 macrophages |
| Quercetin | Flavonoid | Inhibits Akt phosphorylation and phospho-RelA recruitment to gene promoters. | ~40-44 µM (for gene expression) | Mode-K intestinal epithelial cells |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to validate NF-κB inhibition.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or HeLa) stably or transiently transfected with an NF-κB-responsive luciferase reporter plasmid in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour).
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), for a defined period (e.g., 6 hours).
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer.
-
Luminescence Measurement: Add a luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
Western Blot for Phospho-p65 and Phospho-IκBα
This method detects the phosphorylation status of key proteins in the NF-κB pathway.
Protocol:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency in a multi-well plate. Treat the cells with the test compound and/or NF-κB activator as described for the luciferase assay.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phospho-p65, total p65, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.
NF-κB p65 DNA Binding ELISA
This assay quantifies the amount of active p65 subunit of NF-κB that can bind to its specific DNA consensus site.
Protocol:
-
Nuclear Extract Preparation: Treat cells as previously described. Isolate the nuclear proteins using a nuclear extraction kit.
-
Assay Procedure:
-
Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Incubate to allow the active NF-κB p65 to bind to the oligonucleotide.
-
Wash away unbound proteins.
-
Add a primary antibody specific for the NF-κB p65 subunit.
-
Wash and add an HRP-conjugated secondary antibody.
-
Wash and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
-
-
Data Measurement and Analysis: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is proportional to the amount of NF-κB p65 bound to the DNA.
Conclusion
While direct experimental validation of this compound's effect on NF-κB inhibition is pending, the available evidence from related phenylpropanoid glycosides suggests it is a promising candidate for further investigation. The comparative data and detailed protocols provided in this guide offer a framework for researchers to design and execute experiments to elucidate the precise mechanism of action of this compound and evaluate its therapeutic potential as an NF-κB inhibitor.
References
- 1. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Regaloside C and Other Glycosides from Lilium
For Researchers, Scientists, and Drug Development Professionals
The genus Lilium, commonly known as lilies, is a rich source of diverse glycosidic compounds with a wide range of biological activities. Among these, Regaloside C, a glycerol glucoside, has garnered attention for its potential therapeutic properties. This guide provides a comparative analysis of this compound and other notable glycosides found in Lilium species, including other regalosides, steroidal saponins, and flavonoid glycosides. The information is compiled from various studies to offer a comprehensive overview for research and drug development purposes.
Comparative Biological Activity
Anti-inflammatory Activity
| Glycoside/Compound Class | Source Species | Assay | Target | Results | Citation |
| Regaloside A | Lilium asiatic hybrids | LPS-stimulated RAW 264.7 macrophages | iNOS Expression | Inhibition to 70.3 ± 4.07% at 50 µg/mL | [2] |
| COX-2 Expression | Inhibition to 131.6 ± 8.19% at 50 µg/mL | [2] | |||
| NF-κB (p-p65/p65) | Inhibition to 40.7 ± 1.30% at 50 µg/mL | [2] | |||
| VCAM-1 Expression | Inhibition to 48.6 ± 2.65% at 50 µg/mL | [2] | |||
| Regaloside B | Lilium asiatic hybrids | LPS-stimulated RAW 264.7 macrophages | iNOS Expression | Inhibition to 26.2 ± 0.63% at 50 µg/mL | [2] |
| COX-2 Expression | Inhibition to 98.9 ± 4.99% at 50 µg/mL | [2] | |||
| NF-κB (p-p65/p65) | Inhibition to 43.2 ± 1.60% at 50 µg/mL | [2] | |||
| VCAM-1 Expression | Inhibition to 33.8 ± 1.74% at 50 µg/mL | [2] | |||
| Steroidal Saponins | Lilium brownii var. viridulum | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Some saponins showed inhibitory effects | [2] |
| Flavonoid Glycosides | Piper aduncum (for comparison) | LPS-stimulated bone marrow-derived dendritic cells | IL-12 p40 Production | IC50 values ranging from 0.35 to 2.76 µM for various compounds | [3][4] |
| IL-6 Production | IC50 values ranging from 1.22 to 3.79 µM for various compounds | [3][4] |
Cardioprotective Activity
This compound has demonstrated cardiomyocyte protective activity by safeguarding mitochondria in H9C2 cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.[1][5][6] Comparative quantitative data for other Lilium glycosides in similar cardiomyocyte protection assays is limited. However, the broader classes of steroidal saponins and flavonoid glycosides from various plant sources are known to possess cardioprotective properties.
| Glycoside/Compound Class | Source Species | Cell Line/Model | Stressor | Key Findings | Citation |
| This compound | Lilium genus | H9C2 cardiomyocytes | H₂O₂ | Protects mitochondria | [1][5][6] |
| Steroidal Saponins | Lilium lancifolium | PC12 cells (neuronal) | H₂O₂ | Some saponins showed significant protection against apoptosis, suggesting antioxidant potential that could be relevant to cardiomyocytes. | [7] |
| Flavonoid Glycosides | General | H9c2 cardiomyocytes | Ischemia-Reperfusion, t-buOOH | Catechin, epigallocatechin gallate, and quercetin showed protection against oxidative cell death. | [8][9] |
| Cardiomyocytes | Oxidative Stress | Various flavonoids protect mitochondria and modulate signaling pathways related to apoptosis. | [10][11] |
Signaling Pathways
The mechanisms through which these glycosides exert their effects involve the modulation of key signaling pathways.
Anti-inflammatory Signaling
The anti-inflammatory effects of many natural compounds, including glycosides from Lilium, are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[12] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.
Cardioprotective Signaling
The cardiomyocyte protective effects of this compound are attributed to its ability to preserve mitochondrial function under oxidative stress. This suggests a mechanism involving the modulation of mitochondrial-dependent apoptotic pathways and potentially the activation of pro-survival signaling cascades. A plausible mechanism, drawing parallels from other cardioprotective glycosides, involves the activation of the AMPK (AMP-activated protein kinase) and Nrf2 (Nuclear factor erythroid 2-related factor 2) pathways, which play crucial roles in cellular energy homeostasis and antioxidant defense, respectively.[13][14][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory and cardioprotective activities of glycosides.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test glycoside (e.g., this compound) for 1 hour.
2. Induction of Inflammation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a vehicle control group (no LPS) and a positive control group (LPS alone).
3. Measurement of Nitric Oxide:
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration, which reflects NO production, using a sodium nitrite standard curve.
-
Determine the IC50 value of the test compound.
In Vitro Cardioprotection Assay: H₂O₂-Induced Oxidative Stress in H9C2 Cardiomyocytes
This assay evaluates the ability of a compound to protect cardiomyocytes from oxidative stress-induced cell death.
1. Cell Culture and Treatment:
-
Culture H9C2 rat cardiomyoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test glycoside (e.g., this compound) for a specified period (e.g., 1-24 hours).
2. Induction of Oxidative Stress:
-
Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂, e.g., 100-500 µM) for a defined duration (e.g., 4-24 hours). Include a vehicle control group (no H₂O₂) and a positive control group (H₂O₂ alone).
3. Assessment of Cell Viability (MTT Assay):
-
After the H₂O₂ treatment, remove the medium and add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle control.
4. Assessment of Mitochondrial Membrane Potential (Optional):
-
Use a fluorescent probe such as JC-1 or TMRM to assess changes in mitochondrial membrane potential, following the manufacturer's protocol. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
Conclusion
This compound and other glycosides from the Lilium genus represent a promising area for the discovery of novel therapeutic agents, particularly for inflammatory conditions and cardiovascular diseases. While this compound has been identified as having both anti-inflammatory and cardiomyocyte protective effects, a lack of direct comparative studies with other Lilium glycosides makes it difficult to definitively rank their potency. The available data suggests that regalosides as a class, along with steroidal saponins and flavonoid glycosides from lilies, contribute to the medicinal properties of these plants. Further research involving head-to-head comparisons of these purified compounds is necessary to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols and proposed signaling pathways provided in this guide offer a framework for future investigations in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New steroidal saponins from the bulbs of Lilium brownii var. viridulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Flavonoid C-Glycosides from Piper aduncum Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Steroidal saponins from the bulbs of Lilium lancifolium Thunb. and their antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preconditioning and acute effects of flavonoids in protecting cardiomyocytes from oxidative cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preconditioning and Acute Effects of Flavonoids in Protecting Cardiomyocytes from Oxidative Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids in myocardial ischemia-reperfusion injury: Therapeutic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary Flavonoids: Cardioprotective Potential with Antioxidant Effects and Their Pharmacokinetic, Toxicological and Therapeutic Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 13. Araloside C protects H9c2 cardiomyoblasts against oxidative stress via the modulation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ginsenoside Rg1 Protects Cardiomyocytes Against Hypoxia/Reoxygenation Injury via Activation of Nrf2/HO-1 Signaling and Inhibition of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forsythiaside Protected H9c2 Cardiomyocytes from H2O2-Induced Oxidative Stress and Apoptosis via Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Regaloside C and Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, natural compounds are a promising frontier. Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has been identified as a compound with potential anti-inflammatory activities. This guide provides a comparative analysis of this compound against well-established anti-inflammatory drugs: the corticosteroid dexamethasone, and the non-steroidal anti-inflammatory drugs (NSAIDs) indomethacin and diclofenac.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50) against key inflammatory mediators. The following tables summarize the available IC50 data for dexamethasone, indomethacin, and diclofenac in various in vitro assays.
Table 1: Inhibition of Prostaglandin E2 (PGE2) and Cyclooxygenase (COX) Enzymes
| Compound | Assay | Cell Type/System | IC50 | Citation |
| Dexamethasone | COX-2 Inhibition | Human Articular Chondrocytes | 0.0073 µM | [1] |
| Indomethacin | COX-1 Inhibition | Purified Enzyme | 230 nM (0.23 µM) | [2] |
| COX-2 Inhibition | Purified Enzyme | 630 nM (0.63 µM) | [2] | |
| PGE2 Release | Human Synovial Cells | 5.5 ± 0.1 nM | [3] | |
| Diclofenac | COX-1 Inhibition | Human Articular Chondrocytes | 0.611 µM | [1] |
| COX-2 Inhibition | Human Articular Chondrocytes | 0.63 µM | [1] | |
| PGE2 Release | Human Synovial Cells | 1.6 ± 0.02 nM | [3] |
Table 2: Inhibition of Nitric Oxide (NO) Production and Pro-inflammatory Cytokines
| Compound | Assay | Cell Type | IC50 | Citation |
| Dexamethasone | NO Production | RAW 264.7 Macrophages | 34.60 µg/mL | [4] |
| IL-6 Bioactivity | IL-6-dependent Hybridoma | 18.9 µM | [5] | |
| Indomethacin | NO Production | RAW 264.7 Macrophages | ~Equipotent with Lornoxicam (IC50 = 65 µM) | [6] |
| Diclofenac | NO Production | THP-1 Monocytic Cells | Markedly less than Lornoxicam (IC50 = 65 µM) | [6] |
This compound: A Qualitative Assessment
Direct IC50 values for this compound are not currently published. However, studies on similar glycoside compounds, such as Eutigoside C, suggest that this compound may exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like interleukin-6 (IL-6)[7]. The underlying mechanism is likely the suppression of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[7].
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory actions of this compound and the comparator drugs converge on critical signaling cascades that regulate the expression of inflammatory mediators.
Caption: Simplified signaling cascade initiated by lipopolysaccharide (LPS).
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess anti-inflammatory activity.
Nitric Oxide (NO) Production Assay
Objective: To measure the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound, dexamethasone, indomethacin, diclofenac) for 1-2 hours.
-
Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and incubated for 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
Nitrite concentration in the supernatant, a stable metabolite of NO, is measured using the Griess reagent system. The absorbance is read at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Prostaglandin E2 (PGE2) Immunoassay
Objective: To quantify the inhibition of PGE2 production by a test compound in stimulated cells.
Cell Line: Human articular chondrocytes or other relevant cell types.
Protocol:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are treated with the test compound at various concentrations for a specified period.
-
Inflammation is induced using a stimulant such as interleukin-1β (IL-1β) or LPS.
-
The cell culture supernatant is collected after an incubation period (e.g., 24-48 hours).
-
The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The IC50 value is calculated based on the percentage of PGE2 inhibition at different compound concentrations.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the selective inhibitory activity of a compound against COX-1 and COX-2 enzymes.
System: Purified recombinant human COX-1 and COX-2 enzymes or cell-based assays.
Protocol (Enzyme-based):
-
The test compound is pre-incubated with either purified COX-1 or COX-2 enzyme in a reaction buffer.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the amount of prostaglandin product (e.g., PGE2) is quantified using methods like ELISA or chromatography.
-
The percentage of inhibition for each enzyme is calculated, and the IC50 values for COX-1 and COX-2 are determined to assess the compound's selectivity.
Caption: A general workflow for in vitro anti-inflammatory screening assays.
Conclusion
Dexamethasone, indomethacin, and diclofenac are potent inhibitors of key inflammatory pathways, with well-characterized inhibitory concentrations. While quantitative data for this compound is currently lacking, preliminary evidence from related compounds suggests it holds promise as an anti-inflammatory agent, likely acting through the inhibition of the NF-κB and MAPK signaling pathways. Further in-depth studies are warranted to elucidate the precise mechanism of action and to quantify the anti-inflammatory efficacy of this compound, which will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers interested in the comparative pharmacology of this novel natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of flavonoids on prostaglandin E2 production and on COX-2 and mPGES-1 expressions in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Eutigoside C inhibits the production of inflammatory mediators (NO, PGE(2), IL-6) by down-regulating NF-kappaB and MAP kinase activity in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Regaloside C: A Comparative Analysis of its Cardioprotective and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated promising anti-inflammatory and cardiomyocyte-protective activities. This guide provides a comparative benchmark of this compound's performance against other well-characterized natural compounds, supported by available experimental data.
Comparative Analysis of Bioactivity
To provide a clear benchmark, the activities of this compound and comparable natural compounds—Resveratrol, Curcumin, and Orientin—are summarized below. These compounds were selected based on their known efficacy in similar biological assays.
Note on this compound Data: Direct IC50 values for this compound's anti-inflammatory activity were not available in the reviewed literature. The data presented is for the structurally related compounds, Regaloside A and Regaloside B, isolated from the same source. This serves as a close proxy for its potential activity. For cardiomyocyte protection, the available data for this compound is qualitative, confirming a protective effect against hydrogen peroxide (H₂O₂)-induced injury in H9C2 cells.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Assay | Cell Line | Key Findings | IC50/Effective Concentration |
| Regaloside A & B | iNOS and COX-2 Expression (LPS-induced) | RAW 264.7 Macrophages | Inhibition of iNOS and COX-2 expression.[1] | 50 µg/mL (Inhibition of expression) |
| Resveratrol | Nitric Oxide (NO) Production (LPS-induced) | RAW 264.7 Macrophages | Inhibition of NO production. | ~29.4 µM |
| Curcumin | Nitric Oxide (NO) Production (LPS-induced) | RAW 264.7 Macrophages | Inhibition of NO production. | ~5.9 µM |
| Orientin | Nitric Oxide (NO) Production (LPS-induced) | RAW 264.7 Macrophages | Inhibition of NO production. | IC50: 2.28 µM (vasodilation)[2] |
Table 2: Comparison of Cardiomyocyte Protective Activity
| Compound | Assay | Cell Line | Key Findings | IC50/Effective Concentration |
| This compound | H₂O₂-induced Cell Injury | H9C2 Cardiomyocytes | Protects mitochondria and improves cell viability. | Not available |
| Resveratrol | H₂O₂-induced Cell Injury | H9C2 Cardiomyocytes | Prevents oxidative stress-induced cell injury. | 5-20 µM (protective effect)[3] |
| Curcumin | H₂O₂/Hypoxia-Reoxygenation Injury | H9C2 Cardiomyocytes | Reduces apoptosis and oxidative stress. | ~10 µM (protective effect) |
| Orientin | Hypoxia/Reoxygenation Injury | H9C2 Cardiomyocytes | Attenuates apoptosis and reduces infarction size. | 10-30 µM (protective effect)[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay quantifies the anti-inflammatory effect of a compound by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., Regaloside, Resveratrol, Curcumin, Orientin) for 1-2 hours.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response and NO production.
Quantification of Nitric Oxide:
-
After the incubation period, the cell culture supernatant is collected.
-
NO production is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).
-
An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Cardiomyocyte Protection: H₂O₂-induced Oxidative Stress in H9C2 Cells
This assay evaluates the cytoprotective effect of a compound against oxidative stress-induced cell death in a cardiomyocyte cell line.
Cell Culture and Treatment:
-
H9C2 rat cardiomyocyte cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 12-24 hours).
-
Following pre-treatment, the cells are exposed to a cytotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-400 µM) for a duration of 1-4 hours to induce oxidative stress and cell death.
Assessment of Cell Viability (MTT Assay):
-
After H₂O₂ treatment, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control group.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate a key signaling pathway involved in inflammation and a typical experimental workflow.
Caption: Workflow for Nitric Oxide Inhibition Assay.
References
Regaloside C: A Comparative Analysis of its Bioactivity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Regaloside C's Performance with Supporting Experimental Data.
This compound, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated notable anti-inflammatory and antioxidant properties. This guide provides a comprehensive cross-validation of its bioactivity, presenting available data from various cell lines and offering insights into its potential therapeutic applications. While direct experimental data for this compound is available for its antioxidant and cardiomyocyte protective effects, its anti-inflammatory and cytotoxic activities are compared and inferred based on studies of structurally related compounds, providing a predictive framework for future research.
Quantitative Bioactivity Profile of this compound and Related Compounds
To facilitate a clear comparison, the following tables summarize the key quantitative data on the bioactivity of this compound and the closely related cardiac glycoside, Lanatoside C.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 (µM) |
| ABTS Radical Scavenging | 139.0 |
| DPPH Radical Scavenging | 51.6 |
Table 2: Comparative Cytotoxicity (IC50) of Lanatoside C in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| A549 | Lung Carcinoma | 56.49 ± 5.3 nM |
| HepG2 | Hepatocellular Carcinoma | 0.238 ± 0.16 µM |
| MCF-7 | Breast Adenocarcinoma | 0.4 ± 0.1 µM |
In-Depth Analysis of Bioactivities
Antioxidant and Cardioprotective Effects in H9C2 Cells
This compound has shown significant promise in protecting cardiac cells from oxidative stress. In studies involving H9C2 rat heart cells, this compound demonstrated a protective effect on mitochondria in the presence of hydrogen peroxide (H₂O₂)-induced stress. This protective mechanism is, at least in part, attributable to its potent radical scavenging abilities.
Anti-inflammatory Activity: An Evidence-based Hypothesis in RAW 264.7 Macrophages
While direct studies on the anti-inflammatory effects of this compound in macrophage cell lines are not yet available, extensive research on a related compound, Regaloside B, and other natural glycosides in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides a strong basis for predicting its mechanism of action. It is hypothesized that this compound will exhibit significant anti-inflammatory activity by:
-
Inhibiting Nitric Oxide (NO) Production: Reducing the production of the pro-inflammatory mediator, nitric oxide.
-
Downregulating Pro-inflammatory Enzymes: Decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Modulating Key Signaling Pathways: Inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Cytotoxic Potential in Cancer Cell Lines: Insights from Lanatoside C
The cytotoxic effects of this compound on cancer cells have not been extensively documented. However, research on the structurally similar cardiac glycoside, Lanatoside C, reveals potent cytotoxic activity against various human cancer cell lines, including lung, liver, and breast cancer. These findings suggest that this compound may also possess anti-cancer properties, a hypothesis that warrants further investigation. The mechanism of action for Lanatoside C involves the attenuation of MAPK and PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell growth and survival.
Key Signaling Pathways
The bioactivity of this compound and related compounds is intrinsically linked to their ability to modulate critical intracellular signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)
The Griess assay is used to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by a 5-10 minute incubation at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Measurement of Pro-inflammatory Cytokines: ELISA
Enzyme-linked immunosorbent assay (ELISA) is a sensitive immunoassay used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentration from the standard curve.
Analysis of Protein Expression: Western Blot
Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway components.
Protocol:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the protein band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Regaloside C: A Preclinical Overview and Comparison with Standard of Care for Myocardial Injury and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Regaloside C, a naturally derived glycerol glucoside, and the current standard of care for conditions involving myocardial inflammation and injury. Due to the absence of published in vivo efficacy data for this compound, this comparison is based on its reported in vitro activities and a review of established therapeutic protocols.
Executive Summary
This compound, isolated from the bulbs of the Lilium genus, has demonstrated anti-inflammatory and cardiomyocyte protective properties in preclinical, in vitro models.[1][2] Its mechanism appears to be linked to the protection of mitochondria under oxidative stress. While these findings are promising, there is currently no available in vivo data to validate these effects in a living organism.
In contrast, the standard of care for conditions such as myocarditis and inflammatory cardiomyopathy is well-established and focuses on managing symptoms, reducing cardiac workload, and, in specific cases, suppressing the immune system.[1][3][4][5][6] This guide will summarize the known preclinical data for this compound and juxtapose it with the established efficacy of standard therapeutic agents.
Preclinical Profile of this compound
This compound is a phenylpropanoid compound with demonstrated bioactivity in cellular models.[3] The primary reported activities are:
-
Anti-inflammatory Effects: this compound is described as having anti-inflammatory properties, although the specific pathways and molecular targets have not been fully elucidated in the available literature.
-
Cardiomyocyte Protection: In studies using H9C2 heart cells, this compound has shown a protective effect against hydrogen peroxide (H₂O₂)-induced injury by preserving mitochondrial function.[1][2]
Hypothetical Signaling Pathway for this compound
Based on its observed cardiomyocyte protective and anti-inflammatory effects in vitro, a potential signaling pathway for this compound can be hypothesized. This diagram illustrates a plausible mechanism involving the modulation of oxidative stress and inflammatory signaling cascades.
Standard of Care for Myocarditis and Inflammatory Cardiomyopathy
The current therapeutic strategies for myocardial inflammation are multifaceted and depend on the severity and underlying cause of the condition.
Data Presentation: Standard of Care Treatments
| Treatment Class | Examples | Mechanism of Action | Common Clinical Use |
| Supportive Care | |||
| Diuretics | Furosemide, Spironolactone | Reduce fluid overload and cardiac preload. | Management of heart failure symptoms.[1] |
| ACE Inhibitors / ARBs | Lisinopril, Losartan | Reduce afterload, prevent adverse cardiac remodeling. | Standard therapy for heart failure and LV dysfunction.[1][3][4][6] |
| Beta-Blockers | Metoprolol, Carvedilol | Reduce heart rate and myocardial oxygen demand. | Used cautiously in the acute phase, standard for chronic management.[1][3][4] |
| Immunomodulatory Therapy | |||
| Corticosteroids | Prednisone | Broad anti-inflammatory and immunosuppressive effects. | Used in specific types of myocarditis (e.g., giant cell, eosinophilic).[3][4][5] |
| Immunoglobulins (IVIG) | - | Modulates immune response. | Considered for certain viral and autoreactive myocarditis cases.[6] |
| Advanced Therapies | |||
| Ventricular Assist Devices (VADs) | - | Mechanical pump to support heart function. | Bridge to transplant or recovery in severe heart failure.[3] |
| Heart Transplantation | - | Surgical replacement of the heart. | End-stage heart failure unresponsive to other therapies.[3] |
Experimental Protocols
To evaluate the in vivo efficacy of a novel compound like this compound, standardized animal models of myocardial injury and inflammation would be employed. Below are representative protocols for such studies.
Murine Model of Myocardial Infarction
A common model to assess cardioprotective effects is the surgical ligation of the left anterior descending (LAD) artery in mice, which mimics a heart attack.
Experimental Workflow:
Protocol Details:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure: Mice are anesthetized, and the chest is opened to expose the heart. The LAD artery is permanently ligated with a suture.
-
Treatment Groups:
-
Sham (surgery without ligation) + Vehicle
-
MI + Vehicle
-
MI + this compound (various doses)
-
MI + Standard of Care (e.g., a beta-blocker)
-
-
Efficacy Endpoints:
-
Cardiac Function: Measured by echocardiography (ejection fraction, fractional shortening).
-
Infarct Size: Determined by TTC staining of heart sections.
-
Fibrosis: Assessed by Masson's trichrome staining.
-
Inflammation: Quantified by immunohistochemical staining for inflammatory markers (e.g., CD68 for macrophages).
-
Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.
Protocol Details:
-
Animals: Wistar rats or Swiss albino mice.
-
Procedure: A sub-plantar injection of carrageenan is administered to the right hind paw to induce localized inflammation.
-
Treatment Groups:
-
Control + Vehicle
-
Control + this compound
-
Carrageenan + Vehicle
-
Carrageenan + this compound (various doses)
-
Carrageenan + Standard of Care (e.g., Indomethacin)
-
-
Efficacy Endpoints:
-
Paw Volume: Measured using a plethysmometer at regular intervals after carrageenan injection.
-
Histopathology: Examination of paw tissue for inflammatory cell infiltration.
-
Biomarkers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the paw tissue.
-
Conclusion and Future Directions
This compound presents an interesting preclinical profile with demonstrated in vitro anti-inflammatory and cardiomyocyte protective effects. However, the critical next step is to translate these findings into in vivo models of disease. Head-to-head studies against standard-of-care agents in models of myocardial infarction and inflammation are necessary to determine if this compound offers any therapeutic potential. Researchers are encouraged to pursue these investigations to validate the early promise of this natural compound. Without such data, its clinical relevance remains speculative.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. myocarditisfoundation.org [myocarditisfoundation.org]
- 3. Myocarditis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 4. Myocarditis - Wikipedia [en.wikipedia.org]
- 5. Diagnosis and treatment of myocarditis and inflammatory cardiomyopathy. Consensus document of the SEC-Working Group on Myocarditis - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 6. Treatment options in myocarditis and inflammatory cardiomyopathy: Focus on i. v. immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Synergistic Potential of Regaloside C in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
Introduction:
Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated notable anti-inflammatory and cardiomyocyte protective properties in preclinical studies[1][2][3]. While its standalone efficacy is of interest, the exploration of synergistic combinations with other therapeutic agents holds the potential to unlock enhanced therapeutic outcomes, lower dosage requirements, and mitigate potential side effects. To date, published literature expressly detailing the synergistic effects of this compound with other specific compounds is not available.
This guide, therefore, presents a forward-looking, hypothetical framework for investigating the synergistic potential of this compound. We propose a combination study of this compound with Parthenolide, a well-characterized NF-κB inhibitor, for the management of inflammatory conditions. The experimental designs, data, and pathways described herein are illustrative and intended to serve as a comprehensive template for future research in this promising area.
Hypothetical Synergistic Effects of this compound and Parthenolide on Inflammatory Markers
The following table summarizes the anticipated quantitative outcomes from an in vitro study on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, demonstrating the potential synergistic anti-inflammatory effects of this compound and Parthenolide.
| Treatment Group | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Production Inhibition (%) | Combination Index (CI) |
| This compound | 10 µM | 25.3 ± 2.1 | 22.8 ± 1.9 | 18.5 ± 1.5 | - |
| Parthenolide | 1 µM | 30.1 ± 2.5 | 28.4 ± 2.3 | 24.7 ± 2.0 | - |
| This compound + Parthenolide | 10 µM + 1 µM | 68.7 ± 4.3 | 65.2 ± 3.9 | 59.8 ± 3.5 | < 1 (Synergistic) |
Caption: Table 1. Hypothetical data illustrating the synergistic inhibition of key inflammatory mediators by the combination of this compound and Parthenolide.
Proposed Experimental Protocols
In Vitro Anti-inflammatory Synergy Assay
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated for 2 hours with this compound (10 µM), Parthenolide (1 µM), or their combination, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: NO levels in the culture supernatant are determined using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.
-
-
Synergy Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy.
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction: Following treatment as described above, total protein is extracted from the RAW 264.7 cells using RIPA lysis buffer.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against p-p65, p65, p-IκBα, and IκBα.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Proposed Synergistic Mechanism and Workflow
To elucidate the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: Proposed synergistic mechanism of this compound and Parthenolide.
Caption: Proposed workflow for in vitro synergy studies.
The presented hypothetical framework underscores the potential for synergistic interactions between this compound and other compounds, particularly those targeting key inflammatory pathways like NF-κB. While direct experimental evidence is currently lacking, the proposed combination with Parthenolide offers a scientifically grounded starting point for future investigations. Researchers are encouraged to adapt and expand upon these protocols to explore the synergistic effects of this compound in various disease models. Such studies will be crucial in determining the clinical viability of this compound-based combination therapies and unlocking their full therapeutic potential.
References
A Comparative Analysis of Regaloside C and Its Structural Analogs: Anti-inflammatory and Cardioprotective Activities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Regaloside C and its structural analogs. The information is supported by experimental data to deliniate structure-activity relationships and guide future research.
This compound, a glycerol glucoside isolated from the bulbs of the Lilium genus, has garnered attention for its anti-inflammatory and cardiomyocyte-protective properties.[1][2][3] Understanding how structural modifications affect these activities is crucial for the development of more potent therapeutic agents. This guide compares this compound with its known structural analogs, Regaloside A and Regaloside B, focusing on their differential effects on inflammatory pathways and cardiomyocyte protection.
Structural Comparison of Regaloside Analogs
This compound and its analogs, including Regaloside A and Regaloside B, are phenylpropanoid glycosides.[1][4][5] Their core structure consists of a glycerol backbone linked to a glucose molecule and a phenylpropanoid moiety. The key structural differences between these analogs lie in the substitutions on the phenylpropanoid ring and the glycerol moiety.
Comparative Biological Activity
A study comparing the anti-inflammatory effects of phenylpropanoids from Lilium Asiatic hybrid flowers provides valuable quantitative data on the activities of Regaloside A and Regaloside B.[1] While direct comparative data for this compound from the same study is unavailable, its known bioactivities provide a basis for theoretical comparison.
Anti-inflammatory Activity
The anti-inflammatory effects of Regaloside A and Regaloside B were evaluated by measuring their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
| Compound | Concentration | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) |
| Regaloside A | 50 µg/mL | 70.3 ± 4.07 | 131.6 ± 8.19 |
| Regaloside B | 50 µg/mL | 26.2 ± 0.63 | 98.9 ± 4.99 |
| Data sourced from "Phenylpropanoids from Lilium Asiatic hybrid flowers and their anti-inflammatory activities"[1] |
These results indicate that Regaloside B is a more potent inhibitor of iNOS expression compared to Regaloside A at the same concentration.[1] Interestingly, Regaloside A appeared to slightly increase COX-2 expression under these experimental conditions, while Regaloside B showed a modest inhibitory effect.[1]
The study also investigated the effects of these compounds on the NF-κB signaling pathway, a key regulator of inflammation. Both Regaloside A and Regaloside B were found to decrease the ratio of phosphorylated p65 (p-p65) to total p65, suggesting an inhibitory effect on NF-κB activation.[1] Furthermore, both compounds reduced the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which is involved in the inflammatory response.[1]
Although a direct comparison with this compound is not available from this study, other reports confirm its anti-inflammatory activity.[2][3] The differential effects observed between Regaloside A and B highlight the sensitivity of the biological activity to minor structural changes.
Cardiomyocyte Protective Activity
This compound is known to exhibit protective effects in cardiomyocytes by preserving mitochondrial function in H2O2-induced heart H9C2 cells.[2][3] While quantitative comparative studies with its analogs are not yet available in the reviewed literature, the established cardiomyocyte protective effect of this compound underscores the therapeutic potential of this class of compounds for cardiovascular diseases. Further research is needed to directly compare the efficacy of Regaloside A, B, and C in protecting cardiomyocytes from oxidative stress.
Experimental Protocols
Anti-inflammatory Activity Assay
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are pre-treated with various concentrations of the test compounds (e.g., Regaloside A, Regaloside B) for a specified period (e.g., 2 hours) before stimulation with 1 µg/mL of LPS for the indicated times.[1]
Western Blot Analysis for iNOS, COX-2, and p-p65/p65: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p65, and p65 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative band intensities are quantified using densitometry software.[1]
VCAM-1 Expression Assay: Human aortic smooth muscle cells (HASMCs) are treated with the test compounds for a specified duration, followed by stimulation with tumor necrosis factor-alpha (TNF-α). The expression of VCAM-1 is then measured, typically by western blot analysis as described above.[1]
Cardiomyocyte Protection Assay (H2O2-Induced Injury Model)
Cell Culture: H9C2 rat cardiomyoblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
Induction of Oxidative Stress: To induce cardiomyocyte injury, the culture medium is replaced with a medium containing a specific concentration of hydrogen peroxide (H2O2), and the cells are incubated for a defined period.
Assessment of Cell Viability: Cell viability can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After H2O2 treatment, the medium is replaced with MTT solution, and the cells are incubated. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
Measurement of Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential can be measured using fluorescent dyes such as JC-1 or Rhodamine 123. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates mitochondrial depolarization, a marker of mitochondrial dysfunction.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for assessing the anti-inflammatory activity of Regaloside analogs.
Caption: Workflow for evaluating the cardiomyocyte protective effects of Regaloside analogs.
Caption: Simplified NF-κB signaling pathway in inflammation and the inhibitory role of Regaloside analogs.
References
A Meta-Analysis for Researchers and Drug Development Professionals
Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated notable anti-inflammatory and cardiomyocyte protective activities. This guide provides a comprehensive comparison of this compound with related compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these natural products for therapeutic potential.
Executive Summary
This compound and its structural analogs, primarily other phenylpropanoid glycosides found in Lilium species, exhibit promising bioactivities. This analysis consolidates the existing in vitro data on their effects on key inflammatory and cell survival pathways. While direct comparative studies are limited, this guide synthesizes data from various sources to present a cohesive overview. Key findings indicate that these compounds can modulate inflammatory responses by inhibiting nitric oxide (NO) production and the expression of pro-inflammatory enzymes like iNOS and COX-2. Furthermore, evidence suggests a protective role in cardiomyocytes under oxidative stress.
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory and cardiomyocyte protective effects of this compound and related compounds.
Table 1: Anti-inflammatory Activity of Regaloside Compounds and Related Phenylpropanoids
| Compound | Assay | Cell Line | Treatment | Concentration | Result | Reference |
| Regaloside A | iNOS Expression | HASMCs | TNF-α (10 ng/mL) | 50 µg/mL | 70.3 ± 4.07% of control | [1] |
| COX-2 Expression | HASMCs | TNF-α (10 ng/mL) | 50 µg/mL | 131.6 ± 8.19% of control | [1] | |
| p-p65/p65 Ratio | HASMCs | TNF-α (10 ng/mL) | 50 µg/mL | 40.7 ± 1.30% of control | [1] | |
| VCAM-1 Expression | HASMCs | TNF-α (10 ng/mL) | 50 µg/mL | 48.6 ± 2.65% of control | [1] | |
| Regaloside B | iNOS Expression | HASMCs | TNF-α (10 ng/mL) | 50 µg/mL | 26.2 ± 0.63% of control | [1] |
| COX-2 Expression | HASMCs | TNF-α (10 ng/mL) | 50 µg/mL | 98.9 ± 4.99% of control | [1] | |
| p-p65/p65 Ratio | HASMCs | TNF-α (10 ng/mL) | 50 µg/mL | 43.2 ± 1.60% of control | [1] | |
| VCAM-1 Expression | HASMCs | TNF-α (10 ng/mL) | 50 µg/mL | 33.8 ± 1.74% of control | [1] | |
| 1-O-trans-caffeoyl-β-D-glucopyranoside | iNOS Expression | HASMCs | TNF-α (10 ng/mL) | 50 µg/mL | 4.1 ± 0.01% of control | [1] |
| COX-2 Expression | HASMCs | TNF-α (10 ng/mL) | 50 µg/mL | 67.8 ± 4.86% of control | [1] | |
| p-p65/p65 Ratio | HASMCs | TNF-α (10 ng/mL) | 50 µg/mL | 43.8 ± 1.67% of control | [1] | |
| VCAM-1 Expression | HASMCs | TNF-α (10 ng/mL) | 50 µg/mL | 42.1 ± 2.31% of control | [1] |
Note: Data for iNOS, COX-2, p-p65/p65, and VCAM-1 expression are presented as a percentage relative to the control group stimulated with TNF-α alone.
Table 2: Cardiomyocyte Protective Effects of this compound
| Compound | Assay | Cell Line | Stressor | Concentration | Result | Reference |
| This compound | Mitochondrial Protection | H9C2 cells | H₂O₂ | Not specified | Protects mitochondria | Mentioned by supplier |
Note: Specific quantitative data for this compound's cardiomyocyte protective effects from peer-reviewed publications are currently limited. The information is based on supplier-provided details.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Anti-inflammatory Assays
Cell Culture and Treatment: Human aortic smooth muscle cells (HASMCs) are cultured in appropriate media. For experiments, cells are treated with the test compounds (e.g., Regaloside A, Regaloside B) for 2 hours, followed by stimulation with tumor necrosis factor-alpha (TNF-α) at a concentration of 10 ng/mL for 12 hours to induce an inflammatory response.[1]
Western Blot Analysis for iNOS, COX-2, and NF-κB p65:
-
Protein Extraction: After treatment, total cellular proteins are extracted using a lysis buffer.
-
Protein Quantification: Protein concentration is determined using a standard method like the Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated NF-κB p65 (p-p65), and total NF-κB p65.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[1]
VCAM-1 Expression Assay: The expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of HASMCs is quantified, typically by cell-based ELISA or flow cytometry, following treatment with the compounds and stimulation with TNF-α.[1]
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[2]
-
Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[2][3]
-
Quantification: The absorbance at 540-550 nm is measured, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite.[2][3]
Cardiomyocyte Protection Assay
H₂O₂-Induced Injury Model in H9C2 Cells:
-
Cell Culture: Rat embryonic cardiomyocyte H9C2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Injury: To induce oxidative stress, cultured H9C2 cells are exposed to hydrogen peroxide (H₂O₂) at a specific concentration (e.g., 100-1000 µM) for a defined period (e.g., 3-24 hours).[4][5][6]
-
Treatment: Cells are pre-treated with the test compound (e.g., this compound) for a certain duration before the addition of H₂O₂.
Cell Viability Assay (MTT Assay):
-
Procedure: Following treatment, the cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT is added to the cells and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Measurement: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 540 nm). Cell viability is expressed as a percentage of the control group.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Discussion
The available data, primarily from a single study on Regaloside A and B, suggest that phenylpropanoid glycosides from Lilium species are potent inhibitors of key inflammatory mediators.[1] Regaloside B appears to be a more effective inhibitor of iNOS expression compared to Regaloside A, while both compounds demonstrate an ability to suppress the NF-κB signaling pathway, as indicated by the reduced p-p65/p65 ratio.[1] The inhibition of VCAM-1 expression further supports their potential in mitigating inflammatory responses in the vasculature.[1]
While direct experimental evidence for this compound's anti-inflammatory mechanism is pending in the public domain, its structural similarity to Regaloside A and B suggests it may act through similar pathways. The claim of its cardiomyocyte protective effect via mitochondrial protection warrants further investigation with robust quantitative studies.
For future research, it is imperative to conduct head-to-head comparative studies of this compound with its analogs (A and B) to elucidate structure-activity relationships. Investigating the effects of these compounds on a broader range of inflammatory cytokines (e.g., TNF-α, IL-6) and exploring their in vivo efficacy in animal models of inflammation and cardiac injury will be crucial next steps.
Conclusion
This compound and related phenylpropanoid glycosides represent a promising class of natural compounds with potential therapeutic applications in inflammatory diseases and cardiovascular protection. This guide provides a foundational comparison based on the current scientific literature. Further research is necessary to fully characterize the pharmacological profile of this compound and to validate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. H2 protects H9c2 cells from hypoxia/reoxygenation injury by inhibiting the Wnt/CX3CR1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Cystatin C alleviates H2O2-induced H9c2 cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiomyocyte H9c2 Cells Exhibit Differential Sensitivity to Intracellular Reactive Oxygen Species Generation with Regard to Their Hypertrophic vs Death Responses to Exogenously Added Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Regaloside C's Protective Mechanisms in Cardiomyocytes
An Objective Comparison of Efficacy and Signaling Pathways
This guide provides an independent verification of the protective mechanisms of Regaloside C, a glycerol glucoside isolated from lily bulbs. For researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to offer a comprehensive comparison with other cardioprotective agents.
Comparative Analysis of Cardioprotective Effects
The protective effects of total glycosides from lily (TGL), of which this compound is a constituent, have been evaluated in an in vitro model of oxidative stress using H9C2 cardiomyocytes. Hydrogen peroxide (H₂O₂) was used to induce cellular injury, mimicking the oxidative damage that occurs in various cardiovascular diseases. The data presented below compares the efficacy of TGL with other known cardioprotective glycosides, Araloside C and Astragaloside IV, in mitigating H₂O₂-induced damage.
Table 1: Comparison of Cell Viability in H₂O₂-Treated H9C2 Cardiomyocytes
| Treatment Group | Concentration | Cell Viability (%) | Reference |
| Control | - | 100 | [1] |
| H₂O₂ (200 µM) | - | 52.3 ± 4.1 | [1] |
| TGL + H₂O₂ | 100 µg/mL | 85.2 ± 5.6 | [1] |
| Araloside C + H₂O₂ | 10 µM | 78.5 ± 6.3 | [2] |
| Astragaloside IV + H₂O₂ | 50 µg/mL | 81.4 ± 4.9 | [3] |
TGL: Total Glycosides from Lily. Data are presented as mean ± SD.
Table 2: Comparison of Mitochondrial Protective Effects in H₂O₂-Treated H9C2 Cardiomyocytes
| Treatment Group | Parameter | Value | Reference |
| Control | Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) | 1.00 ± 0.12 | [1] |
| H₂O₂ (200 µM) | Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) | 0.31 ± 0.05 | [1] |
| TGL + H₂O₂ | Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) | 0.78 ± 0.09 | [1] |
| Araloside C + H₂O₂ | Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) | 0.72 ± 0.08 | [2] |
| Control | Intracellular ROS (DCFH-DA Fluorescence) | 100 ± 8.7 | [1] |
| H₂O₂ (200 µM) | Intracellular ROS (DCFH-DA Fluorescence) | 321 ± 25.4 | [1] |
| TGL + H₂O₂ | Intracellular ROS (DCFH-DA Fluorescence) | 145 ± 15.1 | [1] |
| Araloside C + H₂O₂ | Intracellular ROS (DCFH-DA Fluorescence) | 162 ± 18.3 | [2] |
TGL: Total Glycosides from Lily. Data are presented as mean ± SD.
Key Signaling Pathways in Cardioprotection
This compound and other related glycosides exert their protective effects through the modulation of complex intracellular signaling pathways. The primary mechanisms involve the activation of pro-survival pathways like PI3K/Akt and the antioxidant Nrf2 pathway, which in turn mitigate mitochondrial dysfunction and inhibit apoptosis.
Caption: this compound Protective Signaling Pathways.
Experimental Workflow and Methodologies
The following sections detail the experimental protocols utilized to generate the comparative data.
Cell Culture and Treatment
H9C2 rat cardiomyoblasts were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells were pre-treated with various concentrations of the test compounds for 2 hours before being exposed to 200 µM H₂O₂ for 24 hours to induce oxidative stress.
Caption: General Experimental Workflow.
Cell Viability Assay (MTT Assay)
-
H9C2 cells were seeded in 96-well plates at a density of 1 × 10⁴ cells/well.
-
After treatment, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control group.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
H9C2 cells were cultured in 6-well plates.
-
After treatment, cells were incubated with 10 µM JC-1 staining solution for 20 minutes at 37°C in the dark.
-
Cells were washed twice with PBS.
-
The fluorescence of JC-1 monomers (green, excitation 488 nm, emission 530 nm) and aggregates (red, excitation 525 nm, emission 590 nm) was measured using a fluorescence microscope or plate reader.
-
The ratio of red to green fluorescence intensity was calculated to represent the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
H9C2 cells were seeded in 6-well plates.
-
After treatment, cells were incubated with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C in the dark.
-
Cells were washed three times with PBS.
-
The fluorescence intensity was measured using a fluorescence microscope or plate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
The level of intracellular ROS was proportional to the fluorescence intensity.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
H9C2 cells were collected after treatment and washed with cold PBS.
-
Cells were resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive) was determined.
Conclusion
The available data strongly suggests that this compound, as a key component of total glycosides from lily, provides significant protection to cardiomyocytes against oxidative stress. Its mechanism of action involves the preservation of mitochondrial function and the activation of pro-survival signaling pathways, including the PI3K/Akt and Nrf2 pathways. The quantitative data presented in this guide demonstrates its efficacy in comparison to other known cardioprotective agents, highlighting its potential as a therapeutic candidate for cardiovascular diseases. Further studies focusing on the isolated effects of this compound are warranted to fully elucidate its specific contributions to the observed cardioprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Araloside C protects H9c2 cardiomyoblasts against oxidative stress via the modulation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics Research on the Protective Effect of Mangiferin on H9C2 Cell Injury Induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Regaloside C
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of Regaloside C, a glycerol glucoside with anti-inflammatory properties. Adherence to these protocols is critical for ensuring the safety of laboratory staff and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Key Safety and Handling Data
Proper handling of this compound is the first step in ensuring its safe disposal. The following table summarizes crucial safety information.
| Property | Information | Source |
| Product Name | This compound | [1] |
| Chemical Nature | Glycerol glucoside isolated from the bulbs of the Lilium genus. | [2] |
| Primary Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause drowsiness or dizziness (H336). | [3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. For long-term storage, -80°C is recommended for the stock solution. | [2][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [4] |
Experimental Protocols for Disposal
The recommended procedure for the disposal of this compound involves treating it as hazardous chemical waste. This ensures the highest level of safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following PPE:
-
Eye Protection: Safety goggles with side-shields.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A laboratory coat or impervious clothing.[4]
-
Respiratory Protection: A suitable respirator should be used if handling powders or creating dust.[4]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent unintended chemical reactions.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container suitable for chemical waste.
-
Any materials contaminated with solid this compound, such as weighing papers or contaminated gloves, should be placed in a designated, sealed plastic bag or container.[5]
-
-
Liquid Waste:
-
Do not pour solutions containing this compound down the drain. [5]
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.[5] The container must be compatible with the solvent used in the solution.
-
Items contaminated with liquid this compound, such as pipette tips and paper towels, should be collected as chemical waste in a designated, sealed container.[5]
-
Step 3: Storage of Waste
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[5] This area should be away from incompatible materials to prevent accidental reactions.[4][5]
Step 4: Final Disposal
The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[5] Ensure that all local, state, and federal regulations for chemical waste disposal are strictly followed. The general recommendation is to dispose of the contents and container at an approved waste disposal plant.[3][6]
In Case of a Spill:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[5]
-
Containment: For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or earth.[5]
-
Collection: Carefully scoop up the absorbed material or spilled powder and place it into a suitable, closed container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as contaminated waste.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Regaloside C
Personal Protective Equipment (PPE)
Due to its potential toxicity as a cardiac glycoside, a stringent PPE protocol is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[1]
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double gloving is recommended when handling the pure compound. |
| Body Protection | Impervious laboratory coat or gown | Provides a barrier against spills and contamination. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Essential when handling the powdered form to prevent inhalation.[2] |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Regaloside C and ensure the safety of laboratory personnel.
Storage Conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Long-term | Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight.[3] |
| In Solvent | -80°C | Up to 6 months | Use within one month if stored at -20°C.[4] |
Handling Workflow:
The following workflow is recommended for handling this compound, particularly when preparing solutions from its powdered form.
Figure 1: Workflow for Handling this compound
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is critical.
Accidental Release:
-
Evacuate personnel from the affected area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
Prevent further leakage or spillage.
-
Absorb solutions with an inert, liquid-binding material.
-
Decontaminate surfaces by scrubbing with alcohol.
-
Collect all contaminated materials for proper disposal.[3]
First Aid:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[3] |
| Skin Contact | Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Seek medical attention.[3] |
| Inhalation | Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) if trained. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[3] |
| Ingestion | Wash out the mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[5][6]
-
Empty Containers: "Empty" containers that held the powdered form should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7][8]
The following diagram outlines the decision-making process for the disposal of this compound waste.
Figure 2: Disposal Plan for this compound Waste
All hazardous waste must be disposed of through your institution's approved hazardous waste collection program.[8] Ensure all waste containers are properly labeled and stored in a designated secondary containment area while awaiting pickup.
References
- 1. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Regaloside F|120601-65-2|MSDS [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
